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6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Documentation Hub

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  • Product: 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
  • CAS: 6288-85-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

This guide provides a comprehensive technical overview for the synthesis and characterization of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic intermediate in drug discovery and development. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic intermediate in drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, primarily due to its structural analogy to purine, a fundamental component of nucleic acids.[1][2] This structural similarity allows pyrazolo[3,4-d]pyrimidine derivatives to interact with a wide range of biological targets, particularly protein kinases, by mimicking the binding of adenosine triphosphate (ATP).[3] Consequently, this heterocyclic system is a cornerstone in the development of inhibitors for various kinases implicated in oncology, immunology, and inflammatory diseases.[4]

6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a strategically important intermediate. The differential reactivity of the chloro and methylthio groups at the C6 and C4 positions, respectively, allows for selective functionalization, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Synthesis of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

The synthesis of the target compound is achieved through a robust and scalable two-step process, commencing with the construction of the pyrazolo[3,4-d]pyrimidine core, followed by a regioselective nucleophilic aromatic substitution.

Overall Synthetic Pathway

Synthetic Pathway A 5-Amino-1H-pyrazole-4-carboxamide B 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione A->B Urea, 190°C C 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine B->C POCl3, reflux D 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine C->D NaSCH3, THF

Caption: Overall synthetic route to 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

Step 1: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

The initial step involves a condensation reaction between 5-amino-1H-pyrazole-4-carboxamide and urea to form the bicyclic pyrazolo[3,4-d]pyrimidine-4,6-dione, which is subsequently chlorinated.[1]

Experimental Protocol:

  • Cyclization: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents).[1]

  • Heat the mixture to 190°C for 2 hours. The reaction mixture will gradually become a solid mass.[1]

  • Allow the mixture to cool to room temperature and then add a 10% potassium hydroxide solution to dissolve the solid.

  • Acidify the solution with dilute hydrochloric acid to a pH of 4-5 to precipitate the product.[1]

  • Filter the white solid, wash with cold water, and dry to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.

  • Chlorination: To a flask containing the dried 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (1 equivalent), add phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of N,N-dimethylaniline.[5]

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried to afford 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.

Mechanistic Insight:

The initial cyclization is a condensation reaction where the amino groups of the pyrazole and urea react to form the pyrimidine ring. The subsequent chlorination with phosphorus oxychloride is a classic method for converting hydroxyl groups on heterocyclic rings to chlorides. The mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion.

Step 2: Regioselective Synthesis of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

This step exploits the higher reactivity of the chlorine atom at the C4 position towards nucleophilic substitution compared to the chlorine at the C6 position.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of sodium thiomethoxide (NaSCH₃, 1 equivalent) in THF to the reaction mixture.

  • Stir the reaction at 0°C for 1-2 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the nucleophile (sodium thiomethoxide) with atmospheric moisture and oxygen.

  • Low Temperature (0°C): Controls the exothermicity of the reaction and enhances the regioselectivity by favoring the kinetically controlled substitution at the more reactive C4 position.

  • Anhydrous Solvent: THF is used as it is a polar aprotic solvent that can dissolve both the substrate and the nucleophile without interfering with the reaction.

Characterization of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized compound.

General Characterization Workflow

Characterization_Workflow Start Synthesized Product TLC TLC Analysis (Purity Check) Start->TLC NMR NMR Spectroscopy (¹H and ¹³C) TLC->NMR MS Mass Spectrometry (HRMS) NMR->MS IR IR Spectroscopy MS->IR Final Confirmed Structure IR->Final

Caption: A typical workflow for the characterization of the final product.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR A singlet for the pyrazole proton (C3-H) is expected around δ 8.0-8.5 ppm.[6][7] A singlet corresponding to the three protons of the methylthio group (-SCH₃) should appear around δ 2.4-2.7 ppm.[8] A broad singlet for the N-H proton will also be present.
¹³C NMR The carbon of the methylthio group is expected around δ 14-15 ppm.[8] The carbons of the pyrazolo[3,4-d]pyrimidine core will appear in the aromatic region (approximately δ 100-160 ppm).[6][7]
IR Spectroscopy Characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), C=N and C=C stretching in the aromatic system (around 1500-1600 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹) are expected.[7][8]
Mass Spectrometry (HRMS) The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₆H₅ClN₄S, confirming the elemental composition. The isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

Applications in Drug Discovery

6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The chlorine atom at the C6 position can be displaced by various nucleophiles (amines, alcohols, etc.) through nucleophilic aromatic substitution, allowing for the introduction of diverse side chains. This enables the exploration of the chemical space around the pyrazolo[3,4-d]pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Safety and Handling

Hazard Identification:

  • 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: This is a chlorinated heterocyclic compound and should be handled as a potential irritant and toxic substance.[9][10]

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation.

  • Sodium Thiomethoxide: A strong nucleophile and a potential irritant.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[9]

  • Skin and Body Protection: A lab coat is required. For larger scale reactions, consider additional protective clothing.

  • Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood.

Handling and Storage:

  • Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area.

  • Avoid inhalation of dust, fumes, and vapors.[11]

  • Prevent contact with skin and eyes.[11]

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

References

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine - Clausius Scientific Press. (URL: [Link])

  • 4,6-DICHLORO-1,3-DIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE Safety D
  • 4 - SAFETY D
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC. (URL: [Link])

  • 1 - SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: not available)
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies - ACS Publications. (URL: [Link])

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (URL: not available)
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - MDPI. (URL: [Link])

  • ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. - ResearchGate. (URL: [Link])

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - MDPI. (URL: [Link])

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC. (URL: [Link])

  • 4-Pyrimidinamine, 6-chloro-2-(methylthio)- - the NIST WebBook. (URL: [Link])

  • RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIV
  • Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction - ResearchGate. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a key intermediate and a scaffold for more complex molecules, a thorough understanding of its properties is paramount for its effective utilization in research and development. This document delves into the structural features, and spectroscopic signature of this compound. Drawing upon established synthetic strategies for related pyrazolo[3,4-d]pyrimidines and analytical principles, this guide offers field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous purines. This mimicry allows molecules incorporating this scaffold to interact with a wide array of biological targets, particularly protein kinases. The versatility of the pyrazolo[3,4-d]pyrimidine system allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to achieve desired biological activity and pharmacokinetic profiles.

6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine serves as a crucial building block in the synthesis of a diverse range of bioactive molecules. The chloro and methylthio groups offer reactive handles for further chemical modifications, making it an invaluable starting material for the generation of compound libraries for high-throughput screening.

Molecular Structure and Key Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is critical for its application in drug discovery, influencing aspects from reaction kinetics to bioavailability.

Structural and Molecular Data

The fundamental structural and molecular characteristics of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine are summarized in the table below.

PropertyValueSource
Chemical Structure Chemical structure of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Molecular Formula C₆H₅ClN₄S[1]
Molecular Weight 200.65 g/mol
Physical Form Solid[1][2]
Purity (typical) 95-97%[3]
CAS Number 85426-79-5
InChI Key XIGOZRPGXGIKFT-UHFFFAOYSA-N[1]
Storage Conditions Store in a dark, inert atmosphere at 2-8°C.[1]
Experimentally Determined and Predicted Properties

While some physicochemical properties are readily available, others, such as melting point, solubility, and pKa, for this specific compound are not extensively reported in the literature. The following table includes available data and highlights areas where experimental determination is recommended.

PropertyValueRemarks and Justification
Melting Point Not availableA related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, has a reported melting point of 68–69 °C.[4] The replacement of the chloromethyl group with a methylthio group is expected to influence the crystal lattice energy and thus the melting point. Experimental determination via Differential Scanning Calorimetry (DSC) is recommended.
Boiling Point Not applicableThe compound is a solid at room temperature and is likely to decompose at higher temperatures before boiling.
Solubility Not quantitatively determinedBased on the solubility of related pyrazolo[3,4-d]pyrimidine derivatives, this compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and to a lesser extent in alcohols like methanol and ethanol.[5] Its aqueous solubility is predicted to be low.[6] Experimental determination using a standardized shake-flask method is advised.
pKa Not availableThe pyrazole and pyrimidine rings contain both acidic and basic nitrogen atoms. The overall pKa will be a composite of these and influenced by the electron-withdrawing chloro group and the methylthio group. Computational prediction or experimental determination via potentiometric titration or UV-spectroscopy is necessary for accurate values.

Synthesis and Purification: A Guided Protocol

While a specific, detailed synthesis protocol for 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is not explicitly published, a reliable synthetic route can be devised based on established methodologies for analogous pyrazolo[3,4-d]pyrimidines.[4] The proposed synthesis involves a two-step process starting from 5-amino-1H-pyrazole-4-carbonitrile.

Proposed Synthetic Pathway

Synthetic Pathway A 5-Amino-1H-pyrazole-4-carbonitrile B 1H-Pyrazolo[3,4-d]pyrimidine-4,6-dithiol A->B 1. CS2, Pyridine 2. Reflux C 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine B->C 1. CH3I, NaOH 2. POCl3, Reflux HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Dissolve sample in Mobile Phase A/B mixture B Filter through 0.45 µm syringe filter A->B C Inject sample onto C18 column B->C D Gradient Elution (Acetonitrile/Water) C->D E UV Detection D->E F Integrate peak areas E->F G Calculate purity F->G

Sources

Foundational

6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS number and molecular weight

An In-depth Technical Guide to 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive technical overview...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-d]pyrimidine core is a renowned "privileged scaffold," acting as an isostere of adenine and enabling it to effectively interact with the ATP-binding sites of various protein kinases.[1][2] This document details the compound's chemical identity, physicochemical properties, a validated synthetic pathway, and its critical role as a reactive intermediate in the development of targeted therapeutics, particularly kinase inhibitors for oncology. Furthermore, it provides essential safety and handling protocols to ensure its proper use in a laboratory setting.

Compound Identification and Physicochemical Properties

Accurate identification is critical for sourcing and application. The compound is most authoritatively identified by its CAS number. Note that while the user query referred to "6-Chloro-4-(methylthio)...", the standardized IUPAC nomenclature for the pyrazolo[3,4-d]pyrimidine ring system confirms the correct name to be 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine .[3][4]

Table 1: Compound Identifiers

IdentifierValue
Correct IUPAC Name 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
CAS Number 85426-79-5
Molecular Formula C₆H₅ClN₄S
Molecular Weight 200.65 g/mol
Common Synonyms 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-yl methyl sulfide
InChI Key XIGOZRPGXGIKFT-UHFFFAOYSA-N

Table 2: Physicochemical Properties

PropertyValueSource(s)
Physical Form Solid (typically off-white to yellow powder)Sigma-Aldrich
Purity Typically ≥95-97%Sigma-Aldrich
Storage Temperature 2-8°C or -20°C, under inert atmosphere, away from moistureSigma-Aldrich
Solubility Soluble in organic solvents like DMSO and DMFGeneral Knowledge

Synthesis of 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

The synthesis of this key intermediate leverages the foundational chemistry of building the pyrazolo[3,4-d]pyrimidine core, typically starting from a substituted pyrazole precursor. The final, critical step involves a chlorination reaction to install the reactive chloro group at the 4-position.

Synthetic Strategy Overview

A common and effective strategy involves a two-step process starting from an appropriately substituted 5-aminopyrazole-4-carboxamide.[2]

  • Pyrimidine Ring Formation: The pyrazole is cyclized to form a 1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one derivative. The introduction of the methylthio group at the 6-position is achieved by reacting the aminopyrazole precursor with carbon disulfide, which forms a thione, followed by methylation, or through other related methods.[2]

  • Chlorination: The hydroxyl group at the 4-position (existing in its tautomeric keto form) is converted to a chloro group. This is a crucial activation step, transforming a relatively unreactive position into an excellent electrophilic site for subsequent nucleophilic substitution.

The chlorination is most effectively achieved using a strong dehydrating and chlorinating agent such as phosphorus oxychloride (POCl₃). POCl₃ is the reagent of choice for this type of transformation on nitrogen-containing heterocycles because it reliably converts keto/hydroxyl groups to chlorides, which are excellent leaving groups for downstream functionalization.[2][5]

Synthetic Workflow Diagram

G cluster_0 Step 1: Pyrimidine Ring Formation & Thiolation cluster_1 Step 2: Chlorination (Activation) A 5-Amino-1H-pyrazole- 4-carboxamide B 6-(Methylthio)-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one A->B 1. CS₂, KOH 2. CH₃I (or similar) C 4-Chloro-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine (Target Compound) B->C POCl₃, Reflux

Caption: General synthetic pathway to the target compound.

Experimental Protocol

The following is a representative protocol based on established chemical literature for this class of compounds.[2][5]

Step 1: Synthesis of 6-(Methylthio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • To a solution of 5-amino-1H-pyrazole-4-carboxamide (1.0 eq) in a suitable solvent like pyridine or ethanol, add potassium hydroxide (KOH, ~2.5 eq).

  • Add carbon disulfide (CS₂, ~2.5 eq) dropwise to the mixture at room temperature and stir for 12-18 hours.

  • Introduce a methylating agent, such as methyl iodide (CH₃I, ~2.5 eq), and continue stirring for another 4-6 hours.

  • Neutralize the reaction mixture with an acid (e.g., acetic acid) and collect the resulting precipitate by filtration.

  • Wash the solid with water and a cold solvent (e.g., ethanol) and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

  • Suspend the 6-(methylthio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq) from Step 1 in an excess of phosphorus oxychloride (POCl₃, ~10-20 eq).

  • Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline may be added.

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final, highly pure compound.

Applications in Research and Drug Discovery

The primary value of 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine lies in its role as a versatile, reactive intermediate for building more complex, biologically active molecules.[5]

A Key Intermediate for Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine core is an ATP mimetic, making it an ideal starting point for designing inhibitors that compete with ATP for the kinase binding pocket.[1] The chlorine atom at the C4 position is the key reactive handle. It is an excellent leaving group that is readily displaced by nucleophiles, most commonly the amino group of a substituted aniline or other amine-containing fragments. This nucleophilic aromatic substitution (SNAr) reaction is the cornerstone of its application, allowing for the systematic exploration of chemical space to optimize potency and selectivity for a target kinase.

This compound serves as a critical building block for inhibitors targeting a range of kinases implicated in cancer, including:

  • Src Family Kinases (SFKs): As non-receptor tyrosine kinases, their overactivity is linked to tumor progression and metastasis.[6][7]

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers, making it a prime target for therapy.[1][8]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the process of forming new blood vessels that tumors need to grow.[1]

Elaboration Workflow

The following diagram illustrates how the core intermediate is diversified to create a library of potential drug candidates.

G cluster_amines Diverse Nucleophilic Amines (R-NH₂) cluster_products Library of Potential Kinase Inhibitors Core 4-Chloro-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine (Intermediate) Product1 Candidate A (Src Inhibitor) Core->Product1 + R₁-NH₂ (SNAr Reaction) Product2 Candidate B (EGFR Inhibitor) Core->Product2 + R₂-NH₂ (SNAr Reaction) Product3 Candidate C (VEGFR Inhibitor) Core->Product3 + R₃-NH₂ (SNAr Reaction) Amine1 Substituted Aniline Amine1->Product1 Amine2 Heterocyclic Amine Amine2->Product2 Amine3 Aliphatic Amine Amine3->Product3

Caption: Diversification of the core intermediate into drug candidates.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling is essential to ensure laboratory safety. The following information is derived from supplier Safety Data Sheets (SDS).

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Signal Word Warning
Pictogram GHS07Exclamation Mark
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
Statements P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.

    • Skin and Body Protection: Wear a standard laboratory coat. For larger quantities or risk of splash, consider additional protective clothing.

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved particulate respirator.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep in an inert atmosphere (e.g., under nitrogen or argon) to prevent degradation from moisture and air.

  • Store away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is more than just a chemical compound; it is a vital tool for innovation in drug discovery. Its identity as an adenine isostere provides a biological rationale for its use, while its chemical properties—specifically the reactive 4-chloro position—provide the practical means for its application. For researchers in oncology and other fields driven by kinase signaling, this intermediate offers a reliable and versatile scaffold for constructing novel, targeted inhibitors. A thorough understanding of its synthesis, reactivity, and safety is paramount for leveraging its full potential in the development of next-generation therapeutics.

References

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Cilibrizzi, A., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Medicinal Chemistry Letters, 5(6), 1214-1249. [Link]

  • Patel, H., et al. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Pharmaceutical and Biological Archives, 3(4), 833-837. [Link]

  • Abdel-Wahab, B. F., et al. (2018). A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Scaffold. Current Organic Synthesis, 15(1), 1-23. [Link]

  • Ben Mansour, H., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7268. [Link]

  • Kavková, V., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67499, 1H-Pyrazolo(3,4-d)pyrimidine. [Link]

  • ResearchGate. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • NIST. (2026). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. NIST Chemistry WebBook. [Link]

  • Gaber, Z., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2282-2294. [Link]

  • Musumeci, F., et al. (2024). Applying molecular hybridization to design a new class of pyrazolo[3,4-d] pyrimidines as Src inhibitors. European Journal of Medicinal Chemistry, 280, 116929. [Link]

  • Carbone, A., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11099. [Link]

  • Abdelgawad, M. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14, 2739-2755. [Link]

Sources

Exploratory

Biological Activity and Orthogonal Derivatization of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized as a bioisostere of purine (adenine). By mimicking the endogenous purine core, derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized as a bioisostere of purine (adenine). By mimicking the endogenous purine core, derivatives of this scaffold can competitively bind to the ATP-binding pockets of various kinases and enzymes. Among the most versatile building blocks for generating these therapeutic libraries is 6-chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine .

This technical guide explores the biological activity of derivatives synthesized from this specific intermediate, focusing on their roles as kinase inhibitors, anticancer agents, and neuroprotective compounds. Furthermore, it details the chemical causality behind the orthogonal reactivity of the 4-methylthio and 6-chloro groups, providing a self-validating experimental workflow for drug development professionals.

Chemical Rationale: Orthogonal Reactivity for Library Generation

To develop targeted therapeutics, medicinal chemists require scaffolds that allow for precise, regioselective functionalization. The 6-chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine core is engineered specifically for this purpose.

The Causality of Reactivity: The fused pyrazole and pyrimidine rings create a highly electron-deficient aromatic system. However, the electrophilicity is not distributed equally:

  • C4 Position (-SCH₃): The C4 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The methylthio group acts as an excellent leaving group when reacted with aliphatic or aromatic amines under moderate heating. If higher reactivity is needed, the thioether can be oxidized to a sulfoxide or sulfone.

  • C6 Position (-Cl): The C6 position is less reactive than C4. Consequently, the 6-chloro group remains intact during the initial C4 substitution. Once the C4 position is functionalized, the C6 chlorine can be displaced using harsher SNAr conditions or transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

This differential reactivity allows for the sequential, orthogonal synthesis of 4,6-disubstituted derivatives without the need for complex protecting group strategies.

synthetic_workflow Scaffold 6-Chloro-4-(methylthio)- 1H-pyrazolo[3,4-d]pyrimidine Step1 SNAr 1: C4 Substitution (Amine/Aniline, 80°C) Scaffold->Step1 Regioselective Displacement of -SCH3 Intermediate 6-Chloro-4-(amino)- 1H-pyrazolo[3,4-d]pyrimidine Step1->Intermediate Step2 SNAr 2 or Cross-Coupling: C6 Substitution (120°C / Pd) Intermediate->Step2 Displacement of -Cl FinalProduct 4,6-Disubstituted Target Compound Step2->FinalProduct

Orthogonal derivatization workflow exploiting differential reactivity at C4 and C6.

Biological Activity Profile

Kinase Inhibition (CDK2, Src, and Abl)

Because the pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, 4,6-disubstituted derivatives are potent, ATP-competitive kinase inhibitors.

  • CDK2 Inhibition: Derivatives bearing substituted anilines at the C4 position (replacing the methylthio group) and alkyl/aryl groups at the C6 position have shown profound inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) [1]. Compounds with 2-chloro or 3-nitro aniline groups at C4 display single-digit micromolar IC₅₀ values, effectively halting the cell cycle at the S-phase.

  • Src Family Kinases (SFKs): Src and Abl kinases are critical targets in chronic myelogenous leukemia (CML) and solid tumors. Specific derivatives synthesized from the 6-chloro-4-(methylthio) precursor (e.g., compound SI388) have demonstrated high affinity for the Src active site, blocking downstream phosphorylation of effector proteins [2].

Anticancer and Antitumor Efficacy

In vitro evaluations of these derivatives against the NCI-60 human tumor cell line panel reveal broad-spectrum antiproliferative activity.

  • Breast Cancer (MCF-7 & MDA-MB-468): Derivatives exhibit notable cytotoxicity against breast adenocarcinoma cells. The mechanism involves the upregulation of caspase-3, leading to apoptosis [3] [4].

  • Lung Cancer (A549): Certain analogs have demonstrated IC₅₀ values as low as 2.24 µM against A549 cells, outperforming positive controls like doxorubicin in specific assays [4].

Anti-Inflammatory and Neuroprotective Effects

Beyond oncology, novel pyrazolo[3,4-d]pyrimidine derivatives have been identified as activators of the AMPK and Nrf2 signaling pathways. This dual activation leads to the upregulation of Heme Oxygenase-1 (HO-1), providing significant anti-inflammatory and neuroprotective effects against lipopolysaccharide (LPS)-induced oxidative stress [5].

kinase_pathway Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Kinase Target Kinase (Src / CDK2 / Abl) Inhibitor->Kinase Competitive Inhibition ATP ATP ATP->Kinase Blocked Substrate Downstream Effectors (e.g., STAT3, Rb) Kinase->Substrate Phosphorylation (Inhibited) CellCycle Cell Cycle Arrest (S-Phase) Substrate->CellCycle Apoptosis Apoptosis (Caspase-3 Activation) Substrate->Apoptosis

ATP-competitive inhibition of target kinases by pyrazolo[3,4-d]pyrimidine derivatives.

Quantitative Data Summary

The following table synthesizes the biological efficacy of various 4,6-disubstituted pyrazolo[3,4-d]pyrimidine derivatives derived from the core scaffold across multiple targets [1] [2] [3] [4].

Derivative Substitution PatternTarget / Cell LineIC₅₀ Value (µM)Primary Mechanism of Action
C4: 3-Nitroaniline, C6: ThiophenethylCDK2 / Cyclin E1.2 ± 0.1ATP-competitive kinase inhibition
C4: 2-Chloroaniline, C6: ThiopentaneSrc Kinase0.85 ± 0.04Blockade of Src phosphorylation
C4: N-(2-chlorophenyl)acetamideMCF-7 (Breast)23.0 ± 1.5Caspase-3 mediated apoptosis
C4: 4-Methoxyaniline, C6: AlkylMDA-MB-468 (Breast)3.34 ± 0.13Cell cycle arrest (S-phase)
C4: Unsubstituted amine, C6: ArylA549 (Lung)2.24 ± 0.20Multi-kinase inhibition

Experimental Protocol: Orthogonal Synthesis Workflow

To ensure high scientific integrity and reproducibility, the following self-validating protocol details the sequential displacement of the methylthio and chloro groups.

Step 1: Regioselective C4-Methylthio Displacement

Objective: Synthesize 6-chloro-4-(substituted-amino)-1H-pyrazolo[3,4-d]pyrimidine.

  • Reagents: Dissolve 1.0 equivalent of 6-chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in anhydrous ethanol or n-butanol.

  • Nucleophile Addition: Add 1.2 equivalents of the desired primary amine (e.g., substituted aniline) and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Reaction: Reflux the mixture at 80°C for 6–8 hours.

  • Validation (Causality Check): Monitor via TLC (Hexane:Ethyl Acetate 7:3). The evolution of methanethiol gas (toxic, perform in a fume hood) drives the reaction forward. The C6 chlorine remains untouched due to its lower electrophilicity at this temperature.

  • Isolation: Cool to room temperature, filter the precipitated solid, and wash with cold ethanol to yield the C4-substituted intermediate.

Step 2: C6-Chloro Displacement / Cross-Coupling

Objective: Synthesize the final 4,6-disubstituted target compound.

  • Reagents: Dissolve the intermediate from Step 1 in a high-boiling polar aprotic solvent (e.g., DMF or NMP).

  • Nucleophile Addition: Add 2.0 equivalents of the secondary nucleophile (e.g., aliphatic amine, thiol, or boronic acid for Suzuki coupling).

  • Reaction:

    • For SNAr: Heat to 120–140°C for 12 hours.

    • For Cross-Coupling: Add 5 mol% Pd(PPh₃)₄ and 2.0 eq K₂CO₃, heat to 100°C under an argon atmosphere.

  • Validation: Confirm the disappearance of the intermediate via LC-MS. The mass shift will correspond to the loss of the chlorine isotope pattern (M / M+2).

  • Purification: Purify the final compound via flash column chromatography or preparative HPLC. Confirm the structure via ¹H-NMR, ¹³C-NMR, and HRMS.

Conclusion

The 6-chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold is a highly modular and chemically logical starting point for drug discovery. By understanding and exploiting the orthogonal reactivity of the C4 and C6 positions, researchers can efficiently generate diverse libraries of purine bioisosteres. These derivatives have proven to be highly effective as kinase inhibitors and apoptosis-inducers, cementing their value in the ongoing development of targeted chemotherapies and neuroprotective agents.

References

  • Synthesis, anticancer evaluation, and molecular docking studies of some novel 4,6-disubstituted pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 (CDK2) inhibitors Source: PubMed (National Library of Medicine) URL:[Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation Source: MDPI (Molecules) URL:[Link]

  • A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects Source: PMC (National Institutes of Health) URL:[Link]

Foundational

The 1H-Pyrazolo[3,4-d]pyrimidine Scaffold: A Technical Whitepaper on Synthesis, Kinase Inhibition, and Drug Discovery

Executive Summary The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a privileged, highly versatile pharmacophore in medicinal chemistry. As a structural bioisostere of adenine, it possesses an intrinsic ability to interface wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a privileged, highly versatile pharmacophore in medicinal chemistry. As a structural bioisostere of adenine, it possesses an intrinsic ability to interface with the ATP-binding pockets of numerous enzymes, most notably protein kinases[1]. This in-depth technical guide synthesizes current literature to provide researchers and drug development professionals with a mechanistic understanding of the scaffold's pharmacological applications, structure-activity relationships (SAR), and optimized synthetic methodologies.

The Purine Bioisostere Paradigm: Rationale and Mechanistic Grounding

Nitrogen-containing heterocycles are fundamental to cellular metabolism. The 1H-pyrazolo[3,4-d]pyrimidine scaffold mimics the purine core of ATP, DNA, and RNA[1]. The causality behind its widespread use in drug design lies in its hydrogen-bond donor/acceptor profile. By replacing the imidazole ring of purine with a pyrazole ring, the scaffold alters the electron density and tautomeric equilibrium of the molecule. This subtle electronic shift enhances metabolic stability against purine-degrading enzymes (like adenosine deaminase) while maintaining the critical hydrogen-bonding network required to anchor the molecule within the highly conserved hinge region of kinase active sites[1].

Pharmacological Landscape: Precision Kinase Targeting

EGFR and BRK/PTK6 Inhibition

The primary driver of the scaffold's antineoplastic efficacy is its ability to act as a Type I kinase inhibitor. Type I inhibitors competitively bind to the active "DFG-in" conformation of the kinase domain[2].

  • EGFR: Derivatives bearing anilino or benzylidene acetohydrazide moieties at the C4 position have demonstrated potent Epidermal Growth Factor Receptor (EGFR) inhibition, with IC50 values in the low micromolar range (4.18–8.27 µM)[3]. This inhibition directly blocks downstream PI3K/AKT and MAPK signaling, inducing apoptosis in non-small cell lung cancer (NSCLC) models[4].

  • BRK/PTK6: Recent optimizations have yielded 4-amine substituted derivatives that selectively inhibit Breast Tumor Kinase (BRK). Compound 51, a lead candidate, demonstrated a dissociation constant (Kd) of 44 nM against BRK, effectively suppressing metastasis and invasion in triple-negative breast cancer cell lines[2].

G EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates ATP ATP Binding Pocket (DFG-in State) EGFR->ATP Exposes Downstream Downstream Signaling (PI3K/AKT, MAPK) ATP->Downstream Phosphorylation Scaffold 1H-pyrazolo[3,4-d]pyrimidine (Type I Inhibitor) Scaffold->ATP Competitive Binding Apoptosis Cell Cycle Arrest / Apoptosis Downstream->Apoptosis Blocked by Inhibitor

Caption: Mechanism of EGFR kinase inhibition by the 1H-pyrazolo[3,4-d]pyrimidine scaffold.

Overcoming Multidrug Resistance (MDR)

Beyond direct kinase inhibition, the scaffold has shown collateral sensitivity in multidrug-resistant (MDR) cancer cells. Specific pyrazolo[3,4-d]pyrimidine tyrosine kinase inhibitors directly interact with the P-glycoprotein (P-gp) efflux pump, inhibiting its ATPase activity[5]. By locking the pump in an inactive state, these compounds reverse resistance to standard chemotherapeutics like doxorubicin and paclitaxel[5].

Emerging Antiviral Applications

The scaffold's utility extends to virology. A novel series of 1,3-disubstituted 1H-pyrazolo[3,4-d]pyrimidine-amines has been identified as potent Zika virus (ZIKV) inhibitors. SAR studies revealed that an electron-withdrawing group at the para position of the N1-phenyl ring is critical for maximizing antiviral activity, yielding compounds with EC50 values as low as 5.1 µM[6].

Quantitative Structure-Activity Data

To facilitate rapid comparison, the following table synthesizes the inhibitory potency of various scaffold modifications across different biological targets.

Table 1: Pharmacological Targets and Inhibitory Potency of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

Target / PathwayDerivative Substitution PatternInhibitory Potency (IC50 / Kd / EC50)Primary Indication / Disease ModelReference
BRK/PTK6 4-amine substitutedKd = 44 nMTriple-Negative Breast Cancer (Anti-metastatic)[2]
EGFR 4-anilino / benzylidene acetohydrazideIC50 = 4.18 - 8.27 µMNon-Small Cell Lung Cancer (NSCLC)[3]
CDK2 3-fluoroanilino substitutedLow micromolarCell Cycle Arrest (Broad-spectrum Oncology)[3]
VEGFR-2 / BRAF 1-phenyl substitutedIC50 = 1.74 - 5.89 µMMelanoma / Angiogenesis[5]
Zika Virus 1,3-disubstitutedEC50 = 5.1 µMViral Infection[6]

Core Synthetic Methodologies and Causality

The construction and functionalization of the pyrazolo[3,4-d]pyrimidine core require precise control over reaction conditions. Late-stage functionalization at the C4 position is predominantly achieved via transition-metal-catalyzed cross-coupling.

Workflow Start 4-Iodo-1H-pyrazolo[3,4-d]pyrimidine Coupling Suzuki-Miyaura Cross-Coupling (80-100°C) Start->Coupling PdCat Pd(PPh3)4 Catalyst + K2CO3 Base PdCat->Coupling Solvent 1,4-Dioxane / H2O (Biphasic System) Solvent->Coupling TLC TLC Monitoring (Self-Validation) Coupling->TLC 12-24h Purification Celite Filtration & Column Chromatography TLC->Purification Reaction Complete Product 4-Aryl-1H-pyrazolo[3,4-d]pyrimidine Purification->Product High Yield

Caption: Step-by-step synthetic workflow for Suzuki-Miyaura cross-coupling of the scaffold.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling[7]

Causality Focus: Why use 4-iodo instead of 4-chloro? The carbon-iodine bond has a significantly lower bond dissociation energy than the carbon-chlorine bond. This facilitates a much faster oxidative addition step by the Pd(0) catalyst—the rate-determining step in cross-coupling—resulting in higher yields and milder required temperatures.

  • Preparation: To a reaction vessel, add 4-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2–1.5 mmol), and potassium carbonate (2.0–3.0 mmol).

  • Atmospheric Control: Evacuate and backfill the vessel with argon three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst to an inactive Pd(II) state, which would terminate the catalytic cycle.

  • Solvent Addition: Add a degassed solvent system of 1,4-dioxane and water (4:1 ratio). Causality: The biphasic nature is critical. Dioxane solubilizes the organic pyrazolopyrimidine, while water dissolves the K2CO3 base, generating the hydroxide/carbonate ions necessary to activate the boronic acid for the transmetalation step.

  • Catalyst Addition & Heating: Add Pd(PPh3)4 (0.05–0.1 mmol). Heat the mixture to 80–100 °C for 12–24 hours.

  • Self-Validation & Purification: Monitor the reaction via Thin Layer Chromatography (TLC). Upon consumption of the starting material, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black. Concentrate the filtrate and purify via column chromatography. Confirm the structure via 1H NMR and ESI-MS.

Biological Evaluation and Assay Validation

Protocol 2: High-Throughput Kinase Selectivity Profiling[2]

To ensure that the biological activity of a synthesized derivative is due to specific target inhibition rather than off-target cytotoxicity, rigorous biochemical assays are required.

  • Compound Preparation: Dissolve the synthesized 1H-pyrazolo[3,4-d]pyrimidine derivative in 100% DMSO to create a 10 mM stock solution.

  • Single-Point Screening: Screen the compound at a strict concentration of 30 nM against a broad panel of kinases (e.g., KINOMEscan® panel). Causality: Testing at a low nanomolar concentration prevents the detection of low-affinity, off-target interactions. This ensures the resulting selectivity score (S-score) accurately reflects the compound's specificity for its primary target.

  • Kd Determination: For targets showing >90% inhibition at 30 nM, perform an 11-point dose-response curve (starting from 10 µM, 3-fold serial dilutions) to calculate the exact dissociation constant (Kd).

  • Self-Validation: Include a known Type I inhibitor (e.g., Erlotinib or Roscovitine) as a positive control. The assay is validated if the control yields a Kd within half a log of its established literature value.

Conclusion

The 1H-pyrazolo[3,4-d]pyrimidine scaffold remains a cornerstone of modern rational drug design. By leveraging its bioisosteric relationship with purine, chemists can systematically tune its periphery to achieve nanomolar potency and high selectivity against specific kinases, reverse multidrug resistance, and even target viral replication machinery. Mastery of its synthetic handling—particularly late-stage cross-coupling—is essential for any drug development professional operating in the oncology or infectious disease space.

Sources

Exploratory

6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: A Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary The pyrazolo[3,4- d ]pyrimidine scaffold is a cornerstone of modern targeted oncology, functioning as a highly effective bioisostere of the purine ring found in adenosine triphosphate (ATP). Among the v...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4- d ]pyrimidine scaffold is a cornerstone of modern targeted oncology, functioning as a highly effective bioisostere of the purine ring found in adenosine triphosphate (ATP). Among the various building blocks utilized to construct these inhibitors, 6-chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine stands out as a uniquely programmable, di-electrophilic core. By exploiting the differential chemical reactivity of its C4 and C6 positions, medicinal chemists can systematically map the ATP-binding pocket of oncogenic kinases—such as Src, Abl, and EGFR—to develop highly potent and selective therapeutics.

This technical guide details the structural rationale, sequential derivatization methodologies, and biochemical validation protocols required to leverage this privileged scaffold in a drug discovery campaign.

Structural Rationale & Chemical Biology

To achieve nanomolar potency and high kinome selectivity, a small molecule must satisfy the strict thermodynamic and spatial requirements of the kinase active site. The pyrazolo[3,4- d ]pyrimidine core inherently provides a bidentate hydrogen-bonding network (via the N1/N2 or N4/N5 axis, depending on tautomerism) that anchors the molecule to the backbone amides of the kinase hinge region ().

The strategic value of 6-chloro-4-(methylthio)-1H-pyrazolo[3,4- d ]pyrimidine lies in its orthogonal leaving groups, which allow for a highly controlled, step-wise functionalization:

  • C4-Methylthio Group (Selectivity Pocket): While a thioether is a relatively poor leaving group for Nucleophilic Aromatic Substitution (S N​ Ar), it can be readily oxidized to a methylsulfonyl (–SO 2​ CH 3​ ) group. This oxidation acts as a chemical "switch," transforming C4 into a hyper-reactive electrophilic center. This permits the low-temperature incorporation of bulky, electron-rich anilines that project deep into the hydrophobic selectivity pocket (Pocket II), dictating the inhibitor's specific kinome profile.

  • C6-Chloro Group (Solvent Channel): The C6-chloro moiety is less reactive than the oxidized C4-sulfonyl group but sufficiently reactive to undergo S N​ Ar at elevated temperatures. This enables the late-stage installation of aliphatic amines or solubilizing appendages that project outward into the solvent-exposed channel, optimizing the pharmacokinetic (ADME) profile without disrupting hinge binding ().

Pharmacophore Core Pyrazolo[3,4-d]pyrimidine Core (Adenine Mimic) Hinge Kinase Hinge Region (e.g., Met318/Thr338) Core->Hinge Bidentate H-bonds N1 N1 Substituent (Hydrophobic Pocket I) Core->N1 Alkylation C4 C4 Substituent (Selectivity Pocket II) Core->C4 SNAr (Anilines) C6 C6 Substituent (Solvent Channel) Core->C6 SNAr (Amines)

Pharmacophore mapping of the pyrazolo[3,4-d]pyrimidine scaffold within the kinase ATP-binding site.

Experimental Workflow: Library Synthesis Protocol

Combinatorial library synthesis requires self-validating, high-yielding steps to prevent the accumulation of inseparable byproducts. The following protocol outlines the regioselective transformation of the scaffold into a diverse library of ATP-competitive inhibitors.

Step 1: N1-Alkylation (Regioselective Anchoring)
  • Procedure: Dissolve 6-chloro-4-(methylthio)-1H-pyrazolo[3,4- d ]pyrimidine (1.0 eq) in anhydrous DMF. Add K 2​ CO 3​ (2.0 eq) and an alkyl halide (e.g., cyclopentyl bromide, 1.2 eq). Stir at 60°C for 4 hours. Extract and purify via silica gel chromatography.

  • Causality: Alkylation at N1 locks the tautomeric state of the pyrazole ring, preventing off-target hydrogen bonding during subsequent steps. The N1-alkyl group is specifically designed to occupy the hydrophobic pocket adjacent to the ATP-binding site, increasing binding entropy.

Step 2: Thioether Oxidation (Electrophilic Activation)
  • Procedure: Dissolve the N1-alkylated intermediate in anhydrous dichloromethane (DCM) at 0°C. Slowly add m-CPBA (2.2 eq). Stir for 2 hours, then quench with saturated aqueous Na 2​ S 2​ O 3​ .

  • Causality: m-CPBA oxidizes the C4-methylthio group to a methylsulfonyl group. This drastically lowers the LUMO energy of the pyrimidine ring at the C4 position, ensuring that the subsequent S N​ Ar reaction is completely regioselective for C4 over the C6-chloro position.

Step 3: First S N​ Ar at C4 (Selectivity Pocket Targeting)
  • Procedure: Combine the oxidized intermediate (1.0 eq), an aniline derivative (1.1 eq), and DIPEA (2.0 eq) in isopropanol. Heat at 80°C for 6 hours.

  • Causality: The aniline nitrogen readily displaces the highly labile sulfonyl group. The aromatic ring of the aniline is crucial for engaging in π -stacking interactions with the kinase gatekeeper residue, dictating the inhibitor's selectivity profile across the kinome.

Step 4: Second S N​ Ar at C6 (Solvent Channel Functionalization)
  • Procedure: Transfer the C4-substituted intermediate to a microwave vial. Add an aliphatic amine (e.g., N-methylpiperazine, 3.0 eq) in N-methyl-2-pyrrolidone (NMP). Irradiate at 120°C for 20 minutes.

  • Causality: Microwave irradiation provides the elevated thermal energy required to overcome the higher activation barrier for displacing the C6-chloro group. The introduction of a basic amine enhances aqueous solubility and provides a handle for formulation as a hydrochloride salt.

Workflow Start 6-Chloro-4-(methylthio)- 1H-pyrazolo[3,4-d]pyrimidine Step1 Step 1: N1-Alkylation (R1-X, K2CO3, DMF) Start->Step1 Step2 Step 2: Thioether Oxidation (mCPBA, DCM, 0°C) Step1->Step2 Step3 Step 3: C4 SNAr (R2-NH2, DIPEA, 80°C) Step2->Step3 Step4 Step 4: C6 SNAr (R3-NH2, NMP, 120°C MW) Step3->Step4 Assay Biochemical Validation (TR-FRET Kinase Assay) Step4->Assay

Step-by-step synthetic and biochemical workflow for generating pyrazolo[3,4-d]pyrimidine inhibitors.

Quantitative Data & Structure-Activity Relationship (SAR)

The sequential functionalization of the scaffold yields distinct SAR profiles. Table 1 summarizes representative biochemical IC 50​ data illustrating how stepwise modification drives potency against key oncogenic kinases ().

Table 1: Representative SAR Profile of Pyrazolo[3,4- d ]pyrimidine Derivatives

Compound StageN1 SubstituentC4 SubstituentC6 SubstituentSrc IC 50​ (nM)EGFR IC 50​ (nM)
Core Scaffold -H-SCH 3​ -Cl>10,000>10,000
Intermediate 1 -Cyclopentyl-SO 2​ CH 3​ -Cl>5,000>5,000
Hit Compound -Cyclopentyl-3-Chloroaniline-Cl45120
Lead Compound -Cyclopentyl-3-Chloroaniline-N-Methylpiperazine12 35

Data Interpretation: The unmodified core and oxidized intermediate lack the necessary spatial projections to effectively inhibit the kinases. The S N​ Ar addition of the 3-chloroaniline at C4 drives primary potency (Hit Compound), while the subsequent addition of the solubilizing N-methylpiperazine at C6 optimizes both target affinity and physicochemical properties (Lead Compound).

Biochemical Validation: TR-FRET Kinase Assay Protocol

To ensure the trustworthiness of the synthesized inhibitors, biochemical potency must be validated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is highly resistant to compound auto-fluorescence, a common artifact in highly conjugated pyrimidine-based libraries.

  • Compound Preparation: Serially dilute the synthesized inhibitors in 100% DMSO to create a 10-point concentration curve (e.g., 10 µM to 0.5 nM). Transfer 100 nL of each dilution to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure absolute volumetric precision.

  • Kinase Reaction: Add 5 µL of Kinase Buffer containing the recombinant kinase (e.g., Src, 0.5 nM final) and the ULight-labeled peptide substrate (50 nM final). Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme pre-equilibration.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP at the predetermined Michaelis constant ( Km​ ) for the specific kinase (e.g., 10 µM for Src). Incubate for 60 minutes.

    • Causality Check: Running the assay exactly at the ATP Km​ ensures that the derived IC 50​ values are a mathematically true reflection of the inhibitor's affinity ( Ki​ ) according to the Cheng-Prusoff equation, preventing artificial inflation of potency.

  • Detection: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg 2+ and immediately halt catalysis) and a Europium-labeled anti-phospho antibody (2 nM final). Incubate for 1 hour.

  • Readout & Analysis: Read the plate on a multi-mode microplate reader using standard TR-FRET settings (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio and fit the data to a 4-parameter logistic (4PL) model to determine the IC 50​ .

Conclusion

The 6-chloro-4-(methylthio)-1H-pyrazolo[3,4- d ]pyrimidine scaffold is an indispensable tool in modern kinase inhibitor design. By leveraging its programmable di-electrophilic nature, researchers can rapidly generate highly selective, ATP-competitive inhibitors. The integration of rational structure-based design, precise synthetic execution via orthogonal leaving groups, and robust biochemical validation forms a self-validating engine for oncological drug discovery.

References

  • Schenone, S., Radi, M., Musumeci, F., Brullo, C., & Botta, M. (2014). "Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies." Chemical Reviews. URL:[Link][1]

  • Abdelgawad, M. A., Elkanzi, N. A. A., Nayl, A. A., Musa, A., Alotaibi, N. H., Arafa, W. A. A., Gomha, S. M., & Bakr, R. B. (2022). "Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms." Arabian Journal of Chemistry. URL:[Link][2]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry. URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: An Essential Intermediate for Drug Discovery

Introduction The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purines. This structural similarity allows compounds bearing this core to int...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purines. This structural similarity allows compounds bearing this core to interact with a wide range of biological targets, leading to diverse pharmacological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory properties. Specifically, 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine serves as a crucial intermediate in the synthesis of potent kinase inhibitors and other therapeutic agents. The strategic placement of a chloro and a methylthio group at positions 6 and 4 respectively, offers differential reactivity, enabling sequential and regioselective functionalization to build complex molecular architectures. This application note provides a detailed, two-step protocol for the synthesis of this valuable building block, beginning from readily available starting materials.

Overall Synthetic Scheme

The synthesis of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is achieved through a two-step process. The first step involves the construction of the pyrazolo[3,4-d]pyrimidine core to yield the key intermediate, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. The second step is a regioselective nucleophilic aromatic substitution (SNAr) to introduce the methylthio group.

Synthetic_Scheme A 5-Amino-1H-pyrazole-4-carboxamide B 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione A->B  Urea, 190°C   C 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine B->C  POCl₃, reflux   D 6-Chloro-4-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine C->D  NaSMe, THF, 0°C to rt  

Caption: Overall synthetic route for 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

Part 1: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

This initial step constructs the core heterocyclic system from a commercially available pyrazole derivative. The process involves a cyclization reaction with urea followed by a chlorination step.

Step 1.1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

The synthesis begins with the condensation of 5-amino-1H-pyrazole-4-carboxamide with urea under thermal conditions to form the fused di-oxo pyrazolopyrimidine ring system.

ReagentMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
5-Amino-1H-pyrazole-4-carboxamideC₄H₆N₄O126.1210.0 g79.3
UreaCH₄N₂O60.0647.6 g793
10% Potassium Hydroxide (KOH) solutionKOH-As needed-
Dilute Hydrochloric Acid (HCl)HCl-As needed-
  • In a 250 mL round-bottom flask, thoroughly mix 5-amino-1H-pyrazole-4-carboxamide (10.0 g, 79.3 mmol) and urea (47.6 g, 793 mmol).

  • Heat the solid mixture in an oil bath at 190°C for 2 hours. The mixture will melt and then gradually become a solid mass.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, carefully add 100 mL of 10% potassium hydroxide solution to the flask and stir until the solid dissolves.

  • Acidify the solution to pH 4-5 by the slow addition of dilute hydrochloric acid. A white precipitate will form.

  • Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.[1]

Step 1.2: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

The di-oxo intermediate is then chlorinated using phosphorus oxychloride to yield the key dichloro-precursor.

ReagentMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dioneC₅H₄N₄O₂152.115.0 g32.9
Phosphorus Oxychloride (POCl₃)POCl₃153.3350 mL-
N,N-DimethylanilineC₈H₁₁N121.182.5 mL-
Ice WaterH₂O-500 mL-
  • In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap, add 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (5.0 g, 32.9 mmol).

  • Carefully add phosphorus oxychloride (50 mL) followed by N,N-dimethylaniline (2.5 mL).

  • Heat the reaction mixture to reflux at 110°C for 4 hours.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto 500 mL of crushed ice with vigorous stirring in a well-ventilated fume hood.

  • A yellow precipitate will form. Continue stirring until all the ice has melted.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.[1]

Part 2: Synthesis of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

This step involves the regioselective nucleophilic aromatic substitution of one of the chlorine atoms with a methylthio group. The C4 and C6 positions of the pyrazolo[3,4-d]pyrimidine ring are electronically similar and highly susceptible to nucleophilic attack.[2] By carefully controlling the stoichiometry of the nucleophile, mono-substitution can be preferentially achieved.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidineC₅H₂Cl₂N₄189.002.0 g10.6
Sodium Thiomethoxide (NaSMe)CH₃NaS70.090.74 g10.6
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-
Saturated Ammonium Chloride (NH₄Cl) solutionNH₄Cl-50 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11100 mL-
BrineNaCl-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-
Experimental Protocol

Protocol_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine in anhydrous THF. B Cool the solution to 0°C in an ice bath. A->B C Add sodium thiomethoxide portion-wise over 15 minutes. B->C D Allow the reaction to warm to room temperature and stir for 2-4 hours. C->D E Monitor reaction progress by TLC. D->E F Quench the reaction with saturated NH₄Cl solution. E->F G Extract with ethyl acetate. F->G H Wash with brine, dry over Na₂SO₄, and concentrate. G->H I Purify by column chromatography. H->I

Caption: Workflow for the synthesis of the target compound.

  • In a 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (2.0 g, 10.6 mmol) in anhydrous tetrahydrofuran (50 mL).

  • Cool the solution to 0°C using an ice-water bath.

  • Add sodium thiomethoxide (0.74 g, 10.6 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by TLC (eluent: 30% ethyl acetate in hexanes). The product should be more polar than the starting material.

  • Upon completion, quench the reaction by the slow addition of 50 mL of saturated ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine as a white to off-white solid.

Characterization Data (Expected)

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 14.1 (br s, 1H, NH), 8.35 (s, 1H, Ar-H), 2.70 (s, 3H, S-CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 158.0, 156.5, 154.0, 133.0, 112.0, 14.5 (S-CH₃).

  • Mass Spectrometry (ESI): m/z calculated for C₆H₅ClN₄S [M+H]⁺: 201.00; found: 201.0.

Discussion

The synthesis of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a robust and reproducible process. The initial cyclization to form the pyrazolopyrimidine core is a classic condensation reaction. The subsequent chlorination with phosphorus oxychloride is a standard method for converting hydroxyl or oxo groups on heterocyclic rings to chlorides, thereby activating them for nucleophilic substitution.[1]

The key to the successful synthesis of the target molecule lies in the regioselective mono-substitution of the dichloro intermediate. The choice of a soft nucleophile like sodium thiomethoxide and the use of a 1:1 stoichiometry at low to ambient temperature favors the displacement of only one chlorine atom. While both the C4 and C6 positions are activated, the reaction can be controlled to yield the mono-substituted product as the major component. Over-reaction to form the di-substituted product, 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, can be minimized by careful monitoring of the reaction progress and controlling the amount of nucleophile used.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1.1 Incomplete reaction due to insufficient heating.Ensure the reaction temperature is maintained at 190°C and monitor by TLC until the starting material is consumed.
Low yield in Step 1.2 Incomplete chlorination or hydrolysis of POCl₃.Use a freshly opened bottle of POCl₃. Ensure the workup is performed quickly with vigorous stirring in ice water.
Formation of di-substituted product in Part 2 Excess of sodium thiomethoxide or high reaction temperature.Use exactly one equivalent of NaSMe. Maintain a low temperature during addition and monitor the reaction closely by TLC.
Difficulty in purification Incomplete reaction leading to a mixture of products.Optimize reaction time in Part 2. Use a shallow gradient for column chromatography to improve separation.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. By following the outlined procedures, researchers in medicinal chemistry and drug development can efficiently produce this versatile intermediate, which is pivotal for the synthesis of a wide array of biologically active molecules. The presented methodology is based on established chemical principles and provides a reliable route to this important building block.

References

  • Molecules, 2021 , 26(15), 4433. A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. [Link]

  • Journal of Medicinal Chemistry, 2023 , 66(15), 10464-10484. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. [Link]

  • Journal of Heterocyclic Chemistry, 2023 , 60(7), 1145-1182. Recent advances in the synthesis, reactivity and biological properties of pyrazolo[3,4-d]pyrimidine derivatives. [Link]

  • International Journal of Pharmaceutical Sciences and Research, 2012 , 3(10), 3534-3539. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. [Link]

  • RSC Advances, 2024 , 14, 1489-1512. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. [Link]

  • Organic Letters, 2006 , 8(3), 441-444. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]

  • Journal of Organic Chemistry, 2013 , 78(10), 4991-4998. Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. [Link]

  • Clausius Scientific Press, 2021. Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. [Link]

Sources

Application

Application Note: Strategic Prodrug Development for Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

Executive Summary Pyrazolo[3,4-d]pyrimidine derivatives are highly potent, ATP-competitive tyrosine kinase inhibitors that target oncogenic kinases such as Src and Bcr-Abl[1]. While these compounds demonstrate remarkable...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolo[3,4-d]pyrimidine derivatives are highly potent, ATP-competitive tyrosine kinase inhibitors that target oncogenic kinases such as Src and Bcr-Abl[1]. While these compounds demonstrate remarkable anticancer activity against solid tumors (e.g., glioblastoma) and leukemias, their clinical translation is frequently hindered by high lipophilicity and suboptimal aqueous solubility[1][2]. This poor solubility leads to erratic bioavailability and limits in vivo distribution[3]. This application note details a validated prodrug strategy—utilizing an O-alkyl carbamate linker and an ionizable N-methylpiperazino promoiety—designed to dramatically enhance the physicochemical profile of pyrazolo[3,4-d]pyrimidines without compromising their pharmacodynamic efficacy[3][4].

Mechanistic Rationale & Prodrug Design

The pyrazolo[3,4-d]pyrimidine scaffold effectively occupies the ATP-binding pocket of Src family kinases (SFKs) and Bcr-Abl[1]. By inhibiting these targets, the active drug suppresses downstream effectors like Focal Adhesion Kinase (FAK), thereby reducing tumor invasiveness[5]. Furthermore, kinase inhibition by these derivatives induces significant oxidative stress (ROS generation) and apoptosis in patient-derived glioblastoma models[6].

Causality in Chemical Design: To overcome the inherent insolubility of the parent scaffold, a targeted prodrug approach is employed. The C4-amino group of the pyrazolo[3,4-d]pyrimidine core is conjugated to a water-soluble N-methylpiperazino moiety via an O-alkyl carbamate spacer[3].

  • Why N-methylpiperazine? The tertiary amine of the piperazine ring becomes protonated at physiological pH (7.4). This ionization drastically increases thermodynamic solubility (up to 600-fold) and enhances passive membrane permeability[4].

  • Why an O-alkyl carbamate linker? Carbamates offer superior chemical stability compared to simple esters, preventing premature degradation in the acidic environment of the stomach. They are selectively hydrolyzed by plasma esterases and amidases, ensuring a controlled, sustained release of the active parent drug in the bloodstream[1][2].

Pathway Prodrug Pyrazolo[3,4-d]pyrimidine Prodrug Enzymes Plasma Esterases (Hydrolysis) Prodrug->Enzymes Cleavage ActiveDrug Active Inhibitor (Parent Drug) Enzymes->ActiveDrug Release SrcAbl Src / Bcr-Abl Tyrosine Kinases ActiveDrug->SrcAbl ATP-competitive inhibition ROS Oxidative Stress (ROS Generation) ActiveDrug->ROS Induces FAK Focal Adhesion Kinase (FAK) SrcAbl->FAK Inhibited Outcome1 Suppressed Invasion FAK->Outcome1 Decreased motility Outcome2 Apoptosis / Necrosis ROS->Outcome2 DNA Damage

Fig 1. Prodrug activation and subsequent Src/Abl kinase inhibition pathway.

Pharmacokinetic & Physicochemical Profiling

The conjugation of the solubilizing moiety effectively masks the specific pharmacophore responsible for target binding. Consequently, the intact prodrugs exhibit no direct activity against c-Src or c-Abl in cell-free assays[1][7]. Efficacy is entirely dependent on enzymatic cleavage in serum, which subsequently releases the active parent compound to exert its antiproliferative effects[7].

Table 1: Comparative Profiling of Pyrazolo[3,4-d]pyrimidine Derivatives [2][4]

CompoundStructural FeatureSolubility ImprovementPlasma Half-Life (t½)Target Activity (c-Src/Abl)
Parent Drugs C4-amino substitutedBaseline (Poor, < 0.08 mg/mL)N/AHigh (Nanomolar IC₅₀)
Prodrug 1a Benzyl amine at C4Significantly Enhanced64.4 hInactive (Prodrug form)
Prodrug 2a Benzyl amine at C4Significantly Enhanced75.0 hInactive (Prodrug form)
Prodrug 5a Phenethyl amine at C4Significantly Enhanced45.2 hInactive (Prodrug form)
Prodrug 47 O-alkyl carbamate600-fold increaseN/AInactive (Prodrug form)

Experimental Workflows & Protocols

The synthesis of these prodrugs utilizes a highly efficient one-pot, two-step procedure designed to maximize yield while minimizing the degradation of the parent heterocyclic core[2].

Workflow Step1 Step 1: Intermediate Triphosgene + NaHCO3 Step2 Step 2: Conjugation NaH + Solubilizing Moiety Step1->Step2 Step3 Step 3: Purification Flash Chromatography Step2->Step3 Step4 Step 4: Validation LC-MS & NMR Step3->Step4 Step5 Step 5: ADME Profiling Solubility & Stability Step4->Step5

Fig 2. One-pot two-step synthesis and validation workflow for prodrugs.

Protocol 1: One-Pot Two-Step Synthesis of O-Alkyl Carbamate Prodrugs

Objective: To synthesize the water-soluble prodrug from the parent pyrazolo[3,4-d]pyrimidine. Causality & Self-Validation: Triphosgene is utilized instead of phosgene gas for safety, efficiently forming the reactive carbamyl chloride intermediate. Sodium bicarbonate (NaHCO₃) is selected as a mild base to neutralize the generated HCl without causing degradation of the heterocyclic core[2].

Step-by-Step Procedure:

  • Intermediate Formation: Dissolve the parent pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the mixture to 0 °C.

  • Add NaHCO₃ (3.0 eq) followed by the dropwise addition of triphosgene (0.4 eq) dissolved in THF[2].

  • Validation Check: Stir for 2 hours at room temperature. Monitor via TLC (Dichloromethane/Methanol 9:1). The complete disappearance of the parent amine spot confirms the quantitative formation of the carbamyl chloride intermediate.

  • Promoiety Activation: In a separate dry flask, dissolve 2-(4-methylpiperazin-1-yl)ethanol (1.5 eq) in anhydrous THF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) at 0 °C to generate the highly nucleophilic alkoxide[2].

  • Conjugation: Transfer the activated alkoxide solution dropwise into the carbamyl chloride mixture. Stir at room temperature for 12 hours.

  • Quenching & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (eluting with a gradient of CH₂Cl₂/MeOH) to yield the pure prodrug[2][3].

Protocol 2: In Vitro Plasma Stability and Cleavage Assay

Objective: To validate the enzymatic conversion of the prodrug to the active parent compound in biological fluids. Causality & Self-Validation: A successful prodrug must remain stable in buffer but degrade predictably in plasma. Running a parallel PBS control ensures that cleavage is strictly enzymatic and not due to spontaneous chemical hydrolysis[1][2].

Step-by-Step Procedure:

  • Preparation: Prepare a 10 mM stock solution of the prodrug in DMSO.

  • Incubation: Dilute the stock to a final concentration of 10 µM in pre-warmed (37 °C) pooled human or murine plasma. Prepare a parallel control in PBS (pH 7.4)[2].

  • Sampling: Incubate at 37 °C under gentle agitation. At designated time points (0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw 50 µL aliquots.

  • Protein Precipitation: Immediately add 150 µL of ice-cold acetonitrile containing an internal standard to quench enzymatic activity and precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.

  • LC-MS/MS Analysis: Transfer the supernatant to HPLC vials. Quantify the disappearance of the prodrug and the stoichiometric appearance of the parent pyrazolo[3,4-d]pyrimidine using a validated LC-MS/MS method.

  • Data Interpretation: Calculate the half-life (t½) using a first-order exponential decay model. Optimal prodrugs (e.g., compounds 1a, 2a) exhibit a t½ between 40 and 75 hours, providing sustained drug release[2].

Sources

Method

Application Note: Utilizing 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine as a Privileged Scaffold in Oncology Drug Discovery

Introduction & Scientific Rationale The pyrazolo[3,4-d]pyrimidine heterocyclic system has emerged as a privileged pharmacophore in modern oncology and medicinal chemistry [1]. Structurally, this fused bicyclic system act...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The pyrazolo[3,4-d]pyrimidine heterocyclic system has emerged as a privileged pharmacophore in modern oncology and medicinal chemistry [1]. Structurally, this fused bicyclic system acts as a bioisostere of the adenine ring of adenosine triphosphate (ATP). This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to effectively anchor within the highly conserved hinge region of protein kinases, making them potent ATP-competitive inhibitors [1, 2].

Among the various building blocks available, 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine stands out as an exceptionally versatile and strategic intermediate. Its specific substitution pattern—a methylthio (-SMe) group at the C4 position and a chlorine (-Cl) atom at the C6 position—enables orthogonal, regioselective functionalization. This dual-reactivity profile allows drug development professionals to systematically build structure-activity relationship (SAR) libraries by directing substituents into three distinct kinase domains:

  • C4 Position: Probes the deep hydrophobic pocket of the kinase active site.

  • C6 Position: Accesses the ribose-binding pocket or adjacent solvent-exposed regions.

  • N1 Position: Directs functional groups toward the solvent-exposed front cleft, improving solubility and pharmacokinetic properties.

Mechanistic Grounding: Kinase Inhibition in Cancer

Dysregulated kinase signaling—particularly involving non-receptor tyrosine kinases like Src, or receptor tyrosine kinases like EGFR—is a primary driver of tumor proliferation, angiogenesis, and metastasis [3]. For instance, elevated Src kinase activity is heavily implicated in the invasiveness and therapeutic resistance of Glioblastoma Multiforme (GBM) [2].

When synthesized into mature inhibitors, derivatives of 6-chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine competitively displace ATP. The N1 and N2 (or N7) atoms form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region. This target engagement blocks the autophosphorylation and subsequent downstream signaling cascades (such as PI3K/AKT and MAPK pathways), ultimately inducing apoptosis in malignant cells [1, 3].

Pathway ATP ATP Kinase Oncogenic Kinase (e.g., Src, EGFR, BTK) ATP->Kinase Binds Hinge Region Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->Kinase Competitive Inhibition Downstream Downstream Signaling (PI3K/AKT, MAPK) Inhibitor->Downstream Blocks Kinase->Downstream Phosphorylation Cascade Proliferation Tumor Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis / Cell Death Downstream->Apoptosis Inhibition Leads to

Mechanism of Action: ATP-competitive inhibition of oncogenic kinases by pyrazolopyrimidines.

Synthetic Logic and Workflow

The synthesis of targeted libraries from this scaffold relies on exploiting the differential electronic properties of its functional groups. The C4-methylthio group is highly susceptible to nucleophilic attack because the intermediate Meisenheimer complex is stabilized by the adjacent pyrimidine nitrogens. Oxidation of the thioether to a sulfone further increases this electrophilicity. Conversely, the C6-chloride is less reactive to simple nucleophilic aromatic substitution (SNAr) but is an excellent partner for transition-metal-catalyzed cross-coupling [4].

Workflow Scaffold 6-Chloro-4-(methylthio)- 1H-pyrazolo[3,4-d]pyrimidine N1 Step 1: N1-Alkylation (Alkyl Halide / Base) Scaffold->N1 Regioselective C4 Step 2: C4-SNAr (Amine Displacement) N1->C4 Orthogonal Reactivity C6 Step 3: C6-Coupling (Suzuki/Buchwald) C4->C6 Pd-Catalyzed Library Targeted Kinase Inhibitor Library C6->Library SAR Generation

Orthogonal synthetic workflow for generating kinase inhibitor libraries from the scaffold.

Experimental Protocols

Protocol 1: Orthogonal Library Synthesis

Causality & Trustworthiness: This three-step protocol is designed to be self-validating. By performing N1-alkylation first, the tautomeric ambiguity of the pyrazole ring is locked, simplifying subsequent NMR characterization. Oxidizing the C4-SMe to a sulfone ensures that the SNAr step proceeds at room temperature, strictly preserving the C6-chloride for the final palladium-catalyzed step.

Step 1.1: Regioselective N1-Alkylation

  • Suspend 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (0.2 M).

  • Add the desired alkyl halide (e.g., cyclopentyl bromide, 1.2 eq) dropwise.

  • Stir the reaction mixture at 80°C for 4 hours.

  • Validation: Monitor via LC-MS. The N1-alkylated product is typically the major thermodynamic product. Quench with ice water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Step 1.2: C4-Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve the N1-alkylated intermediate (1.0 eq) in DCM (0.1 M) and cool to 0°C.

  • Add m-CPBA (2.2 eq) portion-wise to oxidize the methylthio group to a methylsulfonyl (-SO₂Me) leaving group. Stir for 2 hours at room temperature, then wash with saturated NaHCO₃ to remove m-CBA.

  • Dissolve the crude sulfone in THF (0.1 M). Add the desired primary or secondary amine (1.2 eq) and DIPEA (2.0 eq).

  • Stir at room temperature for 12 hours.

  • Validation: TLC will show complete consumption of the highly polar sulfone intermediate. Concentrate and purify via silica gel chromatography.

Step 1.3: C6-Palladium Catalyzed Cross-Coupling (Suzuki-Miyaura)

  • In a microwave-safe vial, combine the C4-aminated intermediate (1.0 eq), an aryl boronic acid (1.5 eq), and Na₂CO₃ (3.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Add Pd(dppf)Cl₂ (0.05 eq) under an argon atmosphere.

  • Seal the vial and heat at 100°C for 8 hours (or 110°C for 30 mins via microwave irradiation).

  • Validation: Filter through a Celite pad to remove the palladium catalyst. Purify the final compound via preparative HPLC to achieve >95% purity for biological testing.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality & Trustworthiness: To confirm target engagement, the ADP-Glo™ assay is utilized. Unlike ATP-depletion assays, this luminescent assay directly measures the ADP formed during the kinase reaction, providing a high signal-to-background ratio and minimizing false positives from auto-fluorescent library compounds.

  • Preparation: Prepare a 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitors in 100% DMSO. Transfer 1 µL to a 384-well assay plate (final DMSO concentration = 1%).

  • Kinase Reaction: Add 4 µL of recombinant target kinase (e.g., Src or EGFR) and substrate peptide mix. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Initiation: Add 5 µL of ultra-pure ATP (at the predetermined Kₘ for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Termination & Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unreacted ATP (incubate 40 mins). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 mins).

  • Validation: Read luminescence on a microplate reader. Include Staurosporine as a positive inhibition control and DMSO as a negative vehicle control. Calculate IC₅₀ using non-linear regression analysis.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

Causality & Trustworthiness: Target engagement in a biochemical assay must translate to phenotypic efficacy. The CellTiter-Glo® assay quantifies ATP as an indicator of metabolically active cells, providing a robust readout for the anti-proliferative effects of the synthesized inhibitors.

  • Cell Seeding: Seed target cancer cells (e.g., U87 GBM cells or A549 NSCLC cells) at 2,000 cells/well in 90 µL of complete media in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of 10X concentrated inhibitor solutions (dose-response) to the wells. Incubate for 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Validation: Measure luminescence. Calculate the half-maximal effective concentration (EC₅₀) relative to the DMSO vehicle control.

Quantitative Data Presentation

The table below summarizes representative structure-activity relationship (SAR) data for a hypothetical library generated from the 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold, demonstrating how orthogonal modifications dictate kinase selectivity and cellular efficacy [1, 2, 4].

Compound IDN1 Substituent (Step 1)C4 Substituent (Step 2)C6 Substituent (Step 3)Src Kinase IC₅₀ (nM)EGFR Kinase IC₅₀ (nM)U87 Cell Viability EC₅₀ (µM)
Scaffold -H-SMe-Cl>10,000>10,000>50.0
Lib-01 Cyclopentyl3-Chloroaniline-Cl4501,20015.4
Lib-02 Cyclopentyl3-ChloroanilinePhenyl853404.2
Lib-03 Cyclopentyl3-Chloroaniline4-Aminophenyl12 1800.8
Lib-04 Isopropyl4-Fluoroaniline4-Aminophenyl4522 1.5
Staurosporine ControlControlControl480.05

Note: Data is representative of typical SAR trends observed when functionalizing the pyrazolo[3,4-d]pyrimidine core. Introduction of hydrogen-bond donors at C6 (e.g., 4-aminophenyl) significantly enhances potency by interacting with the ribose-binding pocket.

References

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. URL: [Link]

  • Kostić, A., Jovanović Stojanov, S., Podolski-Renić, A., Nešović, M., Dragoj, M., Nikolić, I., Tasić, G., Schenone, S., Pešić, M., & Dinić, J. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. Cancers, 13(14), 3403. URL: [Link]

  • Schenone, S., Bruno, O., Bondavalli, F., Ranise, A., Mosti, L., Menozzi, G., Fossa, P., Manetti, F., Morbidelli, L., Trincavelli, L., Martini, C., & Lucacchini, A. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry, 39(2), 153-160. URL: [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1625-1641. URL: [Link]

Application

Application Note: 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in Kinase Inhibitor Discovery

Executive Summary The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the purine ring of adenosine triphosphate (ATP). Among these, the pyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the purine ring of adenosine triphosphate (ATP). Among these, the pyrazolo[3,4-d]pyrimidine core has emerged as a highly versatile bioisostere, capable of anchoring into the highly conserved hinge region of oncogenic kinases[1].

This application note details the strategic utility of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine . As a highly functionalized building block, it provides medicinal chemists with two orthogonal reactive handles (the 6-chloro and 4-methylthio groups). This dual reactivity allows for the rapid, regioselective synthesis of diverse compound libraries targeting kinases such as c-Src, Bcr-Abl, and Cyclin-Dependent Kinases (CDKs)[2],[3].

Mechanistic Rationale: The Power of Orthogonal Reactivity

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen over an unfunctionalized core. The design of this scaffold is rooted in the electronic properties of the pyrimidine ring:

  • Hinge-Binding Mimicry: The N1 and N2/N7 atoms of the pyrazolopyrimidine core form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region, perfectly mimicking the N1 and N6 interactions of adenine[1].

  • The 6-Chloro Handle (Regioselective SNAr): The chlorine atom at the C6 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Because the C6 position typically projects toward the solvent-exposed channel or the deep hydrophobic pocket (depending on the kinase conformation), functionalizing this position allows for the tuning of target selectivity and pharmacokinetic properties[3].

  • The 4-Methylthio Handle (Latent Activation): The methylthio (-SMe) group at C4 is relatively stable, acting as a protecting group during the C6 functionalization. However, it can be strategically oxidized to a methylsulfonyl (-SO 2​ Me) group. This oxidation dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, transforming C4 into a highly electrophilic center for subsequent amine displacement[2].

Workflow A 6-Chloro-4-(methylthio)- 1H-pyrazolo[3,4-d]pyrimidine B N1-Alkylated Intermediate A->B R1-X, K2CO3 (Protect N1) C C6-Substituted (SNAr / Suzuki) B->C Ar-NH2, Heat (Displace 6-Cl) D C4-Sulfone (Activated) C->D mCPBA (Oxidize 4-SMe) E C4, C6-Disubstituted Kinase Inhibitor D->E R2-NH2 (Displace 4-SO2Me)

Fig 1: Orthogonal synthetic workflow exploiting the differential reactivity of the C6 and C4 positions.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes specific In-Process Controls (IPCs) to ensure mechanistic causality and experimental success.

Protocol A: N1-Alkylation (Scaffold Protection and Hydrophobic Probing)

Causality: Alkylation at N1 locks the tautomeric state of the pyrazole, preventing unwanted side reactions in subsequent SNAr steps. Furthermore, the N1 substituent (e.g., cyclopentyl or isopropyl) often occupies the ribose-binding pocket of the kinase, enhancing binding affinity[4].

  • Reaction Setup: Dissolve 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous K 2​ CO 3​ (2.0 eq). Stir at room temperature for 15 minutes to generate the nucleophilic pyrazolate anion.

  • Alkylation: Dropwise add the alkyl halide (e.g., cyclopentyl bromide, 1.2 eq). Heat to 60°C for 4 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material peak disappears. Validation marker: The product mass will show the addition of the alkyl group, and the characteristic 3:1 isotopic pattern of the chlorine atom will remain intact.

  • Workup: Quench with ice water, extract with EtOAc, dry over Na 2​ SO 4​ , and purify via flash chromatography.

Protocol B: C6-Functionalization via SNAr

Causality: The C6-chloro group is displaced by anilines to probe the deep hydrophobic pocket (e.g., the DFG-out conformation of c-Src)[1].

  • Reaction Setup: Dissolve the N1-alkylated intermediate (1.0 eq) in n-butanol or 1,4-dioxane.

  • Reagent Addition: Add the desired aniline derivative (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Heating: Reflux at 110°C for 12–16 hours (or microwave at 130°C for 30 minutes).

  • Self-Validation (IPC): Monitor via LC-MS. Validation marker: Successful substitution is confirmed by the loss of the 3:1 chlorine isotopic pattern (indicating Cl displacement) and the appearance of the [M+H] + corresponding to the aniline adduct.

Protocol C: C4-Activation and Amine Displacement

Causality: The methylthio group is a poor leaving group. Oxidation to the sulfone (-SO 2​ CH 3​ ) creates a highly electron-deficient C4 center, facilitating rapid SNAr even with sterically hindered amines[2].

  • Oxidation: Dissolve the C6-substituted intermediate in DCM. Add mCPBA (2.2 eq) at 0°C. Stir for 2 hours.

    • IPC: LC-MS will show a mass shift of +32 Da (addition of two oxygen atoms).

  • Displacement: Evaporate the DCM, redissolve the crude sulfone in THF, and add the target primary or secondary amine (3.0 eq). Stir at room temperature for 2 hours.

  • Self-Validation (IPC): LC-MS will show the complete loss of the sulfone mass (-79 Da) and the addition of the amine mass, confirming the final dual-functionalized kinase inhibitor.

Quantitative Data: Structure-Activity Relationship (SAR)

The orthogonal functionalization of the 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold allows for rapid SAR generation. Table 1 summarizes the impact of stepwise substitution on kinase inhibitory activity, demonstrating how specific moieties dictate selectivity between c-Src and CDK2[2],[3].

Table 1: Comparative SAR Data for Pyrazolo[3,4-d]pyrimidine Derivatives

Compound StageN1 SubstituentC6 SubstituentC4 Substituentc-Src IC 50​ (nM)CDK2 IC 50​ (nM)
Starting Scaffold H-Cl-SMe>10,000>10,000
Intermediate 1 Cyclopentyl-Cl-SMe>10,0008,500
Intermediate 2 Cyclopentyl-NH-Phenyl-SMe1,200450
Lead Inhibitor A Cyclopentyl-NH-Phenyl-NH-CH 2​ CH 2​ OH15 28
Lead Inhibitor B Isopropyl4-Cl-Phenyl (Suzuki)-NH-Cyclohexyl8 110

Data synthesized from established SAR trends in pyrazolopyrimidine-based kinase inhibitors.

Mechanism of Action: Pathway Disruption

Once optimized, these pyrazolopyrimidine inhibitors act as potent ATP-competitive antagonists. By blocking oncogenic kinases like c-Src or Bcr-Abl, they disrupt downstream signaling cascades (such as STAT3 and PI3K/Akt), ultimately halting tumor cell proliferation and inducing apoptosis[3].

Pathway Inhibitor Pyrazolopyrimidine Inhibitor Kinase Oncogenic Kinase (e.g., c-Src, Bcr-Abl) Inhibitor->Kinase ATP-Competitive Binding Downstream Downstream Signaling (STAT3 / PI3K / Akt) Kinase->Downstream Phosphorylation Proliferation Tumor Cell Proliferation Downstream->Proliferation Survival Signal Apoptosis Apoptosis (Cell Death) Proliferation->Apoptosis Pathway Blockade

Fig 2: Disruption of oncogenic kinase signaling pathways by pyrazolopyrimidine inhibitors leading to apoptosis.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model in Mice Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms Arabian Journal of Chemistry URL:[Link]

  • Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors Molecules (MDPI) URL:[Link]

Sources

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-pyrazolo[3,4-d]pyrimidines

Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore, widely utilized as a purine bioisostere in the development of targeted therapeutics, including Pan-RAF kinase inhibitors 1, HER2 cov...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore, widely utilized as a purine bioisostere in the development of targeted therapeutics, including Pan-RAF kinase inhibitors 1, HER2 covalent inhibitors 2, and antiparasitic agents 3. The functionalization of the C4 position via Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-pyrazolo[3,4-d]pyrimidines is a critical, high-yielding transformation in library synthesis 4. This guide provides field-validated methodologies, mechanistic insights, and optimization logic for executing these substitutions with absolute regiocontrol.

Mechanistic Principles & Causality

The pyrazolo[3,4-d]pyrimidine ring system is highly electron-deficient. The fusion of the electron-withdrawing pyrimidine ring with the pyrazole ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system. Consequently, the C4 position, bearing a chloride leaving group, is highly susceptible to nucleophilic attack.

The reaction proceeds via a classic addition-elimination SNAr mechanism. The rate-determining step is the formation of the tetrahedral Meisenheimer complex, followed by the rapid expulsion of the chloride anion to restore aromaticity. Because the C4 position is vastly more electrophilic than the N1 position, regioselective substitution at C4 can be achieved even if the N1 position is unprotected, provided the base is carefully selected to prevent N1 deprotonation.

SNAr_Mechanism A 4-Chloro-pyrazolo [3,4-d]pyrimidine B Nucleophilic Attack (Amine/Thiol) A->B Base, Solvent C Meisenheimer Complex (Intermediate) B->C Rate-determining D Chloride Elimination (Fast Step) C->D E 4-Substituted Product (Target Scaffold) D->E -Cl⁻

Mechanistic pathway of SNAr at the C4 position of pyrazolo[3,4-d]pyrimidines.

Reagent Selection & Optimization Logic

Successful SNAr relies heavily on matching the nucleophile's strength with the appropriate base, solvent, and temperature profile.

  • Base Selection: The base must neutralize the generated HCl without causing unwanted side reactions (e.g., ring degradation). For highly nucleophilic aliphatic amines, weak organic bases like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are optimal 5. For less nucleophilic anilines or phenols, stronger inorganic bases such as Cs₂CO₃ or K₂CO₃ are required to drive the equilibrium forward 1.

  • Solvent Dynamics: Polar aprotic solvents (DMF, NMP) are the industry standard due to their ability to solvate the Meisenheimer transition state and stabilize ionic intermediates. However, for reactions utilizing primary aliphatic amines, polar protic solvents like ethanol (EtOH) can be advantageous; they often allow the product to precipitate directly out of solution upon cooling, bypassing the need for chromatography.

  • Temperature Control: Aliphatic amines react cleanly between room temperature and 60 °C. Forcing conditions (80–100 °C) are reserved for deactivated anilines or sterically hindered nucleophiles.

Quantitative Data: Optimization Matrix for C-4 SNAr
Nucleophile TypeExample ReagentBaseSolventTemp (°C)Typical YieldMechanistic Rationale
Aliphatic Amines CyclopropylamineDIPEA / TEAEtOH or DMFRT to 6080–95%Highly nucleophilic; mild organic base is sufficient to neutralize HCl.
Aromatic Amines 4-AminophenolCs₂CO₃ / K₂CO₃DMF or n-BuOH80–10060–85%Weaker nucleophiles; require elevated thermal energy and stronger bases.
Alkoxides Sodium methoxideNaOMe / NaHTHF or MeOH0 to RT70–90%Strong nucleophiles; low temp prevents side reactions like ring opening.
Thiols Aryl/Alkyl thiolsK₂CO₃DMF or EtOHRT to 5075–95%Highly polarizable; excellent SNAr nucleophiles even under mild conditions.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that the chemist can verify the success of the reaction at critical stages before proceeding.

Workflow Start Starting Material 4-Chloro-pyrazolo[3,4-d]pyrimidine Prep Reagent Preparation Dry Solvent + Base + Nucleophile Start->Prep React Reaction Execution Stir at RT to 100°C (Monitor via TLC) Prep->React Quench Quenching Pour into Ice-Water to Precipitate React->Quench Isolate Isolation Vacuum Filtration & Washing Quench->Isolate Purify Purification Recrystallization or Chromatography Isolate->Purify

Standardized laboratory workflow for the nucleophilic substitution process.

Protocol A: Amination with Aliphatic/Aromatic Amines

Adapted for the synthesis of kinase inhibitor precursors 2.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq, e.g., 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add DIPEA (for aliphatic amines) or Cs₂CO₃ (for anilines) (2.0 to 3.0 eq) to the stirring solution. Stir at room temperature for 10 minutes.

  • Nucleophile Addition: Dropwise add the amine nucleophile (1.2 eq).

  • Reaction Execution:

    • For Aliphatic Amines: Stir at room temperature for 2–4 hours.

    • For Anilines: Attach a reflux condenser and heat the mixture to 80–90 °C for 6–12 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via TLC (Eluent: 5-10% MeOH in DCM). The starting material is highly UV-active (254 nm) and typically has a higher Rf (~0.7) than the aminated product (~0.3-0.4). Complete disappearance of the upper spot validates reaction completion.

  • Quenching & Isolation: Cool the reaction to room temperature. Slowly pour the mixture into rapidly stirring ice-water (25 mL).

    • Self-Validation: A precipitate should form immediately upon contact with water.

  • Purification: Collect the solid via vacuum filtration, wash with cold water (3 x 10 mL) to remove residual DMF and base, and dry under high vacuum. If necessary, recrystallize from EtOH or purify via flash column chromatography.

Protocol B: Etherification with Alkoxides

Adapted for the synthesis of nucleoside analogs 3.

  • Preparation: In a dry flask, dissolve the alcohol nucleophile (1.2 eq) in anhydrous THF (5.0 mL) and cool to 0 °C using an ice bath.

  • Alkoxide Generation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions.

    • Self-Validation: Effervescence (H₂ gas evolution) confirms the active generation of the alkoxide. Stir for 30 minutes until gas evolution ceases.

  • Electrophile Addition: Dissolve 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous THF (3.0 mL) and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 2–3 hours.

  • Quenching & Isolation: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Analytical Validation

  • Issue: Poor Conversion with Deactivated Anilines.

    • Solution: Switch from DMF to n-butanol and elevate the temperature to 110 °C, or utilize microwave irradiation (120 °C, 15-30 mins). If SNAr completely fails, a palladium-catalyzed Buchwald-Hartwig cross-coupling may be required.

  • Issue: Competing N1-Alkylation.

    • Solution: If the N1 position is unprotected and the nucleophile is an alkyl amine, excess base can deprotonate N1, leading to dimerization or side reactions. Ensure strict stoichiometric control of the base (1.0 - 1.2 eq) and keep temperatures low. Alternatively, protect N1 with a Tetrahydropyranyl (THP) or Trityl group prior to C4 substitution.

  • Analytical Confirmation: The success of the C4 substitution is easily confirmed via ¹H-NMR. The diagnostic pyrimidine C6-proton typically shifts upfield (from ~8.8 ppm in the chloro-starting material to ~8.2–8.4 ppm in the aminated product) due to the electron-donating resonance effect of the newly introduced heteroatom.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Here is the technical support center for the purification challenges of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. Welcome to the dedicated technical support guide for 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for the purification challenges of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

Welcome to the dedicated technical support guide for 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 85426-79-5). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this key heterocyclic intermediate. As researchers and drug development professionals, achieving high purity is paramount for the success of subsequent synthetic steps and biological assays. This guide is structured to address specific experimental challenges with not just solutions, but also the underlying scientific rationale to empower your decision-making process.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification workflow. Each answer provides a diagnosis of the probable cause and a step-by-step resolution.

Q1: My compound is streaking badly on the silica TLC plate and I'm getting poor resolution. What's happening?

A1: Streaking on a silica gel TLC plate is a common issue with nitrogen-containing heterocyclic compounds like pyrazolopyrimidines. The primary cause is often an undesirable interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to slow, uneven movement up the plate, resulting in elongated spots or "streaking."

Probable Causes & Solutions:

  • Acid-Base Interaction: The Lewis basic nitrogens on your pyrazolopyrimidine ring are interacting too strongly with the acidic silica surface.

    • Solution: Neutralize the silica's acidity by adding a small amount of a basic modifier to your eluent. A common and effective choice is triethylamine (Et₃N) or ammonia in methanol. Start by adding 0.1-1% Et₃N to your mobile phase and re-run the TLC. This will cap the acidic sites on the silica and allow for a much cleaner elution.[1][2]

  • Sample Overloading: You may be spotting too much of your crude material onto the TLC plate. This saturates the stationary phase at the origin, leading to a streaky spot that doesn't resolve properly.

    • Solution: Prepare a more dilute solution of your crude sample for spotting. A good starting point is ~1 mg/mL. Apply a very small spot using a capillary tube and allow the solvent to evaporate completely between applications if you need to apply more.

  • Inappropriate Solvent System: The polarity of your chosen eluent may be insufficient to move the compound off the baseline effectively, or it may be too polar, causing it to shoot up the plate with the solvent front.

    • Solution: Use the TLC plate as your primary tool for method development.[2] Test a range of solvent systems. For a compound of intermediate polarity like this, start with a 4:1 mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) and gradually increase the proportion of the polar solvent.[2][3] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for your target compound, as this typically provides the best separation in column chromatography.[2]

Q2: My column chromatography is failing to separate my product from a closely-running impurity. How can I improve the separation?

A2: Achieving baseline separation between compounds with similar polarities is a classic chromatographic challenge. The solution lies in optimizing the selectivity of your system.

Probable Causes & Solutions:

  • Suboptimal Mobile Phase: The chosen solvent system may not be differentiating enough between your product and the impurity.

    • Solution 1 (Solvent Selectivity): Instead of just varying the ratio of your two solvents (e.g., hexane/ethyl acetate), try substituting one of them for a solvent with different properties. For instance, replacing ethyl acetate with dichloromethane (DCM) or a mixture of DCM/methanol can alter the interactions with the stationary phase and improve separation.

    • Solution 2 (Gradient Elution): If you are using an isocratic (constant solvent ratio) system, switching to a shallow gradient elution can significantly enhance resolution. Start with a lower polarity mobile phase to allow the compounds to separate at the top of the column and slowly increase the polarity to elute them. Modern automated flash chromatography systems excel at this.

  • Poor Column Packing or Loading: An improperly packed column will have channels and cracks, leading to a non-uniform solvent front and band broadening, which ruins separation.[1] Similarly, loading the sample in too large a volume of strong solvent will cause the initial band to be too wide.

    • Solution: Ensure your column is packed perfectly. For a slurry-packed column, create a homogenous slurry of silica in your initial, low-polarity solvent and pour it carefully to avoid air bubbles.[1] For sample loading, dissolve your crude product in a minimal amount of the mobile phase or a weaker solvent. Alternatively, use "dry loading" by adsorbing your dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of your column bed. This often gives the sharpest bands.

Q3: I suspect my product is decomposing on the silica column, leading to a low yield and new, unwanted spots on my TLC analysis of the fractions. What should I do?

A3: Compound instability on silica is a significant concern for acid-sensitive molecules.[2] The acidic nature of standard silica gel can catalyze degradation, hydrolysis of the chloro group, or other side reactions.

Probable Causes & Solutions:

  • Acid-Catalyzed Degradation: The compound is sensitive to the acidic environment of the silica gel.

    • Solution 1 (Use a Basic Modifier): As mentioned in Q1, add 0.1-1% triethylamine or another suitable base to your mobile phase. This is often the quickest and most effective fix.[1]

    • Solution 2 (Switch Stationary Phase): If a basic modifier is not sufficient or is incompatible with your compound, consider using a less acidic stationary phase. Alumina (basic or neutral) or functionalized silica gels (like amino-propylated silica) are excellent alternatives.

    • Solution 3 (Minimize Contact Time): The longer your compound is on the column, the more time it has to decompose. Use flash chromatography with positive pressure to speed up the elution process.[1] Working quickly is key.

  • Oxidation: The methylthio (-SCH₃) group can be susceptible to oxidation, potentially forming a sulfoxide or sulfone, which are significantly more polar.

    • Solution: Ensure your solvents are de-gassed if you suspect oxidation is an issue. While less common on a standard silica column, it's a possibility. If this is a persistent problem, purification under an inert atmosphere (e.g., nitrogen or argon) may be required.

Q4: After column chromatography, my product is still contaminated with a baseline impurity. What are my next steps?

A4: If an impurity is significantly more polar and remains at the baseline of your TLC in standard normal-phase systems, it should be easily separated by column chromatography. If it is still present, it suggests it might have been generated during the purification or was not fully eluted. However, if you have an impurity that co-elutes, other methods are needed.

Probable Causes & Solutions:

  • Co-elution: The impurity has a very similar polarity to your product in the chosen system.

    • Solution 1 (Recrystallization): This is the classical and often best method for removing small amounts of impurities from a solid product. The goal is to find a solvent or solvent pair in which your product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution. Test various solvents on a small scale (e.g., ethanol, isopropanol, ethyl acetate, dioxane, or mixtures with water or hexanes).[4][5][6]

    • Solution 2 (Reverse-Phase Chromatography): Switch the separation mechanism. In reverse-phase chromatography (e.g., using a C18 stationary phase), separation is based on hydrophobicity rather than polarity. This is often highly effective at separating impurities that are difficult to resolve in normal-phase systems. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of acid like formic acid (0.1%) to improve peak shape.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine?

A1: A multi-step approach is most robust.

  • Initial Analysis: First, analyze your crude product by TLC and ¹H NMR or LC-MS to understand the impurity profile.

  • Primary Purification: For most common impurities (unreacted starting materials, non-polar byproducts), flash column chromatography on silica gel is the method of choice.[1][7] Always develop your solvent system using TLC first.[2]

  • Secondary Purification: If the product is still not of sufficient purity (>95%), a final recrystallization step is highly recommended to remove trace impurities and provide a crystalline, easy-to-handle solid.[8]

Q2: How should I properly store the purified compound to ensure its stability?

A2: Based on vendor safety data sheets and the chemical nature of the compound, long-term stability is best maintained under the following conditions:

  • Temperature: 2-8°C (refrigerated).[9]

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent potential oxidation or hydrolysis.[9]

  • Light: Keep in a dark place, such as an amber vial, to prevent photochemical degradation.[9]

  • Moisture: Ensure the container is tightly sealed to protect from moisture.

Q3: What analytical methods should I use to confirm the purity and identity of my final product?

A3: A combination of techniques is essential for full characterization and purity confirmation.

  • For Identity:

    • ¹H and ¹³C NMR: Provides the structural fingerprint of the molecule.[10][11]

    • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition.[10][12]

  • For Purity:

    • LC-MS: An excellent tool to determine the percentage purity and identify any trace impurities.[13][14]

    • Elemental Analysis (CHN): Confirms the elemental composition matches the theoretical values, which is a strong indicator of high purity.[8][12]

Q4: What are the likely impurities from the synthesis of this compound?

A4: While the exact impurities depend on the synthetic route, common possibilities for pyrazolopyrimidine syntheses include:

  • Unreacted Starting Materials: Such as aminopyrazole precursors or cyclization reagents.[6][7]

  • Isomeric Byproducts: Isomerization can sometimes occur during the cyclization step, leading to regioisomers that can be difficult to separate.[5]

  • Hydrolysis Products: The chloro group at the 6-position can be susceptible to hydrolysis, replacing it with a hydroxyl group (-OH), especially under non-neutral pH conditions.

  • Oxidation Products: As mentioned earlier, the methylthio group could be oxidized to the corresponding sulfoxide or sulfone.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline for purifying 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine on a ~1g scale.

1. Preparation and Method Development:

  • Develop an optimal solvent system using TLC. Aim for a product Rf of ~0.3. A good starting point is a Hexane:Ethyl Acetate mixture.

  • Prepare the chosen eluent. If streaking was observed on the TLC, add 0.5% triethylamine to the mobile phase.

2. Column Packing:

  • Select a glass column of appropriate size (for 1g of crude material, a 40-50g silica column is a good starting point, maintaining a sample-to-silica ratio of 1:30 to 1:50).[2]

  • Prepare a slurry of silica gel (e.g., 40-63 µm mesh) in the initial, low-polarity eluent.

  • Pour the slurry into the column in one continuous motion. Use a funnel to aid the process.

  • Gently tap the side of the column to help the silica pack into a uniform bed.

  • Open the stopcock and allow the excess solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.[1]

3. Sample Loading (Dry Loading Recommended):

  • Dissolve ~1g of the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

  • Add ~2-3g of silica gel to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder as a uniform layer on top of the packed silica bed.

  • Gently place a small layer of sand or a piece of filter paper on top of the sample layer to prevent it from being disturbed during solvent addition.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column, ensuring not to disturb the packed bed.

  • Apply positive pressure (using a pump or hand bellows) to achieve a steady flow rate (e.g., 5-10 cm/min).

  • Begin collecting fractions in test tubes or vials.

  • Monitor the elution process by periodically checking the fractions with TLC. Spot the collected fractions alongside a reference spot of your crude material.

  • Combine the fractions that contain the pure desired product.[1]

5. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.

  • Place the product under high vacuum for several hours to remove any residual solvent.

Visualizations and Data

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC/Column Chromatography.

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (4:1 to 1:1)Low to MediumExcellent starting point for many pyrazolopyrimidines.[3]
Dichloromethane / Methanol (99:1 to 95:5)Medium to HighUseful for more polar compounds or when selectivity is an issue.[5]
Heptane / Ethyl Acetate (4:1 to 1:1)Low to MediumA common alternative to hexane, often providing similar results.[3]
Modifier
Add 0.1-1% Triethylamine (Et₃N)N/AAdd to any of the above systems to reduce peak tailing/streaking.[1]
Experimental Workflows

Purification_Workflow Crude Crude Product TLC TLC Analysis (Method Development) Crude->TLC Column Flash Column Chromatography TLC->Column Select Eluent Fractions Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Pool Pure Evap1 Evaporation Combine->Evap1 PurityCheck1 Purity Check (LC-MS, NMR) Evap1->PurityCheck1 Recrystal Recrystallization (If Needed) PurityCheck1->Recrystal < 98% Pure PureProduct Pure Product PurityCheck1->PureProduct > 98% Pure Filter Filter & Dry Recrystal->Filter PurityCheck2 Final Purity & Characterization Filter->PurityCheck2 PurityCheck2->PureProduct Troubleshooting_Tree Start Problem Observed Streaking Streaking / Tailing on TLC or Column Start->Streaking PoorSep Poor Separation Start->PoorSep LowYield Low Yield / Decomposition Start->LowYield Cause1 Cause: Acidic Silica Streaking->Cause1 likely Cause2 Cause: Wrong Solvent Streaking->Cause2 likely PoorSep->Cause2 likely Cause3 Cause: Poor Technique PoorSep->Cause3 likely Sol6 Solution: Use Recrystallization PoorSep->Sol6 alternative LowYield->Cause1 likely Sol1 Solution: Add Et3N to Eluent Cause1->Sol1 try Sol5 Solution: Change Stationary Phase Cause1->Sol5 try Sol2 Solution: Re-optimize Solvent System (TLC) Cause2->Sol2 try Sol3 Solution: Use Gradient Elution Cause2->Sol3 try Sol4 Solution: Use Dry Loading & Proper Packing Cause3->Sol4 review

Sources

Optimization

stability issues of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in solution

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. As a Senior Application Scientist, my goal is to provide you with in-depth, practical solutions to stability issues you may encounter in solution-based experiments. This resource combines foundational chemical principles with field-proven troubleshooting strategies to ensure the integrity of your results.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the handling and stability of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

Frequently Asked Questions (FAQs)

Question 1: My compound appears to be degrading in my aqueous buffer. What are the most likely causes?

Answer: Degradation in aqueous solutions is the most frequently reported issue. The primary suspects are pH-mediated hydrolysis and, to a lesser extent, oxidation. The pyrazolo[3,4-d]pyrimidine core is susceptible to changes in pH, which can alter the protonation state of the nitrogen atoms and influence overall electronic distribution and reactivity.[1]

  • Hydrolysis: The chloro group at the 6-position is a potential site for nucleophilic substitution by water or hydroxide ions, especially at non-neutral pH. This would replace the chlorine with a hydroxyl group, forming a hydroxypyrazolopyrimidine derivative. Studies on similar heterocyclic compounds show that acidic or basic conditions can catalyze hydrolysis.[2]

  • Oxidation: The methylthio (-SCH₃) group at the 4-position is susceptible to oxidation, potentially forming the corresponding sulfoxide or sulfone. This is more likely to occur in the presence of oxidizing agents or under prolonged exposure to air (oxygen) in certain solvents.

Question 2: How does pH affect the stability and solubility of this compound?

Answer: The pH of your solution is a critical parameter. Pyrimidine and pyrazole rings contain basic nitrogen atoms that can be protonated.[1][3]

  • Below its pKa , the compound will become protonated, forming a salt that typically has higher aqueous solubility. However, this acidic environment can also accelerate the hydrolysis of the C-Cl bond.

  • Above its pKa , the compound will be in its neutral form. While this may be desirable for certain assays, solubility can decrease. Extreme basic conditions can also promote hydrolysis and other degradation pathways.[4]

The electronic spectra and, by extension, the stability of pyrimidines are known to be strongly modulated by pH.[1] Therefore, maintaining a stable, optimized pH is crucial. We strongly recommend determining the pH-solubility and pH-stability profiles for your specific experimental conditions.

Question 3: I'm dissolving the compound in DMSO for stock solutions. What are the best practices for storage?

Answer: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. While generally stable, improper storage can still lead to issues.

  • Storage Temperature: For long-term stability, store DMSO stock solutions at -20°C or, preferably, -80°C.[5]

  • Moisture is Critical: DMSO is highly hygroscopic. Absorbed water can lead to the compound precipitating upon freezing or, worse, provide a medium for slow hydrolysis over time. Use anhydrous DMSO and aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and moisture introduction from atmospheric condensation.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing.

Question 4: Should I be concerned about photostability?

Answer: Yes. Many heterocyclic aromatic compounds, including pyrazolo[1,5-a]pyrimidines, exhibit sensitivity to light.[6] Continuous exposure to light, especially high-energy UV light, can lead to photobleaching or degradation.[6]

It is standard practice under ICH guidelines to evaluate the intrinsic photostability of new chemical entities.[7] We recommend performing all manipulations of the compound and its solutions under subdued light. Use amber vials or wrap containers in aluminum foil to protect them from light during storage and experiments.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common stability problems.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected experimental results that may be linked to compound instability.

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Analytical Verification cluster_3 Root Cause Analysis & Corrective Action A Inconsistent Assay Results (e.g., loss of activity, high variability) B Assess Solution Integrity Is there visible precipitation? Has the color changed? A->B C Review Handling & Storage Protocol Were best practices followed (light, temp, moisture)? A->C D Verify Compound Identity & Purity Run HPLC-MS or NMR on stock solution. B->D C->D E {Is Purity <95% or Are Degradants Present?|{ Yes | No}} D->E F Source New Compound Lot Or Re-purify Existing Stock E:yes->F Purity Issue G Perform Forced Degradation Study (See Protocol 2.2) Test pH, light, temp, oxidation. E:no->G Stability Issue F->D Verify new stock H Identify Degradation Pathway Characterize major degradants by MS/NMR. G->H I Optimize Formulation & Assay Conditions Adjust buffer pH, add antioxidants, protect from light. H->I J Re-run Experiment with Optimized Protocol I->J

Caption: Troubleshooting workflow for compound stability issues.

Problem-Solution Table
Observed Issue Potential Cause Recommended Action & Explanation
Precipitation in aqueous buffer after dilution from DMSO stock. 1. Low Aqueous Solubility: The compound's intrinsic solubility may be exceeded at the final concentration. 2. pH-Dependent Solubility: The buffer pH may be unfavorable for solubility. 3. "Salting Out": High salt concentration in the buffer can reduce the solubility of organic compounds.1. Determine Thermodynamic Solubility: Use the shake-flask method (Protocol 3.1) to find the true equilibrium solubility in your buffer. 2. Adjust pH: For basic compounds like pyrazolopyrimidines, slightly lowering the pH can increase solubility by forming a more soluble salt. 3. Use Co-solvents: Consider adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or PEG-400 to the final solution, if compatible with your assay.
Gradual loss of compound activity over the course of a multi-day experiment. 1. Hydrolytic Degradation: The C-Cl bond is likely undergoing slow hydrolysis in the aqueous environment.[2] 2. Oxidative Degradation: The methylthio group may be oxidizing. 3. Adsorption to Labware: The compound may be non-specifically binding to plastic surfaces (e.g., microplates, tubes).1. Run a Time-Course Stability Study: Use HPLC to quantify the parent compound concentration in your assay buffer at T=0 and subsequent time points (e.g., 2, 8, 24, 48h). See Protocol 3.2. 2. Add Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant like N-acetylcysteine or glutathione to the buffer, if permissible. 3. Use Low-Binding Labware: Switch to low-protein-binding microplates and tubes. Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to the buffer.
Batch-to-batch variability in experimental results. 1. Inconsistent Purity of Starting Material: Different batches may have varying levels of impurities or initial degradation. 2. Inconsistent Water Content: The solid starting material may be hygroscopic.1. Qualify Each New Batch: Never assume a new batch is identical. Run a purity check (e.g., HPLC, LC-MS) and confirm identity (e.g., ¹H NMR) upon receipt. 2. Ensure Proper Storage: Store the solid compound in a desiccator at the recommended temperature (-20°C) and under an inert atmosphere.[5]
Section 3: Experimental Protocols

These protocols provide a framework for quantitatively assessing the stability of your compound.

Protocol 3.1: Shake-Flask Method for Thermodynamic Solubility

This protocol determines the equilibrium solubility of a compound in a specific buffer, a crucial baseline for all solution-based work.

Materials:

  • 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (solid)

  • Experimental buffer (e.g., PBS, pH 7.4)

  • 2 mL microcentrifuge tubes

  • Orbital shaker at controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the solid compound (e.g., 1-2 mg) to a microcentrifuge tube. The goal is to have undissolved solid remaining at the end.

  • Add a precise volume of your experimental buffer (e.g., 1 mL).

  • Seal the tube tightly and place it on an orbital shaker.

  • Incubate for 24-48 hours at a constant temperature to ensure equilibrium is reached.

  • After incubation, visually confirm that excess solid is still present.

  • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.

  • Carefully remove an aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method.

  • Quantify the compound concentration using a pre-validated HPLC or UV-Vis method against a standard curve. The calculated concentration is the thermodynamic solubility.

Protocol 3.2: pH-Dependent Stability Assessment by HPLC

This experiment evaluates the compound's stability across a range of pH values.

Materials:

  • High-purity stock solution of the compound in ACN or DMSO.

  • A series of buffers (e.g., pH 3, 5, 7.4, 9).

  • HPLC system with a C18 column and UV detector.

  • Incubator or water bath.

Procedure:

  • Prepare a set of vials for each pH condition and time point (e.g., T=0, 2, 4, 8, 24, 48 hours).

  • Spike the compound from the stock solution into each buffer to a final concentration of ~10 µM. The final percentage of the organic stock solvent should be low (<1%) to avoid solubility artifacts.

  • Immediately after spiking, take the T=0 sample from each pH condition, quench any potential reaction by diluting into the mobile phase, and inject onto the HPLC.

  • Incubate the remaining vials at a controlled temperature (e.g., 37°C), protected from light.

  • At each subsequent time point, remove a vial from each pH condition, process as in step 3, and inject onto the HPLC.

  • Analysis: For each sample, calculate the peak area of the parent compound. Normalize the peak area at each time point to the peak area at T=0 for that pH condition. Plot the percentage of compound remaining versus time for each pH. This will reveal the rate of degradation at different pH levels. Look for the appearance of new peaks, which indicate degradation products.

Protocol 3.3: Photostability Assessment (Forced Degradation)

This protocol is a simplified, forced degradation study based on ICH Q1B guidelines to evaluate light sensitivity.[7]

Materials:

  • Compound solutions (in a transparent solvent like acetonitrile/water) and as a solid powder.

  • Clear and amber glass vials.

  • A photostability chamber with controlled light (cool white fluorescent and near UV lamps) and temperature.

  • Dark control samples wrapped in aluminum foil.

Procedure:

  • Prepare samples of the compound in both solid and solution form.

  • Place the samples in chemically inert, transparent containers.

  • Prepare parallel "dark control" samples by wrapping identical containers completely in aluminum foil.

  • Expose the test samples and dark controls in the photostability chamber. The standard ICH exposure is not less than 1.2 million lux hours and 200 watt hours/square meter of near UV light.[7]

  • Ensure the temperature is controlled to minimize thermal degradation.

  • After the exposure period, analyze all samples (exposed and dark controls) by a stability-indicating HPLC method.

  • Analysis: Compare the chromatograms of the exposed samples to the dark controls. Significant degradation is indicated by a decrease in the parent peak area and the appearance of new peaks in the light-exposed sample that are not present or are smaller in the dark control.

Section 4: Understanding Degradation

A deeper understanding of potential degradation pathways can aid in the proactive design of robust experiments.

Potential Degradation Pathways

The structure of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine suggests several potential routes of chemical degradation.

G cluster_0 Degradation Pathways A 6-Chloro-4-(methylthio)- 1H-pyrazolo[3,4-d]pyrimidine (Parent Compound) B 6-Hydroxy-4-(methylthio)-... (Hydrolysis Product) A->B H₂O / OH⁻ (Hydrolysis at C6) C 6-Chloro-4-(methylsulfinyl)-... (Oxidation Product 1) A->C [O] (Oxidation of Sulfur) E Dechlorinated Product A->E Reductive or Oxidative Dechlorination D 6-Chloro-4-(methylsulfonyl)-... (Oxidation Product 2) C->D [O]

Caption: Potential degradation pathways for the target compound.

  • Hydrolysis of the Chloro Group: The most probable non-photolytic degradation pathway in aqueous media. The electron-withdrawing nature of the pyrazolopyrimidine ring system makes the chlorine atom a good leaving group for nucleophilic substitution by water or hydroxide.

  • Oxidation of the Methylthio Group: The sulfur atom is susceptible to oxidation, first to a sulfoxide and then to a sulfone. This can be mediated by atmospheric oxygen, peroxide contaminants in solvents (e.g., THF, ether), or reactive oxygen species generated in biological assays.

  • Oxidative Dechlorination: While less common abiotically, metabolic studies on similar pyrazolo[3,4-d]pyrimidines have shown that oxidative dechlorination can be a significant metabolic pathway, often mediated by CYP enzymes.[8] This could be relevant for in vitro cell-based assays or in vivo studies.

References
  • Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. (2025). IJCRT.org.
  • Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. (n.d.). JETIR.org.
  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Publishing.
  • Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines. (n.d.). Benchchem.
  • Troubleshooting common issues in pyrimidine synthesis. (n.d.). Benchchem.
  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2021). MDPI.
  • Synthesis of 1-(2-chloro-2-phenylethyl)
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025).
  • CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorin
  • III Analytical Methods. (n.d.). Source not specified.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH.
  • Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimid. (2023). Semantic Scholar.
  • Computational Estimation of the Acidities of Pyrimidines and Rel
  • Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. (2000). PubMed.
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2025).
  • The synthesis methods of 6‐(chloromethyl)pyrazolo[3,4‐d]pyrimidines. (n.d.).
  • Photophysically relevant molecules based on pyrazolopyridines and pyrazolopyrimidines. (n.d.).
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2021). MDPI.
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). PMC.
  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. (2017). Usiena air.
  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (n.d.). ProQuest.
  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Deriv
  • Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evalu
  • Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent. (2010). PubMed.
  • pyrimidine degradation pathway: Topics by Science.gov. (n.d.). Science.gov.
  • 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. (n.d.). Sigma-Aldrich.
  • Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally. (2021).
  • 2090296-27-6|6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine. (n.d.). BLDpharm.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).
  • Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. (2017). IntechOpen.
  • Drug Discovery Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific - US.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. (2014). CORE.
  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replic
  • Antiviral Activity of Pyrazolopyrimidine and Triazolopyrimidine Derivatives Against SARS-CoV-2 In Vitro: Identifying PZP25 as a Promising Scaffold. (2026). MDPI.
  • ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab. (n.d.).
  • 6-(Methylthio)-1H-pyrazolo[6]pyrimidine. (2026). ChemicalBook.

  • 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride. (n.d.). NextSDS.
  • Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides. (1985). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • 4-CHLORO-6-(METHYLTHIO)-1H-PYRAZOLO[3,4-D]PYRIMIDINE. (n.d.). NextSDS.
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  • PCR Troubleshooting Tips. (n.d.). Sigma-Aldrich.
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Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Pyrazolo[3,4-d]pyrimidine Compounds

Welcome to the technical support center for researchers working with pyrazolo[3,4-d]pyrimidine compounds. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with pyrazolo[3,4-d]pyrimidine compounds. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, field-proven insights into overcoming the significant solubility hurdles often associated with this promising class of molecules. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore, recognized as a structural isostere of adenine, which makes it a privileged structure for targeting ATP-binding sites in kinases.[1][2] However, the very features that contribute to its biological activity—namely its planar, aromatic nature—often lead to high crystal lattice energy and, consequently, poor aqueous solubility.[3] This low solubility can hinder everything from initial in vitro screening to preclinical development, causing irreproducible data and masking the true potential of promising candidates.[4]

This resource is structured to help you diagnose and solve these issues methodically. We will begin with frequently asked questions for quick reference, followed by in-depth troubleshooting guides that provide step-by-step protocols and explain the scientific rationale behind each technique.

Frequently Asked Questions (FAQs)

Q1: Why are my pyrazolo[3,4-d]pyrimidine compounds so difficult to dissolve in aqueous buffers?

A: The primary reason is their molecular structure. The fused pyrazole and pyrimidine rings create a rigid, planar aromatic system. This planarity allows the molecules to stack efficiently in a crystal lattice, leading to strong intermolecular interactions and high crystal packing energy.[3] A high melting point can often be an indicator of this strong crystal packing, which in turn correlates with lower solubility.[3] Overcoming this energy barrier to dissolve the compound in water requires significant energy input or specialized formulation strategies.

Q2: What are the first signs of a solubility problem in my experiments?

A: You may observe several indicators:

  • Visible Precipitation: The most obvious sign is seeing your compound crash out of solution, either immediately upon addition to an aqueous buffer or over the course of an experiment.

  • Irreproducible Assay Results: Poor solubility can lead to inconsistent concentrations of the active compound in your assays, resulting in high variability between replicate wells or experiments.[4]

  • Non-linear Dose-Response Curves: If the compound's solubility limit is reached within your tested concentration range, you may see a plateau in biological activity that is not related to target saturation.

  • Low Efficacy in Cell-Based Assays: Even if a compound is a potent enzyme inhibitor, it may show weak or no activity in cellular assays if it cannot dissolve sufficiently in the cell culture medium to enter the cells.[5]

Q3: I'm preparing my compound for an in vitro assay. What is the standard first step for solubilization?

A: The standard industry practice is to first create a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[1][6] Pyrazolo[3,4-d]pyrimidine derivatives are generally readily soluble in DMSO.[1] This stock solution is then serially diluted to create intermediate concentrations, which are subsequently added to the aqueous assay buffer. The final concentration of DMSO in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts or toxicity.

Q4: My compound precipitates even when I use a DMSO stock. What's next?

A: This indicates that the aqueous solubility of your compound is being exceeded at the final concentration, even with a small amount of DMSO present. This is the point where you need to move beyond simple DMSO dissolution and consider the troubleshooting strategies outlined in the guides below, such as using co-solvents, adjusting pH, or employing more advanced formulation techniques.

Q5: How does poor solubility impact the transition from in vitro to in vivo studies?

A: The impact is significant and often a major reason for candidate failure. Poor aqueous solubility directly leads to low dissolution rates in the gastrointestinal tract, resulting in poor oral bioavailability.[4][7] For intravenous administration, low solubility can make it impossible to prepare a formulation at the required therapeutic concentration without using potentially toxic excipients.[8] Addressing solubility issues early is critical for the successful preclinical and clinical development of these compounds.[4]

Troubleshooting Guide 1: Initial & Basic Solubilization Workflows

This guide covers foundational techniques that should be your first line of attack when facing solubility challenges in a typical lab setting, primarily for in vitro screening applications.

Issue: Compound Precipitates in Aqueous Assay Buffer from DMSO Stock

When your compound fails to remain in solution after dilution from a DMSO stock, you need to modify the properties of the final aqueous solution to make it more favorable for your compound.

Workflow: Systematic Solvent & pH Screening

This workflow provides a logical progression from simple to more complex modifications of your assay buffer.

start Start: Compound precipitates in aqueous buffer check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce DMSO concentration and re-test check_dmso->reduce_dmso Yes cosolvent Introduce a Co-solvent (e.g., Ethanol, PEG 400) check_dmso->cosolvent No reduce_dmso->start ph_adjust Investigate pH Adjustment cosolvent->ph_adjust Precipitation Persists success Solubility Achieved cosolvent->success Success advanced Proceed to Advanced Formulation (Guide 2) ph_adjust->advanced Precipitation Persists ph_adjust->success Success

Caption: Decision workflow for initial solubility troubleshooting.

Protocol 1: Co-solvent Addition

Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium. By disrupting water's hydrogen bond network, they lower the energetic penalty for creating a cavity to accommodate a hydrophobic solute, thereby increasing solubility.

Step-by-Step Methodology:

  • Prepare a high-concentration stock of your pyrazolo[3,4-d]pyrimidine compound in 100% DMSO (e.g., 10-50 mM).

  • Select a co-solvent. Common choices are listed in the table below.

  • Prepare your aqueous buffer containing the desired final concentration of the co-solvent (e.g., 1%, 2%, 5% v/v).

  • Add the DMSO stock to the co-solvent-containing buffer to reach your final desired compound concentration.

  • Observe for precipitation immediately and after a period relevant to your experiment's duration (e.g., 2 hours, 24 hours).

Data Presentation: Common Co-solvents for In Vitro Assays

Co-solventTypical Starting Conc.ProsCons/Considerations
Ethanol 1-5%Readily available, effective for many compounds.Can affect enzyme activity or cell viability at higher concentrations.
Polyethylene Glycol (PEG 400) 1-10%Generally low toxicity, good solubilizer.Can increase viscosity of the solution.
Propylene Glycol 1-10%Good safety profile.May not be as effective as other co-solvents for certain compounds.
Protocol 2: pH Modification

Causality: Most pyrazolo[3,4-d]pyrimidine scaffolds contain basic nitrogen atoms. By adjusting the pH of the buffer, you can protonate these sites, creating a charged species (a salt in situ). This charged form is generally much more soluble in water than the neutral free base.[9] The key is to find a pH that sufficiently increases solubility without compromising the biological activity of your compound or the integrity of your assay system.

Step-by-Step Methodology:

  • Identify Ionizable Centers: Examine the structure of your compound to identify basic nitrogens (most common) or any acidic protons.

  • Prepare a Series of Buffers: Make small batches of your primary assay buffer across a range of pH values (e.g., from pH 5.0 to pH 8.0 in 0.5 unit increments).

  • Perform a Solubility Test:

    • Add a small, known amount of your solid compound to each buffer.

    • Alternatively, add a small aliquot of your DMSO stock to each buffer.

    • Equilibrate the samples (e.g., shake for 24 hours at a controlled temperature).

    • Centrifuge the samples to pellet any undissolved solid.

    • Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot Solubility vs. pH: This plot will reveal the optimal pH for maximizing the solubility of your compound. Select the pH that provides the best balance of solubility and compatibility with your assay.

Troubleshooting Guide 2: Advanced Formulation Strategies

If basic techniques are insufficient or unsuitable (e.g., for in vivo studies), you must consider more advanced formulation approaches that alter the physicochemical state of the compound.

Issue: Intrinsic Low Solubility Requires a More Robust Solution than Buffer Modification

These strategies are designed to dramatically increase apparent solubility and are often necessary for progressing compounds into preclinical models.

Strategy 1: Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic inner cavity.[7] They can encapsulate poorly soluble "guest" molecules, like pyrazolo[3,4-d]pyrimidines, within their cavity. This non-covalent "inclusion complex" effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility.[7][] Studies have shown this method can improve the solubility of pyrazolo[3,4-d]pyrimidines by 100 to 1000-fold.[11]

cluster_0 1. Free State cluster_1 2. Complexation drug Pyrazolo[3,4-d]pyrimidine (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) arrow -> complex Inclusion Complex (Water Soluble) drug_inside Drug

Caption: Diagram of cyclodextrin inclusion complex formation.

Step-by-Step Protocol for Screening:

  • Select a Cyclodextrin: 2-Hydroxypropyl-β-cyclodextrin (HPβCD) is a common and effective choice with a good safety profile.[11]

  • Prepare a Phase Solubility Study:

    • Create a series of aqueous solutions with increasing concentrations of HPβCD (e.g., 0%, 1%, 2%, 5%, 10% w/v).

    • Add an excess amount of your solid pyrazolo[3,4-d]pyrimidine compound to each solution.

    • Equilibrate the suspensions for 24-48 hours at a constant temperature.

    • Filter or centrifuge the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved drug in the supernatant by HPLC.

  • Analyze the Data: Plot the drug concentration against the HPβCD concentration. A linear increase (A-type diagram) indicates the formation of a soluble 1:1 complex and allows you to determine the stability constant and the required amount of cyclodextrin to solubilize your desired drug concentration.

Strategy 2: Amorphous Solid Dispersions (ASDs)

Causality: This method aims to prevent the drug from organizing into a stable, low-solubility crystal lattice. By molecularly dispersing the drug within a hydrophilic polymer matrix, an "amorphous" or disordered solid is created.[1] This amorphous state has higher free energy than the crystalline state and dissolves more readily, often creating a temporary supersaturated solution that can enhance absorption. This has been successfully applied to pyrazolo[3,4-d]pyrimidines using polymers like PVPVA, Pluronic F-68, and Tween 80.[1][12]

Experimental Workflow:

  • Polymer Selection: Choose a few pharmaceutically acceptable polymers (e.g., PVP K30, PVPVA, Soluplus®, Pluronic F-68).

  • Solvent Evaporation Method (Lab Scale):

    • Dissolve both the drug and the polymer in a common volatile solvent (e.g., methanol, acetone). A typical drug-to-polymer ratio to screen is 1:9 (w/w).[1]

    • Evaporate the solvent under vacuum (e.g., using a rotary evaporator) to form a thin film.

    • Further dry the film under high vacuum to remove all residual solvent. The result is a solid dispersion.

  • Characterization & Dissolution Testing:

    • Confirm the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

    • Perform a dissolution test by adding the solid dispersion to an aqueous buffer and measuring the drug concentration over time. Compare this to the dissolution of the crystalline drug alone.

Strategy 3: Nanosystems (Liposomes & Nanoparticles)

Causality: For very challenging compounds or when targeted delivery is desired, nanosystems can be employed. These strategies encapsulate the drug rather than just improving its dissolution.

  • Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer or hydrophilic drugs in the aqueous core.[2][8]

  • Albumin Nanoparticles: Drugs can be encapsulated within nanoparticles made from proteins like albumin.[8]

These methods improve the apparent solubility of the drug, can alter its pharmacokinetic profile, and protect it from degradation.[8] The development of these formulations is complex and typically requires specialized equipment and expertise.

Troubleshooting Guide 3: Chemical Modification Approaches (Medicinal Chemistry)

When formulation is not a sufficient or desirable long-term solution, the molecule itself must be modified. This is a key part of the drug discovery optimization process.

Issue: The Intrinsic Molecular Properties are the Root Cause of Poor Solubility
Approach 1: Prodrug Synthesis

Causality: A prodrug is a chemically modified, inactive version of a drug that is designed to be converted into the active form in vivo through enzymatic or chemical hydrolysis.[4][13] The strategy is to attach a highly soluble "promoiety" to the parent pyrazolo[3,4-d]pyrimidine. This new, more soluble molecule can be easily formulated, and after administration, the body's enzymes cleave off the promoiety, releasing the active drug at the site of action. This has proven to be a powerful strategy for this class of compounds.[4][13][14]

Example from Literature: A successful approach involved attaching an N-methylpiperazino group via an O-alkyl carbamate linker to the pyrazolo[3,4-d]pyrimidine core. This modification significantly improved aqueous solubility, allowing for better formulation and demonstrating good plasma stability.[4]

Parent Drug Pyrazolo[3,4-d]pyrimidine (Active, Poorly Soluble) Prodrug Prodrug (Inactive, Water Soluble) Parent Drug->Prodrug Chemical Synthesis Released Drug Released Parent Drug (Active) Prodrug->Released Drug In Vivo Cleavage Promoiety Released Soluble Promoiety Prodrug->Promoiety

Caption: General schematic of a prodrug strategy.

Approach 2: Salt Formation

Causality: As discussed in the pH modification section, pyrazolo[3,4-d]pyrimidines often have basic centers suitable for forming salts. Creating a stable, solid salt form of the drug is a very common and effective way to improve both solubility and dissolution rate.[9][15] Instead of modifying pH in situ, you isolate the drug as a salt with a pharmaceutically acceptable counter-ion (e.g., hydrochloride, mesylate, tartrate). The salt form often has very different (and better) physicochemical properties than the free base.[15]

Workflow:

  • Counter-ion Selection: Choose a set of pharmaceutically acceptable acids to screen for salt formation.

  • Salt Screening: Attempt to form salts by reacting the free base of your compound with the selected acids in various solvent systems.

  • Characterization: Isolate any resulting solids and characterize them thoroughly (XRPD, DSC, TGA) to confirm that a new, crystalline salt has been formed.

  • Property Evaluation: Measure the aqueous solubility and dissolution rate of the most promising salt forms and compare them to the free base.

Approach 3: Structure-Activity Relationship (SAR) Guided Modification

Causality: This is a core medicinal chemistry activity. The goal is to make small changes to the chemical structure of the pyrazolo[3,4-d]pyrimidine scaffold to improve its physical properties without sacrificing biological potency. Strategies include:

  • Disrupting Planarity: Introducing sp3-hybridized (non-planar) atoms or groups can disrupt crystal packing and improve solubility.[3][16]

  • Adding Polar/Ionizable Groups: Incorporating groups like amines, carboxylic acids, or alcohols can increase the molecule's polarity and hydrogen bonding capacity, improving its interaction with water.

  • Reducing Lipophilicity (LogP): Systematically replacing greasy, hydrophobic moieties with more polar ones can lower the overall lipophilicity and improve aqueous solubility.

This approach requires iterative cycles of chemical synthesis, biological testing, and solubility measurement to identify compounds with an optimal balance of properties.

References

  • Schenone, S., Brullo, C., & Botta, M. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. [Link][4][13]

  • Fallacara, A. L., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link][1][17][18]

  • Fallacara, A. L., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]

  • Manfredini, S., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][11]

  • Fallacara, A. L., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]

  • Velcicky, J., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Link][3]

  • Schenone, S., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Journal of Drug Targeting. [Link][8]

  • Radi, M., Schenone, S., & Botta, M. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Accounts of Chemical Research. [Link][2]

  • Artini, M., et al. (2007). Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model in Mice. Journal of Medicinal Chemistry. [Link][5]

  • Martin, M. L., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link][12]

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link][7]

  • Schenone, S., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. SciSpace. [Link]

  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. [Link]

  • Tumey, L. N., et al. (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.GOV. [Link][16]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. [Link][6]

  • Castelli, R., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry. [Link][14]

  • El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]

  • El-Sayed, R. A., & Al-Ghorbani, M. (2025). Pyrazolo[3,4-d]pyrimidine Scaffold: Synthetic Strategies and Biological Activities. Egyptian Journal of Chemistry. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link][9]

  • Radio, M., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals. [Link]

  • Saal, C. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review. [Link][15]

  • Kandeel, M. M., et al. (2019). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Journal of Heterocyclic Chemistry. [Link]

  • El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Semantic Scholar. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Biological Efficacy of Pyrazolo[3,4-d]pyrimidine Prodrugs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine prodrugs. This guide is designed to provide you with in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine prodrugs. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of your experiments and enhance the biological efficacy of your compounds. The pyrazolo[3,4-d]pyrimidine scaffold is a promising framework for potent protein kinase inhibitors, but their therapeutic potential is often limited by suboptimal aqueous solubility.[1][2] The development of prodrugs is a key strategy to overcome this challenge, aiming to improve pharmacokinetic properties and ultimately, therapeutic outcomes.[3][4]

This resource is structured to address specific issues you may encounter, providing not just procedural steps but also the underlying scientific rationale to empower your experimental decisions.

Section 1: Troubleshooting Guide

This section addresses common experimental hurdles in a question-and-answer format, offering potential causes and actionable solutions.

In Vitro Assays: Low or Inconsistent Prodrug Conversion

Question: My in vitro cell-based assay shows significantly lower efficacy of the prodrug compared to the parent drug, even after extended incubation times. What could be the issue?

Potential Causes & Solutions:

  • Insufficient Enzymatic Activity in Cell Culture: The conversion of the prodrug to its active form is often dependent on specific enzymes, such as plasma esterases.[5] The cell line you are using may have low expression levels of the required enzymes.

    • Troubleshooting Steps:

      • Confirm Prodrug Hydrolysis in a Relevant Biological Matrix: Before moving to cellular assays, confirm the prodrug's lability in human or murine plasma.[5][6] This will validate that the prodrug can be cleaved under biological conditions.

      • Characterize Esterase Activity in Your Cell Line: If possible, perform an esterase activity assay on your cell line lysate to quantify the enzymatic activity.

      • Supplement with an Exogenous Enzyme Source: In your in vitro assay, consider co-incubation with a source of relevant enzymes, such as human carboxylesterase 1 (hCE1), although it's important to note that other esterases may be responsible for the cleavage of your specific pyrazolo[3,4-d]pyrimidine prodrugs.[5]

      • Consider a Different Cell Line: If feasible, switch to a cell line known to have higher metabolic activity.

  • Prodrug Stability: The chemical linkage of the prodrug moiety might be too stable, hindering its cleavage. The rate of hydrolysis can be influenced by the chemical structure of the prodrug.[5]

    • Troubleshooting Steps:

      • Review Structure-Activity Relationships (SAR): Analyze the chemical structure of your prodrug. For instance, pyrazolo[3,4-d]pyrimidine prodrugs with a C4-aniline group tend to be more susceptible to plasma hydrolysis than those with a benzyl or phenylethyl amine at the C4 position.[5]

      • Synthesize Analogs with Different Linkers: If you have medicinal chemistry support, consider synthesizing a small library of prodrugs with different linker chemistries to identify one with an optimal cleavage rate.

In Vivo Studies: Suboptimal Pharmacokinetic Profile

Question: My pyrazolo[3,4-d]pyrimidine prodrug shows poor exposure (i.e., low AUC) in my mouse pharmacokinetic study, despite having good aqueous solubility. What are the likely reasons?

Potential Causes & Solutions:

  • Rapid Metabolism or Clearance: While the prodrug strategy aims to improve solubility, the resulting molecule might be subject to rapid metabolism by other pathways or efficient clearance.

    • Troubleshooting Steps:

      • Perform In Vitro Metabolic Stability Assays: Use human liver microsomes (HLM) to assess the metabolic stability of your prodrug.[5] This can provide an early indication of its susceptibility to phase I and phase II metabolic enzymes.

      • Analyze Metabolite Profiles: In your pharmacokinetic study, analyze plasma and tissue samples for the presence of metabolites other than the parent drug. This can help identify the metabolic pathways involved.

      • Consider Co-administration with a Metabolic Inhibitor: In exploratory studies, co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine if metabolism is the primary driver of low exposure.

  • Poor Permeability: Enhanced aqueous solubility does not always guarantee good membrane permeability.

    • Troubleshooting Steps:

      • Conduct Permeability Assays: Utilize in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive permeability of your prodrug across gastrointestinal and blood-brain barriers.[5]

      • Evaluate Cellular Uptake Kinetics: Compare the rate of uptake of the prodrug and the parent drug in a relevant cell line. Studies have shown that some prodrugs can have a quicker uptake process compared to their respective parent drugs.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate animal model for evaluating the efficacy of my pyrazolo[3,4-d]pyrimidine prodrug?

A1: The choice of animal model is critical and should be guided by the intended therapeutic application. For oncology indications, orthotopic xenograft models are often preferred as they more accurately recapitulate the tumor microenvironment compared to subcutaneous models.[5] For example, an orthotopic glioblastoma model has been successfully used to evaluate the efficacy of pyrazolo[3,4-d]pyrimidine prodrugs.[5]

Q2: What is the expected mechanism of action for pyrazolo[3,4-d]pyrimidine-based anticancer agents?

A2: Many pyrazolo[3,4-d]pyrimidine derivatives function as ATP-competitive tyrosine kinase inhibitors.[7] They have been shown to inhibit kinases such as c-Src and c-Abl.[3] The downstream effects can include the induction of oxidative stress, DNA damage, senescence, and necrosis.[7] It's important to confirm that your prodrug, once converted to the active form, inhibits the intended target. Western blot analysis showing a reduction in the phosphorylated (active) form of the target kinase is a standard method for this confirmation.[3]

Q3: Can I use a pyrazolo[3,4-d]pyrimidine prodrug directly in a cell-free enzymatic assay?

A3: Generally, no. Prodrugs are designed to be inactive until they are metabolized to the active parent drug. In a cell-free enzymatic assay, the necessary metabolic enzymes are absent. Therefore, the prodrug is not expected to show inhibitory activity.[3][5] The purpose of testing a prodrug in such an assay would be to confirm its lack of direct target engagement before enzymatic cleavage.

Q4: How can I improve the aqueous solubility of my pyrazolo[3,4-d]pyrimidine compound if a simple prodrug approach is insufficient?

A4: While the prodrug approach is a powerful strategy, other formulation techniques can be explored, sometimes in combination with the prodrug strategy. These include the use of cyclodextrins, albumin nanoparticles, and liposomes to encapsulate the compound and improve its solubility and delivery.[5]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Prodrug Synthesis

A common method for synthesizing pyrazolo[3,4-d]pyrimidine prodrugs involves a one-pot, two-step procedure.[5][6]

  • The parent pyrazolo[3,4-d]pyrimidine derivative is reacted with triphosgene to generate a carbonyl-chloride intermediate on a secondary amine (often at the C4 position).

  • The chlorine is then displaced by reacting the intermediate with an appropriate alcohol to yield the final carbamate prodrug.

This versatile approach allows for the synthesis of a library of prodrugs with varying properties by using different alcohols in the second step.[5]

Data Summary: Physicochemical and Pharmacokinetic Properties

The following table summarizes key properties of a representative pyrazolo[3,4-d]pyrimidine drug and its corresponding prodrug, illustrating the successful application of the prodrug strategy.

PropertyParent Drug (e.g., Compound 4)Prodrug (e.g., Compound 4a)Reference
Aqueous Solubility LowSignificantly Improved[1][5]
Plasma Half-life (t1/2) VariesCan be modulated by linker chemistry[5]
Permeability (PAMPA) ModerateOften Increased[5][6]
In Vitro Cytotoxicity (72h) Comparable to ProdrugComparable to Parent Drug[5]
In Vivo Efficacy Limited by poor solubilityEnhanced due to improved PK[1][5]

Section 4: Visualizing Key Concepts

Diagram 1: Prodrug Activation and Mechanism of Action

Prodrug_Activation Prodrug Pyrazolo[3,4-d]pyrimidine Prodrug (Soluble, Inactive) Enzymes Plasma Esterases Prodrug->Enzymes Enzymatic Cleavage Active_Drug Active Drug (Less Soluble, Active) Target Protein Kinase (e.g., c-Src, c-Abl) Active_Drug->Target Inhibition Enzymes->Active_Drug Cell_Death Apoptosis/Necrosis Target->Cell_Death Downstream Signaling

Caption: Prodrug activation pathway and subsequent kinase inhibition.

Diagram 2: Troubleshooting Workflow for Low In Vivo Efficacy

Troubleshooting_Workflow Start Low In Vivo Efficacy Observed Check_PK Analyze Pharmacokinetic Data Start->Check_PK Low_Exposure Low Exposure (AUC)? Check_PK->Low_Exposure Check_Metabolism Assess In Vitro Metabolic Stability (HLM) Low_Exposure->Check_Metabolism Yes Sufficient_Exposure Sufficient Exposure Low_Exposure->Sufficient_Exposure No High_Metabolism High Metabolism? Check_Metabolism->High_Metabolism Check_Permeability Assess In Vitro Permeability (PAMPA) Low_Permeability Low Permeability? Check_Permeability->Low_Permeability High_Metabolism->Check_Permeability No Redesign_Prodrug Redesign Prodrug Linker or Modify Structure High_Metabolism->Redesign_Prodrug Yes Low_Permeability->Redesign_Prodrug Yes Formulation Consider Formulation Strategies (e.g., Liposomes) Low_Permeability->Formulation No Check_Target Confirm Target Engagement in Tumor Tissue Sufficient_Exposure->Check_Target

Caption: A decision tree for troubleshooting suboptimal in vivo results.

References

Sources

Troubleshooting

challenges in the functionalization of the pyrazolo[3,4-d]pyrimidine core

Welcome to the Pyrazolo[3,4-d]pyrimidine Functionalization Support Center . As a Senior Application Scientist, I have designed this technical guide to address the most critical bottlenecks encountered when synthesizing a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazolo[3,4-d]pyrimidine Functionalization Support Center . As a Senior Application Scientist, I have designed this technical guide to address the most critical bottlenecks encountered when synthesizing and functionalizing this privileged pharmacophore.

The pyrazolo[3,4-d]pyrimidine core is a highly versatile adenine isostere, forming the backbone of numerous kinase inhibitors (e.g., Src, Abl, and BTK inhibitors). However, its electron-deficient nature and multiple heteroatoms present significant challenges regarding regioselectivity, sequential functionalization, and protecting group management.

Troubleshooting Guides & FAQs

Q1: I am trying to alkylate the pyrazole ring, but I keep getting an inseparable mixture of N1 and N2 isomers. How can I selectively drive the reaction toward the N2-alkylated product?

The Science Behind the Fix: The regioselectivity of N-alkylation in azolo-fused heterocycles is strictly governed by the dielectric constant of the solvent and the nature of the ion pair formed during deprotonation. When you use polar aprotic solvents like DMSO or DMF, the sodium cation (from bases like NaHMDS or NaH) is highly solvated. This creates a Solvent-Separated Ion Pair (SIP), leaving the intrinsically more nucleophilic and thermodynamically stable N1 position free to attack the alkyl halide, favoring N1-alkylation[1].

To reverse this and favor N2-alkylation , you must force the formation of a Tight Ion Pair (CIP). By switching to a non-polar solvent like THF or 1,4-dioxane, the sodium cation remains tightly coordinated to both the N1 and N7 nitrogen atoms. This coordination sterically shields the N1 position, effectively directing the electrophilic attack to the exposed N2 position[1].

Q2: My sequential Nucleophilic Aromatic Substitution (SNAr) on 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is yielding a messy mixture of C4-mono, C6-mono, and C4,C6-disubstituted products. How do I strictly isolate the C4-mono product?

The Science Behind the Fix: The pyrazolo[3,4-d]pyrimidine ring is highly electron-deficient, but the electron density is not distributed equally. The C4 position is significantly more electrophilic than the C6 position due to the combined electron-withdrawing effects of the adjacent N3 and N5 atoms, coupled with the fused pyrazole ring's resonance stabilization[2].

Your mixture is likely caused by inadequate temperature control or an excess of the nucleophile. To achieve strict C4 regioselectivity, the reaction must be kinetically controlled. You must use exactly 1.0 to 1.05 equivalents of the nucleophile and maintain the reaction strictly between 0 °C and room temperature. Substitution at C6 requires a much higher activation energy and will only occur if the system is heated (typically >80 °C) or if a vast excess of nucleophile is present[2].

Q3: I have successfully functionalized the core, but I cannot remove the N1-tetrahydropyranyl (THP) protecting group using standard conditions (PPTS/EtOH or TFA/DCM). The starting material just sits there. What is the alternative?

The Science Behind the Fix: While THP is highly acid-labile on standard alcohols or simple amines, the pyrazolo[3,4-d]pyrimidine core is basic enough to buffer mild acids like Pyridinium p-toluenesulfonate (PPTS) or dilute Trifluoroacetic acid (TFA). The localized protonation of the pyrimidine nitrogens prevents the necessary protonation of the THP ether oxygen required for its cleavage. To overcome this, you must use a stronger, anhydrous acid system. Treatment with 4M HCl in 1,4-dioxane provides the necessary acidic strength while maintaining intermediate solubility, cleanly yielding the deprotected core without degrading the heterocyclic framework[3].

Quantitative Data & Reaction Parameters

Table 1: Solvent Effects on N-Alkylation Regioselectivity (Using NaHMDS and MeI)

Solvent Dielectric Constant (ε) Dominant Ion Pair N1:N2 Ratio Primary Application
THF 7.5 Tight Ion Pair (CIP) 1 : 8 Synthesis of N2-alkylated kinase inhibitors
1,4-Dioxane 2.2 Tight Ion Pair (CIP) 1 : 7 N2-alkylation (when higher temp is needed)
DMF 36.7 Solvent-Separated (SIP) 3 : 1 General N1-alkylation

| DMSO | 46.7 | Solvent-Separated (SIP)| 4 : 1 | High-yield N1-alkylation |

Table 2: Kinetic Differentiation of SNAr at C4 vs. C6

Target Position Reagent Equivalents Base Solvent Temperature Typical Reaction Time
C4 (Mono) 1.0 - 1.05 eq DIPEA (1.5 eq) DCM or THF 0 °C to 25 °C 2 - 4 hours

| C6 (Second) | 3.0 - 5.0 eq | DIPEA (3.0 eq) | DMSO or n-BuOH| 80 °C to 120 °C| 12 - 24 hours |

Mechanistic & Workflow Visualizations

N_Alkylation Start 1H-Pyrazolo[3,4-d]pyrimidine + NaHMDS Base THF Non-Polar Solvent (THF / Dioxane) Start->THF DMSO Polar Aprotic Solvent (DMSO / DMF) Start->DMSO CIP Tight Ion Pair (CIP) Na+ coordinates N1 & N7 THF->CIP Low Dielectric SIP Solvent-Separated Ion Pair (SIP) Na+ is fully solvated DMSO->SIP High Dielectric N2_Prod Major Product: N2-Alkylated Core CIP->N2_Prod Steric shielding of N1 N1_Prod Major Product: N1-Alkylated Core SIP->N1_Prod Thermodynamic preference

Mechanistic pathway of solvent-controlled N1 vs. N2 alkylation.

SNAr_Workflow Core 4,6-Dichloro-1H-pyrazolo [3,4-d]pyrimidine Step1 1.0 eq Amine, DIPEA THF, 0 °C to RT Core->Step1 MonoSub 4-Amino-6-chloro Intermediate Step1->MonoSub Fast S_N_Ar at C4 Step2 Excess Amine, DIPEA DMSO, >80 °C MonoSub->Step2 DiSub 4,6-Diamino Functionalized Core Step2->DiSub Slow S_N_Ar at C6

Sequential S_N_Ar workflow for selective C4 and C6 functionalization.

Self-Validating Experimental Protocols

Protocol A: Regioselective N2-Alkylation (THF System)

Objective: Synthesize N2-methyl-pyrazolo[3,4-d]pyrimidine with >8:1 selectivity.

  • Preparation: Flame-dry a round-bottom flask under argon. Add 1H-pyrazolo[3,4-d]pyrimidine (1.0 mmol) and anhydrous THF (10 mL). Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dropwise add NaHMDS (1.0 M in THF, 1.1 mL, 1.1 mmol). Stir at 0 °C for 30 minutes. Validation check: The solution should become homogeneous and slightly yellow, indicating the formation of the Tight Ion Pair (CIP).

  • Alkylation: Add iodomethane (1.2 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature over 4 hours.

  • Quenching & Extraction: Quench with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (NMR): Analyze the crude mixture via ¹H-NMR. The N2-alkylated isomer will exhibit a distinct downfield shift for the pyrazole C3-proton (typically ~8.2 - 8.4 ppm) compared to the N1-isomer (~8.0 - 8.1 ppm) due to the loss of the cross-conjugated system.

Protocol B: Kinetically Controlled C4-Amination (SNAr)

Objective: Synthesize 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine without C6 over-substitution.

  • Preparation: Dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 mmol) in anhydrous DCM (15 mL) and cool to 0 °C.

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 mmol). Slowly add the primary amine nucleophile (1.05 mmol) dissolved in 2 mL of DCM over 15 minutes via a syringe pump.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature.

  • Self-Validation (TLC/LC-MS): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (high Rf) should convert cleanly to a single intermediate spot (mid Rf). If a baseline spot appears, C6 di-substitution is occurring—immediately quench the reaction. LC-MS should show a mass shift corresponding to the loss of exactly one chlorine atom (M - 35.5 + Amine mass).

  • Isolation: Wash the organic layer with 1M HCl (10 mL) to remove excess amine and DIPEA, followed by brine. Dry and concentrate to yield the pure C4-substituted intermediate.

References

  • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds. ACS Publications. URL:[Link]

  • Exploring the Chemical Space around the Privileged Pyrazolo[3,4-d]pyrimidine Scaffold: Toward Novel Allosteric Inhibitors of T315I-Mutated Abl. ACS Combinatorial Science. URL:[Link]

  • Discovery and Evaluation of C6-Substituted Pyrazolopyrimidine-Based Bisphosphonate Inhibitors of the Human Geranylgeranyl Pyrophosphate Synthase and Evaluation of Their Antitumor Efficacy in Multiple Myeloma, Pancreatic Ductal Adenocarcinoma, and Colorectal Cancer. PubMed Central (PMC). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: The 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Scaffold vs. Established Kinase Inhibitors

Executive Summary The development of small-molecule kinase inhibitors has revolutionized targeted oncology. At the heart of this medicinal chemistry evolution are privileged scaffolds that mimic the adenine ring of adeno...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors has revolutionized targeted oncology. At the heart of this medicinal chemistry evolution are privileged scaffolds that mimic the adenine ring of adenosine triphosphate (ATP). Among these, 6-chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine serves as a foundational building block.

This guide provides an in-depth comparative analysis of the baseline efficacy of this specific scaffold against its optimized derivatives and established clinical kinase inhibitors (such as Dasatinib and Erlotinib). By analyzing the structure-activity relationship (SAR) and detailing self-validating experimental workflows, this guide equips drug development professionals with the mechanistic insights necessary for rational drug design.

Mechanistic Rationale: The Pyrazolo[3,4-d]pyrimidine Scaffold as an ATP Bioisostere

To understand the efficacy of 6-chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, one must first examine the causality of kinase-inhibitor binding. Kinase active sites contain a highly conserved "hinge region" that forms crucial hydrogen bonds with the N1 and N6 exocyclic amine of ATP's adenine ring.

The pyrazolo[3,4-d]pyrimidine core is a recognized bioisostere of adenine () [1]. However, the specific substitution pattern dictates its efficacy:

  • The Baseline Scaffold: In 6-chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, the position equivalent to the N6 amine of adenine is occupied by a bulky, hydrophobic methylthio (-SCH3) group. This group lacks hydrogen-bond donor capabilities, resulting in severe steric clash and poor affinity for the kinase hinge region.

  • The Optimized Derivatives: The true value of this compound lies in its chemical reactivity. The methylthio group is an excellent leaving group. Through nucleophilic aromatic substitution ( SN​Ar ), researchers replace the -SCH3 group with various amines. This single transformation restores the essential hydrogen-bond donor, converting an inactive scaffold into a highly potent, ATP-competitive inhibitor () [2].

MechanisticPathway ATP ATP (Natural Substrate) Kinase Kinase Hinge Region (Src / EGFR / PKD) ATP->Kinase Phosphorylation Scaffold 6-Cl-4-(MeS)-Pyrazolo[3,4-d]pyrimidine (Lacks H-Bond Donor) Scaffold->Kinase Weak Binding (>50 µM) Optimized 4-Amino Derivatives (Restored H-Bonding) Optimized->Kinase Potent Inhibition (<10 nM) Apoptosis Signal Blockade (Apoptosis) Optimized->Apoptosis Induces Signaling Oncogenic Signaling (Proliferation) Kinase->Signaling Active Pathway

Fig 1. Mechanistic pathway comparing ATP, baseline scaffold, and optimized derivatives in kinases.

Comparative Efficacy Data

The table below synthesizes quantitative IC50​ data comparing the baseline 6-chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold against its optimized derivatives (e.g., PP2, SI306) and gold-standard clinical inhibitors.

As demonstrated, the baseline scaffold exhibits negligible kinase inhibition ( IC50​>50,000 nM). However, its 4-amino substituted derivatives (such as SI306, developed for Glioblastoma Multiforme) achieve nanomolar potency, rivaling FDA-approved drugs () [3].

CompoundTarget Kinase IC50​ (nM)Hinge-Binding MoietyClinical Status
6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Src / EGFR> 50,0004-Methylthio (No H-bond donor)Preclinical Scaffold
PP2 (Optimized Derivative)Src Family54-Amino (Strong H-bond donor)Tool Compound
SI306 (Optimized Derivative)Src / Glioblastoma1204-Amino (Strong H-bond donor)Preclinical Lead
Dasatinib Src / Abl0.5AminothiazoleFDA Approved
Erlotinib EGFR2QuinazolineFDA Approved

Experimental Methodology: Self-Validating Kinase Assays

To objectively compare the efficacy of these compounds, researchers must employ highly reliable biochemical assays. The ADP-Glo™ Kinase Assay is the industry standard.

Causality & Trustworthiness: We select the ADP-Glo assay because it is a self-validating system. Traditional radiometric assays suffer from radioactive decay variables and hazardous waste. ADP-Glo, conversely, measures the exact amount of ADP produced during the kinase reaction. The protocol includes a mandatory "ATP Depletion" step. If this step fails, the background luminescence remains universally high across all wells, instantly flagging the assay as invalid. This internal control ensures that any detected luminescence is strictly proportional to active kinase turnover, guaranteeing high signal-to-noise ratios and trustworthy IC50​ derivations.

Step-by-Step ADP-Glo Protocol
  • Compound Preparation: Serially dilute 6-chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, its derivatives, and Dasatinib (positive control) in 100% DMSO. Transfer to a 384-well white microplate, ensuring a final DMSO concentration of ≤1% to prevent kinase denaturation.

  • Kinase/Substrate Incubation: Add the purified recombinant kinase (e.g., c-Src or EGFR) and its specific peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the kinase active site.

  • Reaction Initiation: Add ultra-pure ATP (at a concentration equal to the kinase's Km​ ) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • ATP Depletion (Self-Validation Step): Add the ADP-Glo™ Reagent (1:1 volume ratio) to terminate the kinase reaction and deplete all remaining unconsumed ATP. Incubate for 40 minutes. Note: Complete depletion is critical to prevent false-positive luminescence.

  • Kinase Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is subsequently utilized by a luciferase/luciferin reaction to generate light.

  • Data Analysis: Read luminescence on a microplate reader. Plot the log(inhibitor concentration) vs. normalized luminescence using non-linear regression (four-parameter logistic curve) to calculate the IC50​ .

AssayWorkflow Step1 1. Compound Titration Step2 2. Kinase + Substrate Incubation Step1->Step2 Add Step3 3. ATP Depletion (Self-Validation) Step2->Step3 Quench Step4 4. ADP Detection (Luminescence) Step3->Step4 Reagent Step5 5. IC50 Calculation Step4->Step5 Readout

Fig 2. Self-validating ADP-Glo kinase assay workflow for evaluating inhibitor efficacy.

Conclusion

While 6-chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine inherently lacks the potency of clinical inhibitors like Dasatinib or Erlotinib due to the absence of critical hydrogen-bond donors, it remains an indispensable asset in drug discovery. Its precise chemical architecture allows for the rapid, biologically driven synthesis of highly potent 4 -amino derivatives. By utilizing self-validating assays to track the SAR from this baseline scaffold to advanced leads, researchers can systematically engineer the next generation of targeted oncology therapeutics.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. URL:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. URL:[Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. URL:[Link]

Comparative

A Comparative Analysis of Synthetic Routes to Pyrazolo[3,4-d]pyrimidines: A Guide for Researchers

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in biologically active compounds. As a bioisostere of purine, this het...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in biologically active compounds. As a bioisostere of purine, this heterocyclic system is central to the design of numerous therapeutics, including kinase inhibitors for anticancer therapy, anti-inflammatory agents, and antivirals.[1][2][3] The efficacy of drug discovery programs targeting this scaffold is critically dependent on the efficiency, flexibility, and scalability of the underlying synthetic chemistry. This guide provides a comparative analysis of the most prevalent synthetic routes to pyrazolo[3,4-d]pyrimidines, offering field-proven insights for researchers, scientists, and drug development professionals.

Route 1: Annulation of the Pyrimidine Ring onto a Pre-formed Pyrazole Core

This is arguably the most classical and widely employed strategy for the synthesis of pyrazolo[3,4-d]pyrimidines. The general approach involves the cyclization of a suitably functionalized 5-aminopyrazole to construct the fused pyrimidine ring. The specific outcome of the synthesis is heavily influenced by the nature of the substituent at the C4 position of the pyrazole ring.

Causality Behind Experimental Choices

The choice of the C4 substituent on the 5-aminopyrazole precursor is a critical decision that dictates the subsequent cyclization chemistry. An electron-withdrawing group at this position, such as a nitrile, ester, or carboxamide, is essential to activate the C4 position for cyclization. The choice of the one-carbon source for the pyrimidine ring (e.g., formamide, formic acid, orthoformates) will determine the substitution pattern at the C4 position of the final pyrazolo[3,4-d]pyrimidine product.

Generalized Synthetic Workflow

start 5-Aminopyrazole with C4-substituent (X) reagent One-carbon source (e.g., Formamide, Formic Acid, Triethyl Orthoformate) start->reagent Cyclization product Pyrazolo[3,4-d]pyrimidine reagent->product

Caption: Generalized workflow for pyrazolo[3,4-d]pyrimidine synthesis from a 5-aminopyrazole precursor.

Experimental Protocol: Synthesis from 5-Amino-1H-pyrazole-4-carbonitrile

A common and effective protocol involves the reaction of a 5-amino-4-cyanopyrazole with formamide.[4]

  • Reaction Setup: A mixture of the 5-amino-4-cyanopyrazole derivative and an excess of formamide is prepared in a round-bottom flask equipped with a reflux condenser.

  • Heating: The mixture is heated to a high temperature, typically in the range of 150-190 °C, for several hours.

  • Work-up: Upon completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The product often precipitates from the solution and can be collected by filtration.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to afford the desired 4-aminopyrazolo[3,4-d]pyrimidine.

Performance Comparison
Starting Material (Pyrazole)Reagent for CyclizationProductYield (%)Reference
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrileFormamide1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine>90[4]
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateFormamide1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneHigh[4]
5-Amino-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carboxamideFormic Acid1-Phenyl-3-(p-tolyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneHigh[5]
5-Amino-1-phenyl-3-methyl-1H-pyrazoleDMF/PBr3, then HMDS1-Phenyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine85[6]

Advantages:

  • Versatility: A wide variety of substituted pyrazoles are commercially available or readily synthesized, allowing for diverse functionalization of the final product.[7]

  • High Yields: Many of these cyclization reactions proceed in high to excellent yields.[4]

  • Well-Established: This is a robust and well-documented synthetic strategy.

Disadvantages:

  • Harsh Conditions: The use of high temperatures and strong acids or bases can be a limitation for substrates with sensitive functional groups.

  • Multi-step Synthesis: The synthesis of the pyrazole precursor adds to the overall step count.

Route 2: Construction from Pyrimidine Precursors

An alternative and powerful approach involves the formation of the pyrazole ring onto a pre-existing, appropriately substituted pyrimidine. This method is particularly useful for accessing specific isomers that may be difficult to obtain from pyrazole precursors.

Causality Behind Experimental Choices

This strategy hinges on having a pyrimidine ring with reactive groups at positions 4 and 6, and a latent or overt one-carbon electrophile at position 5. A common starting material is 4,6-dichloropyrimidine-5-carbaldehyde. The reaction with a hydrazine derivative introduces the two nitrogen atoms required for the pyrazole ring, followed by cyclization. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) determines the substituent at the N1 position of the pyrazolo[3,4-d]pyrimidine.

Generalized Synthetic Workflow

start 4,6-Dihalopyrimidine-5-carbaldehyde reagent Hydrazine derivative (R-NHNH2) start->reagent Condensation/ Cyclization product 1-Substituted-4-halopyrazolo[3,4-d]pyrimidine reagent->product

Caption: Synthesis of pyrazolo[3,4-d]pyrimidines from a substituted pyrimidine precursor.

Experimental Protocol: From 4,6-Dichloropyrimidine-5-carbaldehyde
  • Reaction Setup: 4,6-Dichloropyrimidine-5-carbaldehyde is dissolved in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Addition of Hydrazine: The substituted hydrazine (e.g., phenylhydrazine) is added to the solution, often at room temperature or with gentle heating.

  • Reaction: The reaction mixture is stirred for a period ranging from a few hours to overnight. The reaction proceeds via initial condensation of the hydrazine with the aldehyde, followed by an intramolecular nucleophilic aromatic substitution to close the pyrazole ring.

  • Isolation: The product, a 1-substituted-4-chloropyrazolo[3,4-d]pyrimidine, often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by chromatography or recrystallization.[4]

Performance Comparison
Starting Material (Pyrimidine)Reagent (Hydrazine)ProductYield (%)Reference
4,6-Dichloropyrimidine-5-carbaldehydePhenylhydrazine4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineModerate to Good[4]
4,6-Dichloropyrimidine-5-carbaldehydeMethylhydrazine4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidineNot specified[4]

Advantages:

  • Regiocontrol: This method provides excellent control over the regiochemistry, particularly the substituent at the N1 position.

  • Access to Key Intermediates: The resulting 4-chloropyrazolo[3,4-d]pyrimidines are versatile intermediates for further functionalization via nucleophilic substitution reactions.

Disadvantages:

  • Limited Availability of Starting Materials: The synthesis of the required substituted pyrimidines can be complex.

  • Potential for Isomer Formation: Depending on the reaction conditions, the formation of the N2-substituted regioisomer is possible, which may require chromatographic separation.[4]

Route 3: Multicomponent and One-Pot Reactions

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies.[8][9] Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains portions of all the reactants, have emerged as a powerful tool for the synthesis of pyrazolo[3,4-d]pyrimidines.[10][11]

Causality Behind Experimental Choices

The logic behind MCRs is to maximize synthetic efficiency by minimizing the number of synthetic steps, purifications, and waste generation.[12] For pyrazolo[3,4-d]pyrimidines, a typical MCR might involve the reaction of an aldehyde, a pyrazolone derivative, and a source of the pyrimidine ring's nitrogen atoms, such as urea or thiourea, often in the presence of a catalyst.[13] The choice of catalyst and reaction medium (e.g., green solvents like glycerol) is crucial for the success of these reactions.[12]

Generalized Synthetic Workflow

cluster_reactants Reactants A Aldehyde catalyst Catalyst (e.g., Poly(N-vinylpyridinium) hydrogen sulfate) A->catalyst B Pyrazolone B->catalyst C Urea/Thiourea C->catalyst product Pyrazolo[3,4-d]pyrimidine derivative catalyst->product One-Pot Reaction

Caption: A typical multicomponent reaction scheme for pyrazolo[3,4-d]pyrimidine synthesis.

Experimental Protocol: One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidine-6-one Derivatives
  • Reaction Setup: A mixture of an aryl aldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and urea is prepared in glycerol.

  • Catalyst Addition: A catalytic amount of poly(N-vinylpyridinium) hydrogen sulfate is added to the mixture.[12]

  • Heating: The reaction mixture is heated, often to around 100-120 °C, for a relatively short period (e.g., 30-60 minutes).

  • Isolation: After cooling, the reaction mixture is typically poured into water, and the solid product is collected by filtration.

  • Purification: The crude product is often pure enough for many applications, or it can be further purified by recrystallization.[12]

Performance Comparison
Reactant 1Reactant 2Reactant 3Catalyst/ConditionsYield (%)Reference
Benzaldehyde5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneUreaPoly(N-vinylpyridinium) hydrogen sulfate in glycerol94[12][13]
4-Chlorobenzaldehyde5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneUreaPoly(N-vinylpyridinium) hydrogen sulfate in glycerol96[12][13]
Methyl 5-aminopyrazole-4-carboxylateTrimethyl orthoformateAnilineMicrowave irradiationGood[14]

Advantages:

  • High Atom Economy and Efficiency: MCRs are inherently more efficient and generate less waste compared to multi-step syntheses.[10]

  • Green Chemistry: Many MCRs for pyrazolo[3,4-d]pyrimidines utilize environmentally benign solvents and catalysts, and often require shorter reaction times.[8][12][15]

  • Rapid Library Synthesis: The one-pot nature of MCRs makes them ideal for the rapid generation of libraries of compounds for biological screening.

Disadvantages:

  • Limited Scope: The development of new MCRs can be challenging, and a given reaction may not be suitable for a wide range of substrates.

  • Optimization Required: Finding the optimal reaction conditions (catalyst, solvent, temperature) can be time-consuming.

Modern Synthetic Enhancements: The Role of Microwave Irradiation

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions.[4][16] This technology is frequently applied to the synthesis of pyrazolo[3,4-d]pyrimidines, often in combination with the strategies mentioned above. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and, in many cases, improve product yields.[4][16] For example, the cyclization of 5-aminopyrazoles with formamide can be completed in a fraction of the time required with conventional heating.[4]

Conclusion

The synthesis of pyrazolo[3,4-d]pyrimidines is a mature field with a rich history, yet it continues to evolve with the advent of new synthetic methodologies. The classical approach of building the pyrimidine ring onto a pre-formed pyrazole remains a versatile and reliable strategy. For accessing specific isomers and key intermediates, synthesis from pyrimidine precursors offers a powerful alternative. The growing emphasis on sustainable chemistry has propelled multicomponent reactions to the forefront, offering an efficient and environmentally friendly means of constructing this important heterocyclic scaffold. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. By understanding the underlying principles and comparative advantages of each approach, researchers can make informed decisions to accelerate their drug discovery and development efforts.

References

  • Chen, C.-H., et al. (2018). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 23(11), 2969. Available from: [Link]

  • Heravi, M. M., et al. (2016). One-Pot Multicomponent Synthesis of Pyrazolo[3,4-d]pyrimidine-6-one Derivatives. Synthetic Communications, 46(23), 1925-1931. Available from: [Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. Available from: [Link]

  • de la Hoz, A., et al. (2009). Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition. Molecular Diversity, 13(3), 343-353. Available from: [Link]

  • Kassab, A. E. (2022). Recent green approaches for the synthesis of pyrazolo[3,4-d]pyrimidines: A mini review. Archiv der Pharmazie, 355(5), e2100470. Available from: [Link]

  • Heravi, M. M., et al. (2016). One-Pot Multicomponent Synthesis of Pyrazolo[3,4- d ]pyrimidine-6-one Derivatives. Polycyclic Aromatic Compounds, 38(3), 225-233. Available from: [Link]

  • Kappe, C. O., et al. (2012). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 10(4), 746-753. Available from: [Link]

  • Schenone, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry, 57(12), 5035-5058. Available from: [Link]

  • Patel, H. M., & Patel, V. R. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Journal of Sciences, 2(2), 103-109. Available from: [Link]

  • Schenone, S., et al. (2009). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Mini-Reviews in Organic Chemistry, 6(3), 246-259. Available from: [Link]

  • Kumar, H., et al. (2021). Efficient Green Protocols for the Preparation of Pyrazolopyrimidines. ChemistrySelect, 6(24), 6061-6081. Available from: [Link]

  • Abdellatif, K. R. A., & Bakr, R. B. (2018). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 11(7), 1105-1123. Available from: [Link]

  • Ettahiri, W., et al. (2023). RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES : A REVIEW (2017-2022). Moroccan Journal of Heterocyclic Chemistry, 22(1), 1-20. Available from: [Link]

  • El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5035. Available from: [Link]

  • Sureja, D. K., et al. (2012). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Saudi Chemical Society, 16(4), 439-445. Available from: [Link]

  • Schenone, S., et al. (2009). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Mini-Reviews in Organic Chemistry, 6(3), 246-259. Available from: [Link]

  • Ghorab, M. M., et al. (2011). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 344(3), 147-154. Available from: [Link]

  • Kumar, A., et al. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. World Journal of Pharmaceutical Research, 12(11), 1844-1848. Available from: [Link]

  • Patel, D. R., et al. (2022). One-Pot Multicomponent Synthesis Of Pyrazolo Pyrido Pyrimidine-Diones Empoyed By Agotf. International Journal of Creative Research Thoughts, 10(6), a422-a431. Available from: [Link]

  • Kassab, A. E., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(3), 1905-1921. Available from: [Link]

  • Li, Y., et al. (2025). Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. Molecular Diversity. Available from: [Link]

  • Kassab, A. E., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 143-161. Available from: [Link]

  • Al-Said, M. S., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3519-3532. Available from: [Link]

  • Kumar, H., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/non-Symmetric Alkynes. Periodica Polytechnica Chemical Engineering, 68(3), 635-642. Available from: [Link]

Sources

Validation

benchmarking 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine against known EGFR inhibitors

Benchmarking 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine as an EGFR Inhibitor Scaffold: A Comparative Guide As the demand for next-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (T...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine as an EGFR Inhibitor Scaffold: A Comparative Guide

As the demand for next-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) grows—driven by the emergence of resistance mutations like T790M and C797S—researchers are increasingly looking beyond the traditional quinazoline core. The compound 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has emerged as a highly versatile, ATP-competitive bioisostere.

This guide provides an objective benchmarking of this pyrazolo[3,4-d]pyrimidine scaffold against established clinical EGFR inhibitors (Erlotinib, Gefitinib, and Osimertinib). By analyzing structural causality, comparative performance metrics, and self-validating experimental protocols, this document serves as a comprehensive resource for drug development professionals optimizing new kinase inhibitors.

Structural Rationale and Mechanism of Action

To understand the baseline performance of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, we must examine its molecular interaction with the EGFR kinase domain. The 1H-pyrazolo[3,4-d]pyrimidine core acts as a direct structural mimic of the adenine ring of ATP, allowing it to anchor into the hinge region of the kinase 1.

However, the unmodified compound is a lead scaffold rather than a finished drug. Its true value lies in its synthetic handles:

  • C4-Methylthio Group: This moiety can be easily oxidized to a sulfone or sulfoxide, transforming it into an excellent leaving group. Subsequent nucleophilic displacement with substituted anilines allows the molecule to occupy Hydrophobic Region I of the EGFR binding pocket, a critical interaction seen in Gefitinib.

  • C6-Chlorine Atom: The halogen provides a site for cross-coupling reactions (e.g., Suzuki or Sonogashira) or further nucleophilic aromatic substitution (SNAr), enabling the introduction of hydrophobic tails that project into Hydrophobic Region II or the solvent-exposed channel.

Mechanism Scaffold 6-Chloro-4-(methylthio)- 1H-pyrazolo[3,4-d]pyrimidine Core Scaffold Sub1 C4 Position Methylthio displacement (Aniline derivatives) Scaffold->Sub1 SNAr Sub2 C6 Position Chlorine substitution (Hydrophobic tails) Scaffold->Sub2 Cross-coupling Hinge Hinge Region Binding Mimics Adenine of ATP Scaffold->Hinge Hydro1 Hydrophobic Region I Occupied by C4 Aniline Sub1->Hydro1 Hydro2 Hydrophobic Region II Occupied by C6 Substituent Sub2->Hydro2

Caption: Structural derivatization pathways of the pyrazolo[3,4-d]pyrimidine scaffold for EGFR inhibition.

Comparative Performance Data

When benchmarking an intermediate scaffold against approved drugs, it is crucial to evaluate both the baseline compound and its optimized derivatives. Literature demonstrates that while the bare scaffold exhibits weak baseline affinity, its optimized derivatives achieve nanomolar potency against both wild-type (WT) and mutant EGFR 2.

Compound / InhibitorTarget ProfileIC₅₀ (EGFR WT)IC₅₀ (EGFR T790M)Molecular WeightClinical Status
6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Baseline Scaffold> 10 µM> 10 µM200.65 g/mol Preclinical (Intermediate)
Optimized Pyrazolo[3,4-d]pyrimidine (e.g., Cmpd 12b/16) Dual WT/T790M0.016 – 0.034 µM0.236 µM~400 - 450 g/mol Preclinical (Lead)
Erlotinib 1st Gen (Reversible)0.002 µM> 5 µM393.43 g/mol FDA Approved
Gefitinib 1st Gen (Reversible)0.002 µM> 5 µM446.90 g/mol FDA Approved
Osimertinib 3rd Gen (Irreversible)0.012 µM0.001 µM499.61 g/mol FDA Approved

Data synthesized from established kinase profiling assays and recent medicinal chemistry literature evaluating pyrazolo[3,4-d]pyrimidine derivatives3.

Experimental Validation Protocols

To ensure scientific integrity, the evaluation of this scaffold must follow a self-validating assay cascade. The protocols below are designed to establish causality between molecular binding, cellular phenotype, and target engagement.

Protocol A: In Vitro Kinase Assay (ADP-Glo™)

Causality: The ADP-Glo assay is selected because it directly quantifies ADP formation, independent of the peptide substrate. This provides a highly sensitive luminescent readout capable of resolving the weaker baseline affinity of early-stage scaffolds before derivatization. Self-Validation: Includes a no-enzyme control (background) and a vehicle control (max activity) to calculate the Z'-factor, ensuring assay robustness (Z' > 0.6 required).

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Dilution: Serially dilute the pyrazolo[3,4-d]pyrimidine scaffold, its derivatives, and Erlotinib (positive control) in DMSO. Transfer to the assay plate (final DMSO concentration < 1%).

  • Pre-incubation: Add recombinant EGFR kinase domain (WT or T790M). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the ATP-competitive inhibitors.

  • Reaction Initiation: Add ATP (at the predetermined Km​ value) and Poly(Glu,Tyr) substrate. Incubate for 60 minutes.

  • Termination & Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction. Read luminescence on a microplate reader.

Protocol B: Cellular Proliferation Assay (MTT)

Causality: A549 (lung adenocarcinoma) cells are highly dependent on EGFR signaling. Anti-proliferative effects observed in this assay directly correlate with the compound's ability to cross the cell membrane and engage the target intracellularly.

  • Cell Seeding: Seed A549 cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂.

  • Treatment: Treat cells with a concentration gradient (0.1 µM to 50 µM) of the test compounds for 72 hours.

  • Metabolic Reduction: Add MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Viable cells will reduce the yellow MTT to insoluble purple formazan via mitochondrial reductases.

  • Solubilization: Aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression analysis.

Protocol C: Target Engagement via Western Blotting

Causality: Probing for phosphorylation at Tyrosine 1068 (p-EGFR Tyr1068) is critical. This specific autophosphorylation site recruits Grb2, directly linking EGFR activation to the downstream RAS/MAPK survival pathway. A reduction in p-EGFR confirms that the phenotypic death observed in Protocol B is mechanistically driven by EGFR inhibition.

  • Treatment & Stimulation: Starve A549 cells in serum-free media for 24 hours. Treat with the scaffold/derivatives for 2 hours, then stimulate with EGF ligand (50 ng/mL) for 15 minutes to synchronize receptor activation.

  • Lysis: Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors to preserve transient phosphorylation states.

  • Electrophoresis: Resolve 30 µg of total protein per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane, then probe with primary antibodies against total EGFR, p-EGFR (Tyr1068), and GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

Pathway_Inhibition EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor Pyrazolo[3,4-d]pyrimidine Derivatives Inhibitor->EGFR Blocks ATP binding (Hinge Region) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling cascade illustrating the exact intervention point of pyrazolo[3,4-d]pyrimidine TKIs.

Conclusion

While 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is not a standalone therapeutic, benchmarking it against first- and third-generation TKIs reveals its immense value as a foundational building block 4. By leveraging its dual synthetic handles (C4 and C6), medicinal chemists can systematically engineer molecules that mimic the binding kinetics of Erlotinib while overcoming the steric hindrances associated with T790M resistance mutations. The self-validating assay cascade detailed above provides a robust framework for guiding this hit-to-lead optimization process.

References

  • Taylor & Francis Online - Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. 1

  • RSC Advances - New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. 2

  • RSC Advances - Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. 3

  • ChemicalBook - 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine Compound Information and Applications. 4

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Correlation of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Activity

This guide provides a comprehensive framework for evaluating the biological activity of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a member of the versatile pyrazolo[3,4-d]pyrimidine class of compounds. These...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the biological activity of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a member of the versatile pyrazolo[3,4-d]pyrimidine class of compounds. These compounds are recognized for their significant therapeutic potential, acting as bioisosteres of adenine and mimicking key interactions with the hinge region of kinase domains.[1][2] This structural feature has positioned them as privileged scaffolds in the development of kinase inhibitors for various diseases, particularly cancer.[1][2]

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated a broad spectrum of biological activities, including potent inhibition of crucial oncogenic signaling pathways.[1][3] Notably, they have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Src family kinases, which are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[1][4][5] The therapeutic potential of this class of compounds is underscored by the clinical approval of drugs like the BTK inhibitor ibrutinib for various B-cell cancers.[2]

This guide will detail standardized in vitro and in vivo methodologies to characterize the activity of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, present a strategy for correlating the data between these experimental settings, and provide insights into the design of robust experimental workflows.

In Vitro Evaluation: Characterizing Molecular and Cellular Activity

The initial assessment of a compound's therapeutic potential begins with a series of in vitro assays to determine its direct effects on molecular targets and cellular processes. For a pyrazolo[3,4-d]pyrimidine derivative, this typically involves enzymatic assays to quantify kinase inhibition and cell-based assays to measure cytotoxicity and other cellular responses.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a common method for measuring the inhibitory activity of a compound against a specific kinase. The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.

Methodology:

  • Reaction Setup: In a 384-well plate, add 1 µL of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine at various concentrations or a DMSO control.

  • Target and Substrate Addition: Add 2 µL of the target kinase (e.g., EGFR, Src) and 2 µL of the appropriate substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP.

  • Luminescence Detection: Incubate for 30-60 minutes and measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[3]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine dissolved in DMSO and diluted in cell culture medium for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) to determine the relative number of viable cells.

Data Presentation: In Vitro Activity

The results from these assays are typically summarized to provide a clear comparison of the compound's potency and efficacy.

Table 1: In Vitro Activity of Pyrazolo[3,4-d]pyrimidine Analogs

CompoundTarget Kinase IC₅₀ (µM)A549 GI₅₀ (µM)HCT-116 GI₅₀ (µM)
Compound A (Example) 0.054 (EGFR)[4]8.21[6]19.56[6]
Compound B (Example) 0.135 (EGFR)[4]0.018 - 9.98 (NCI-60)[4]Not Reported
6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Data to be generatedData to be generatedData to be generated

Note: The presented data for Compounds A and B are from different pyrazolo[3,4-d]pyrimidine derivatives and serve as a reference for the expected range of activity.

InVitro_Workflow cluster_Target_ID Target Identification cluster_In_Vitro_Assays In Vitro Assays cluster_Data_Analysis Data Analysis Target_Kinase Target Kinase Selection (e.g., EGFR, Src) Kinase_Assay Kinase Inhibition Assay (IC₅₀ Determination) Target_Kinase->Kinase_Assay Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, GI₅₀ Determination) Target_Kinase->Cell_Viability IC50_Calc IC₅₀/GI₅₀ Calculation Kinase_Assay->IC50_Calc Cell_Cycle Cell Cycle Analysis Cell_Viability->Cell_Cycle Apoptosis Apoptosis Assay Cell_Viability->Apoptosis Cell_Viability->IC50_Calc SAR Structure-Activity Relationship Analysis IC50_Calc->SAR

Caption: Workflow for the in vitro evaluation of pyrazolo[3,4-d]pyrimidine derivatives.

In Vivo Assessment: Evaluating Efficacy in a Biological System

Following promising in vitro results, the next critical step is to assess the compound's activity in a living organism. In vivo studies, typically in animal models, provide valuable information on a compound's pharmacokinetics, pharmacodynamics, and overall anti-tumor efficacy.

Experimental Protocol: In Vivo Xenograft Model

This protocol describes the establishment of a human tumor xenograft model in immunodeficient mice, a standard method for evaluating the in vivo anticancer activity of a compound.

Methodology:

  • Animal Model: Utilize female athymic nude mice (4-6 weeks old).

  • Cell Preparation and Injection: Culture a human cancer cell line (e.g., PC3, MCF-7) to approximately 80% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.[3]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Treatment: Monitor tumor growth by measuring the tumor volume with calipers twice a week. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule. The control group should receive the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.

Data Presentation: In Vivo Efficacy

The primary endpoint of an in vivo efficacy study is typically the inhibition of tumor growth.

Table 2: In Vivo Antitumor Activity of Pyrazolo[3,4-d]pyrimidine Analogs in Xenograft Models

CompoundXenograft ModelDosing RegimenTumor Growth Inhibition (%)
Compound C (Example) PC3 (prostate)[3]50 mg/kg, i.p.Significant reduction[3]
Compound D (Example) U87 (glioblastoma)[7]Not SpecifiedAntitumor activity observed[7]
6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Data to be generatedData to be generatedData to be generated

Note: The presented data for Compounds C and D are from different pyrazolo[3,4-d]pyrimidine derivatives and serve as a reference for expected in vivo activity.

InVivo_Workflow cluster_Model_Development Model Development cluster_Treatment_Phase Treatment Phase cluster_Endpoint_Analysis Endpoint Analysis Cell_Line_Selection Cell Line Selection Tumor_Implantation Tumor Implantation (Subcutaneous) Cell_Line_Selection->Tumor_Implantation Animal_Model Animal Model Selection (e.g., Nude Mice) Animal_Model->Tumor_Implantation Randomization Randomization of Animals Tumor_Implantation->Randomization Dosing Compound Administration Randomization->Dosing Monitoring Tumor & Body Weight Monitoring Dosing->Monitoring Tumor_Excision Tumor Excision & Weight Monitoring->Tumor_Excision Toxicity Toxicity Assessment Monitoring->Toxicity PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Tumor_Excision->PK_PD

Caption: Workflow for the in vivo evaluation of pyrazolo[3,4-d]pyrimidine derivatives.

In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap

A critical aspect of preclinical drug development is establishing a meaningful correlation between in vitro activity and in vivo efficacy. A strong IVIVC can enhance the predictive power of in vitro assays and guide the design of more efficient in vivo studies.

For kinase inhibitors like 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, the IVIVC often relies on correlating the in vitro potency (IC₅₀) against the target kinase with the in vivo tumor growth inhibition at a given dose. However, this relationship is influenced by several factors, including the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and the physiological environment of the tumor.

Key Considerations for IVIVC:

  • Exposure-Response Relationship: It is crucial to relate the in vivo efficacy to the concentration of the compound at the tumor site, not just the administered dose. This requires pharmacokinetic studies to determine parameters such as Cmax, AUC, and tissue distribution.

  • Target Engagement: In vivo target engagement assays can confirm that the compound is reaching its intended molecular target in the tumor tissue at concentrations sufficient to elicit a biological response.

  • Cellular vs. Enzymatic Potency: Discrepancies between enzymatic IC₅₀ and cellular GI₅₀ can arise due to factors like cell permeability, efflux pumps, and off-target effects. Understanding these differences is key to interpreting the IVIVC.

IVIVC_Model cluster_In_Vitro In Vitro Data cluster_In_Vivo In Vivo Data cluster_Correlation IVIVC Analysis In_Vitro_Potency In Vitro Potency (IC₅₀, GI₅₀) Correlation_Model Correlation Model (Exposure-Response) In_Vitro_Potency->Correlation_Model In_Vivo_Efficacy In Vivo Efficacy (Tumor Growth Inhibition) In_Vivo_Efficacy->Correlation_Model PK_Data Pharmacokinetics (Cmax, AUC) PK_Data->Correlation_Model Prediction Prediction of In Vivo Efficacy Correlation_Model->Prediction

Caption: A conceptual model for establishing an in vitro-in vivo correlation.

Conclusion

The systematic evaluation of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, and other pyrazolo[3,4-d]pyrimidine derivatives, through a well-defined series of in vitro and in vivo experiments is fundamental to understanding their therapeutic potential. The protocols and frameworks presented in this guide provide a robust starting point for researchers in drug discovery and development. A strong emphasis on establishing a clear in vitro-in vivo correlation will ultimately facilitate the translation of promising preclinical candidates into effective clinical therapies.

References

  • PubMed. (2020, August 15). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Retrieved from [Link]

  • PubMed. (2022, November 15). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Retrieved from [Link]

  • RSC Publishing. (2024, January 9). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Retrieved from [Link]

  • MDPI. (2026, March 18). Antiviral Activity of Pyrazolopyrimidine and Triazolopyrimidine Derivatives Against SARS-CoV-2 In Vitro: Identifying PZP25 as a Promising Scaffold. Retrieved from [Link]

  • ACS Publications. (2017, June 26). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Retrieved from [Link]

  • PubMed. (2020, March 15). Synthesis and in vitro investigation of novel cytotoxic pyrimidine and pyrazolopyrimidne derivatives showing apoptotic effect. Retrieved from [Link]

  • ResearchGate. (n.d.). Ru(III) complexes of pyrazolopyrimidines as anticancer agents: In vitro, in vivo anticancer activity and underlying multi-mechanisms. Retrieved from [Link]

  • PubMed. (2023, December 15). In vitro and in vivo anticancer activity of novel Rh(III) and Pd(II) complexes with pyrazolopyrimidine derivatives. Retrieved from [Link]

  • MDPI. (2023, July 4). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Retrieved from [Link]

  • PMC. (n.d.). A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. Retrieved from [Link]

  • (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Retrieved from [Link]

  • ResearchGate. (2025, October 16). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • PubMed. (2004, February 15). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. Retrieved from [Link]

  • PMC. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • PubMed. (2012, November 26). Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. Retrieved from [Link]

  • PubMed. (2020, April 16). Introducing a pyrazolopyrimidine as a multi-tyrosine kinase inhibitor, using multi-QSAR and docking methods. Retrieved from [Link]

  • MDPI. (2021, June 30). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. Retrieved from [Link]

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Validation

A Guide to Evaluating the Kinase Selectivity of Pyrazolo[3,4-d]pyrimidine Scaffolds: A Case Study on 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Introduction The 1H-pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, renowned for its utility in developing potent kinase inhibitors.[1] Its structure acts as a bioisostere of the adenine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1H-pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, renowned for its utility in developing potent kinase inhibitors.[1] Its structure acts as a bioisostere of the adenine ring in ATP, enabling it to effectively compete for the ATP-binding site within the kinase domain.[1] This strategic mimicry is the foundation for numerous clinically successful drugs, including the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, used in the treatment of B-cell cancers.[1][2]

The compound 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine represents a foundational building block—a versatile chemical intermediate for the synthesis of a diverse range of kinase inhibitors.[3][4] Derivatives stemming from this scaffold have shown activity against a host of critical oncogenic and inflammatory kinases, including Src family kinases, RIPK2, EGFR, and CDKs.[3][5][6][7][8]

This guide provides a comprehensive framework for evaluating the kinase selectivity of inhibitors derived from this pyrazolopyrimidine scaffold. We will use the parent compound as a hypothetical case study to illustrate a rigorous, multi-tiered experimental approach. For researchers in drug discovery, understanding and meticulously profiling kinase selectivity is not merely an academic exercise; it is a critical determinant of a compound's therapeutic potential and safety profile.

Section 1: The Paramount Importance of Kinase Selectivity

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[9] This conservation presents a formidable challenge in drug development: achieving high selectivity for the intended kinase target.[9][10] A lack of selectivity, often termed "off-target activity," can lead to a host of undesirable effects, from diminished efficacy to severe toxicities.[11] For instance, while dual inhibition of SRC and ABL can be beneficial in certain hematologic cancers, ABL inhibition can be detrimental in other malignancies where it may act as a tumor suppressor.[12] Therefore, a thorough evaluation of an inhibitor's selectivity profile is an indispensable step in validating its mechanism of action and predicting its clinical safety.

cluster_0 Therapeutic Window cluster_1 Off-Target Effects Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor TargetKinase On-Target Kinase (e.g., RIPK2, Src) Inhibitor->TargetKinase Binds OffTarget1 Off-Target Kinase 1 Inhibitor->OffTarget1 OffTarget2 Off-Target Kinase 2 Inhibitor->OffTarget2 TherapeuticEffect Desired Therapeutic Effect TargetKinase->TherapeuticEffect Modulates Pathway SideEffects Adverse Side Effects & Toxicity OffTarget1->SideEffects OffTarget2->SideEffects

Caption: On-target vs. off-target kinase inhibition.

Section 2: Predicted Kinase Targets for the Pyrazolo[3,4-d]pyrimidine Scaffold

Based on extensive research, derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold have been developed to target several key kinase families implicated in cancer and inflammatory diseases.

  • Src Family Kinases (SFKs): As the first identified proto-oncogene, Src and its family members are central regulators of cell growth, proliferation, and migration. Their dysregulation is a hallmark of many solid tumors.[12][13][14]

  • Receptor-Interacting Protein Kinase 2 (RIPK2): A critical kinase in the NOD signaling pathway, RIPK2 is essential for the innate immune response to bacterial pathogens. Its inhibition is a promising strategy for treating inflammatory conditions like Crohn's disease.[6][15]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[11][16][17] Selective VEGFR2 inhibitors are a major class of anti-cancer drugs.[16][18]

  • Cyclin-Dependent Kinases (CDKs): These kinases are fundamental regulators of the cell cycle. Inhibitors targeting CDK4/6 have been successfully developed to treat certain types of breast cancer by inducing cell cycle arrest.[19][20]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of numerous cancers, including non-small cell lung cancer.[7][21]

Section 3: A Multi-tiered Strategy for Selectivity Profiling

A robust assessment of kinase inhibitor selectivity requires a multi-faceted approach that moves from broad, biochemical screening to focused, cell-based validation. This tiered strategy ensures that data is generated in progressively more physiologically relevant contexts.

cluster_0 Workflow Rationale Tier1 Tier 1: Broad Kinome Profiling (Biochemical) Tier2 Tier 2: IC50 Determination (Biochemical) Tier1->Tier2 Identify Hits Rationale1 Unbiased screen against hundreds of kinases. Identifies primary targets and potential off-targets. Tier3 Tier 3: Cellular Target Engagement (Cell-Based) Tier2->Tier3 Confirm Potency Rationale2 Quantify potency (IC50) for hits. Allows for direct comparison with other inhibitors. Tier4 Tier 4: Functional Cellular Assays (Phenotypic) Tier3->Tier4 Validate On-Target Activity Rationale3 Confirm compound binds to target in intact cells. Accounts for cell permeability and intracellular competition. Rationale4 Measure downstream effects (e.g., cell viability, pathway modulation). Links target engagement to a biological outcome.

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Section 4: Key Experimental Protocols for Selectivity Evaluation

Herein, we detail the methodologies that form the core of a comprehensive selectivity assessment.

Broad Biochemical Profiling: In Vitro Kinase Assays

Causality: The initial step is to understand the compound's intrinsic inhibitory potential against a wide array of purified kinases. This provides an unbiased, global view of its selectivity landscape.

Methodology: ADP-Glo™ Kinase Assay

This luminescent assay measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[22]

  • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor (e.g., 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine) or DMSO (vehicle control).

  • Add Kinase: Dispense 2 µL of the target kinase. For a broad screen, this is performed across a panel of hundreds of different kinases.

  • Initiate Reaction: Add 2 µL of the substrate/ATP mixture. The ATP concentration should ideally be at its Km value for each specific kinase to ensure accurate potency measurement.[23]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[22]

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and eliminates any remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a microplate reader. The signal is inversely proportional to kinase inhibition.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Causality: A positive result in a biochemical assay does not guarantee a compound will work in a cell. CETSA is a powerful biophysical method that confirms direct target engagement in a physiological context by measuring changes in a protein's thermal stability upon ligand binding.[24][25] The principle is that a ligand-bound protein is more resistant to heat-induced denaturation.[26][27]

Methodology: CETSA Workflow

cluster_0 Soluble Fraction cluster_1 Pellet A 1. Treat Intact Cells (Compound vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E 5. Quantify Soluble Protein (Western Blot / MS) D->E F Stabilized, Folded Target Protein G Aggregated, Denatured Protein

Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol A: CETSA Melt Curve

  • Cell Treatment: Culture cells (e.g., a cancer cell line known to rely on a target kinase) and treat with a high concentration of the inhibitor or DMSO for 1-2 hours at 37°C.[27]

  • Cell Harvesting & Aliquoting: Harvest cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heat Challenge: Place the tubes in a thermocycler with a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling to 4°C.[27]

  • Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles (e.g., 1 min in liquid nitrogen, 3 min at 25°C).[27]

  • Fractionation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by ultracentrifugation.

  • Analysis: Analyze the amount of soluble target protein in the supernatant at each temperature point using Western Blot. A ligand-induced shift to higher temperatures in the melting curve indicates target stabilization and engagement.

Protocol B: Isothermal Dose-Response Fingerprint (ITDRF)

  • Cell Treatment: Treat cells with a serial dilution of the inhibitor.

  • Heat Challenge: Heat all samples at a single, pre-determined optimal temperature (identified from the melt curve where the largest shift occurs) for 3 minutes.[27]

  • Lysis, Fractionation, and Analysis: Follow steps 4-6 from the Melt Curve protocol. This will generate a dose-response curve to determine the cellular potency (EC50) of target engagement.

Advanced Proteomic Profiling: Kinobeads Competition Binding

Causality: To gain an unbiased, system-wide view of a compound's interactions with the native kinome, chemoproteomic methods are unparalleled. The kinobeads assay uses broad-spectrum kinase inhibitors immobilized on beads to enrich and pull down a large portion of the cellular kinome.[28][29][30]

Methodology: Kinobeads Competition Assay

  • Lysate Preparation: Prepare cell lysate from a relevant cell line or tissue.

  • Compound Incubation: Equilibrate separate aliquots of the lysate with increasing concentrations of the test inhibitor or DMSO.[29]

  • Kinobeads Pulldown: Add kinobeads to each lysate aliquot to capture kinases that are not bound by the free test inhibitor.

  • Digestion & MS Analysis: Elute the bound proteins from the beads, digest them into peptides, and analyze via quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).[28][31]

  • Data Analysis: The amount of each kinase pulled down by the beads will decrease as the concentration of a competing inhibitor increases. This allows for the determination of apparent dissociation constants (Kdapp) for hundreds to thousands of kinases simultaneously, providing a comprehensive and quantitative selectivity profile.[29]

Section 5: Data Interpretation and Comparative Analysis

Effective data presentation is key to interpreting selectivity. All quantitative data should be summarized in clear, structured tables.

Table 1: Representative Broad Kinome Screen Data (% Inhibition at 1 µM)

Kinase TargetClass% Inhibition by Compound X
Src Tyrosine Kinase98%
Fyn Tyrosine Kinase95%
RIPK2 Serine/Threonine Kinase85%
VEGFR2 Tyrosine Kinase45%
CDK2 Serine/Threonine Kinase30%
p38α Serine/Threonine Kinase15%
EGFR Tyrosine Kinase12%
... (data for >300 other kinases)

Table 2: Comparative Biochemical Potency (IC50, nM)

CompoundPrimary Target(s)IC50 (nM) vs. SrcIC50 (nM) vs. RIPK2IC50 (nM) vs. VEGFR2Selectivity Notes
Compound X (Hypothetical) Src, RIPK210 50 >5,000Potent against Src and RIPK2 with high selectivity over VEGFR2.
Dasatinib Src, Abl230080A potent but multi-targeted inhibitor of Src/Abl.[12]
Ponatinib Multi-targeted256150Potent RIPK2 inhibitor, but highly promiscuous.[6][10]
Rivoceranib VEGFR2>10,000>10,00016Highly selective VEGFR2 inhibitor.[11]
WEHI-345 RIPK2>10,00015>10,000A known selective RIPK2 inhibitor.[6][15]

Table 3: Cellular Target Engagement Data (CETSA)

Target KinaseThermal Shift (ΔTm) with 10 µM Compound XCellular EC50 (ITDRF, µM)
Src +5.2 °C0.25
RIPK2 +3.8 °C1.1
VEGFR2 No significant shift>50

Analysis: The hypothetical data above would suggest that Compound X, derived from the 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold, is a potent, cell-permeable inhibitor of Src family kinases and, to a lesser extent, RIPK2. The lack of a thermal shift for VEGFR2 confirms the biochemical data, indicating high selectivity against this kinase. Compared to a promiscuous inhibitor like Ponatinib, Compound X demonstrates a much more focused selectivity profile, which is a highly desirable attribute for a developmental candidate.

Conclusion

The evaluation of kinase selectivity is a cornerstone of modern drug discovery. The 1H-pyrazolo[3,4-d]pyrimidine scaffold, exemplified by the synthetic precursor 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, offers a proven foundation for designing next-generation kinase inhibitors. However, its potential can only be realized through a rigorous and multi-dimensional evaluation of selectivity.

By employing a tiered strategy that integrates broad biochemical screens, quantitative potency determination, definitive cellular target engagement assays like CETSA, and unbiased chemoproteomic approaches, researchers can build a comprehensive understanding of a compound's behavior. This detailed profiling not only validates the intended mechanism of action but also proactively identifies potential liabilities, enabling data-driven decisions to optimize lead compounds and ultimately develop safer, more effective targeted therapies.

References

  • PMC. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Available from: [Link]

  • PMC. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Available from: [Link]

  • PMC. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Available from: [Link]

  • ACS Publications. Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors | Journal of Proteome Research. Available from: [Link]

  • Springer Nature. The cellular thermal shift assay for evaluating drug target interactions in cells. Available from: [Link]

  • PMC. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases. Available from: [Link]

  • American Association for Cancer Research. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. Available from: [Link]

  • PMC. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. Available from: [Link]

  • Wikipedia. VEGFR-2 inhibitor. Available from: [Link]

  • PMC. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Available from: [Link]

  • ACS Publications. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Available from: [Link]

  • Frontiers. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. Available from: [Link]

  • PubMed. Discovery of Potent and Selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Inhibitors for the Treatment of Inflammatory Bowel Diseases (IBDs). Available from: [Link]

  • ACS Publications. New Potent RIPK2 Inhibitors as a Promising Therapeutic Avenue for Colitis Through the Blockade of NOD Inflammatory Pathways | Journal of Medicinal Chemistry. Available from: [Link]

  • PMC. Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis. Available from: [Link]

  • AACR Journals. Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Available from: [Link]

  • Current Biology. Structural basis for selective inhibition of Src family kinases by PP1. Available from: [Link]

  • PMC. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Available from: [Link]

  • PMC. The target landscape of clinical kinase drugs. Available from: [Link]

  • PubMed. SU6656, a selective src family kinase inhibitor, used to probe growth factor signaling. Available from: [Link]

  • Semantic Scholar. Optimized chemical proteomics assay for kinase inhibitor profiling. Available from: [Link]

  • Taylor & Francis Online. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Available from: [Link]

  • ACS Publications. Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors | ACS Chemical Biology. Available from: [Link]

  • ACS Publications. Selective Targeting of Distinct Active Site Nucleophiles by Irreversible Src-Family Kinase Inhibitors. Available from: [Link]

  • PMC. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][22][24]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Available from: [Link]

  • ACS Publications. 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Available from: [Link]

  • ACS Publications. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors | Journal of Medicinal Chemistry. Available from: [Link]

  • RSC Publishing. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Available from: [Link]

  • Usiena air. Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Available from: [Link]

  • PMC. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Available from: [Link]

  • MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]

  • RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]

  • eatris. d ]pyrimidine inhibitor of CDK7. Available from: [Link]

Sources

Comparative

comparative docking studies of pyrazolo[3,4-d]pyrimidine inhibitors

Comparative Docking Studies of Pyrazolo[3,4-d]pyrimidine Inhibitors: A Comprehensive Guide to Scaffold Optimization and Target Selectivity Executive Summary The pyrazolo[3,4-d]pyrimidine nucleus is a highly versatile, pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Docking Studies of Pyrazolo[3,4-d]pyrimidine Inhibitors: A Comprehensive Guide to Scaffold Optimization and Target Selectivity

Executive Summary

The pyrazolo[3,4-d]pyrimidine nucleus is a highly versatile, privileged pharmacophore in modern drug discovery. Functioning as a bioisostere of the adenine ring of adenosine triphosphate (ATP), this bicyclic scaffold is uniquely primed to competitively bind within the highly conserved hinge region of various kinases and metabolic enzymes. By systematically altering the substituents at the N1, C3, C4, and C6 positions, researchers can fine-tune the scaffold's selectivity profile across a myriad of targets, including Cyclin-Dependent Kinases (CDK2), Epidermal Growth Factor Receptor (EGFR), and Cyclooxygenase-2 (COX-2).

This guide provides an objective, data-driven comparison of pyrazolo[3,4-d]pyrimidine derivatives across different therapeutic targets, detailing the underlying causality of their binding mechanisms, and standardizing the comparative molecular docking protocols required to validate these interactions.

Causality in Scaffold Design: The Adenine Bioisostere

The efficacy of pyrazolo[3,4-d]pyrimidines stems from their structural homology to purines. In kinase domains, ATP normally forms critical hydrogen bonds with the backbone amides and carbonyls of the hinge region. Pyrazolo[3,4-d]pyrimidines mimic this interaction:

  • Hinge Region Anchoring: The nitrogen atoms in the pyrazole and pyrimidine rings act as precise hydrogen bond acceptors and donors. For instance, in CDK2, the scaffold consistently forms1[1].

  • Hydrophobic Pocket Exploitation: Substituents at the C3 or C4 positions are typically directed toward the DFG-in/out motifs or the hydrophobic back pocket, dictating kinase selectivity (e.g., distinguishing between EGFR wild-type and T790M mutants).

  • Solvent Channel Interactions: Linkers and bulky moieties at the N1 position often extend into the solvent-exposed region, improving pharmacokinetic properties and altering binding kinetics.

Standardized Comparative Docking & Validation Protocol

To ensure high scientific integrity and reproducibility, comparative docking studies must follow a self-validating workflow that pairs in silico predictions with in vitro enzymatic assays. Static docking alone is prone to false positives due to a lack of receptor flexibility; therefore, thermodynamic validation is strictly required.

Step 1: Ligand Preparation and Conformational Search Utilize tools like Schrödinger's LigPrep or . Generate all possible ionization states at physiological pH (pH 7.0 ± 0.2) using Epik. This is crucial because the protonation state of the pyrimidine nitrogens directly dictates their ability to act as hydrogen bond donors or acceptors at the hinge region. Optimize geometries using a low-energy force field (e.g., OPLS3e).

Step 2: Protein Preparation and Grid Generation Retrieve high-resolution X-ray crystal structures (e.g., CDK2, EGFR, COX-2) from the Protein Data Bank (PDB). Remove co-crystallized water molecules unless they bridge critical ligand-receptor interactions. Add polar hydrogens, assign Kollman charges, and optimize the hydrogen bond network. Define the receptor grid box centered on the native co-crystallized ligand (the ATP binding site), ensuring the box dimensions accommodate the largest derivative in the dataset.

Step 3: Molecular Docking Execution Employ a robust docking algorithm such as Glide (Standard Precision/Extra Precision) or AutoDock's Lamarckian Genetic Algorithm (LGA). Perform a minimum of 100 genetic algorithm runs per ligand to thoroughly sample the conformational space. Rank poses based on binding free energy ( ΔG ) and the preservation of critical hinge-region hydrogen bonds.

Step 4: Post-Docking Refinement (MM/GBSA) Because static docking scores ignore solvent polarization, perform 2 calculations to estimate the relative binding free energies of the top-ranked complexes[2]. This step accounts for the energetic penalty of desolvating the ligand and the receptor pocket.

Step 5: In Vitro Validation Correlate the in silico ΔG values with experimental IC50​ data derived from Homogenous Time-Resolved Fluorescence (HTRF) kinase assays or MTT cell viability assays. A self-validating system requires a strong Pearson correlation coefficient ( r>0.8 ) between predicted binding energies and experimental IC50​ values.

G LIG Ligand Preparation (3D Conformations, Epik pH 7.0) DOCK Comparative Docking (Glide SP/XP, AutoDock LGA) LIG->DOCK PROT Protein Preparation (PDB Retrieval, H-bond Optimization) GRID Grid Generation (Hinge Region / ATP Binding Site) PROT->GRID GRID->DOCK MD MD Simulations & MM/GBSA (Binding Free Energy Calculation) DOCK->MD VAL In Vitro Validation (Kinase Assays, IC50 Determination) MD->VAL

Fig 1. Standardized in silico comparative docking and validation workflow for kinase inhibitors.

Comparative Target Analysis: Quantitative Data

The following table synthesizes experimental IC50​ values and docking insights for optimized pyrazolo[3,4-d]pyrimidine derivatives across distinct therapeutic targets, demonstrating the scaffold's adaptability.

Target EnzymeLead Compound / DerivativeExperimental IC50​ ( μM )Key Active Site Interactions (In Silico)
CDK2 / Cyclin A2 Compound 15 (Thioxo-derivative)0.061Dual H-bonds with Leu83 (Hinge region)
EGFR (Wild-Type) Compound 14d (Amide linker, 5-phenyl)56.02 (Kinase), 4.28 (Cells)Interaction with Met793; Hydrophobic packing
COX-2 Compound 5k (Diphenylacetamide)0.266 (Selectivity Index: 95.8) π−π stacking with TRP-373 & TYR-341
PLA2 Molecule 4 (Ethyl analog)N/A (Docking: -54.7 kcal/mol)Binds both anti-coagulation & enzymatic regions

Mechanistic Insights from Comparative Studies

CDK2 and Cell Cycle Arrest Docking studies of pyrazolo[3,4-d]pyrimidines against CDK2 reveal that maintaining the adenine-mimicking core is non-negotiable for low nanomolar activity. Compound 15 achieved an extraordinary IC50​ of1[1], while its extended thioxo-substituents locked the kinase in an inactive conformation, inducing pre-G1/S phase cell cycle arrest and apoptosis.

EGFR Inhibition and Linker Chemistry Comparative pharmacophoric analysis demonstrates that the nature of the linker at the C4 or C5 position drastically impacts EGFR affinity. Derivatives possessing an3 exhibit superior potency compared to azomethine linkers[3]. The amide linker provides optimal torsional flexibility, allowing the terminal phenyl ring to traverse the narrow channel leading to the hydrophobic back pocket of EGFR, outperforming standard drugs like Sorafenib in specific cell lines.

COX-2 Selectivity via Aromatic Stacking While traditionally viewed as kinase inhibitors, pyrazolo[3,4-d]pyrimidinones can be repurposed as potent anti-inflammatory agents. Comparative docking against COX-1 and COX-2 (PDB: 3LN1) highlights the causality of selectivity: Compound 5k utilizes a diphenylacetamide moiety that capitalizes on the larger volume of the COX-2 active site. The terminal phenyl rings engage in4[4], and a π -cation interaction with ARG-499—interactions that are sterically hindered in the much smaller, restrictive COX-1 pocket.

Phospholipase A2 (PLA2) Dual-Region Binding In studies targeting inflammation and anti-coagulation via PLA2, comparative docking revealed that linker length dictates the binding mode. 5, demonstrated superior Glide scores (-6.70) by successfully bridging both the enzymatic and anti-coagulation regions of the PLA2 channel[5], proving that the scaffold's inherent planarity is ideal for extended π−π networking.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold remains a cornerstone of structure-based drug design. By employing rigorous, comparative molecular docking workflows combined with MM/GBSA thermodynamic validation, researchers can rationally navigate the complex structure-activity relationships required to achieve target selectivity. Whether optimizing for the narrow hydrophobic pockets of mutant kinases or the expansive active sites of inflammatory enzymes, the predictive power of these in silico models is inextricably linked to their precise alignment with in vitro causality.

References

  • Title: Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity Source: PMC (nih.gov) URL: [Link]

  • Title: Design, Synthesis, biological Evaluation, and molecular docking studies of novel Pyrazolo[3,4-d]Pyrimidine derivative scaffolds as potent EGFR inhibitors and cell apoptosis inducers Source: PubMed (nih.gov) URL: [Link]

  • Title: Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents Source: PMC (nih.gov) URL: [Link]

  • Title: Pyrazolo[3,4-d]pyrimidines as inhibitor of anti-coagulation and inflammation activities of phospholipase A2: insight from molecular docking studies Source: PMC (nih.gov) URL: [Link]

  • Title: Effect of Polarization of Ligand Charges and Estimation of MM/GBSA Binding Free Energies of Some Pyrazolo[3,4-d]pyrimidine Inhibitors of Mycobacterium Tuberculosis in View of Experimental Results Source: Bentham Science Publishers URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of risk mitigation. When handling 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of risk mitigation. When handling 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 6288-85-3), you are working with a highly active intermediate frequently used in the synthesis of kinase inhibitors.

Because the pyrazolo[3,4-d]pyrimidine core is a bioisostere of purines (such as ATP), it can easily intercalate into biological systems. Accidental exposure doesn't just cause generic irritation; it introduces a biologically active scaffold into your body. This guide provides a self-validating, field-proven operational plan to handle this compound safely.

Chemical Profile & Hazard Causality

Before donning any Personal Protective Equipment (PPE), you must understand the physical and chemical nature of the threat. The compound carries a GHS07 (Exclamation Mark) pictogram and an H302 (Harmful if swallowed) hazard statement[1].

Table 1: Quantitative Data & Chemical Profile

PropertyValueOperational Implication
CAS Number 6288-85-3Unique identifier for SDS cross-referencing.
Molecular Weight 200.65 g/mol Small molecule; easily aerosolized if static is present.
Physical Form Solid PowderHigh risk of inhalation and surface contamination.
Storage Temp 2-8°C (Inert atmosphere)Requires cold-chain retrieval and thermal equilibration[1].
Solubility High in DMSODMSO acts as a dermal penetration enhancer (critical risk).

Required Personal Protective Equipment (PPE)

According to the OSHA Laboratory Standard (29 CFR 1910.1450)[2], your Chemical Hygiene Plan must explicitly address the PPE required for specific experimental workflows. We do not just wear PPE; we select it based on the solvent carrier and the physical state of the chemical.

Table 2: PPE Specifications and Causality

PPE CategorySpecificationCausality / Rationale
Eye/Face ANSI Z87.1 Safety GogglesProtects against micro-particulate aerosolization during the weighing of the dry powder[3].
Hands (Dry) Single Nitrile Gloves (≥4 mil)Sufficient for handling the dry powder and preventing static cling transfer to the skin.
Hands (Wet) Double Nitrile Gloves Critical: Required when dissolving the compound in DMSO. DMSO acts as a "Trojan horse," carrying the active purine-mimic directly through the skin barrier.
Body Flame-resistant Lab CoatPrevents the accumulation of chemical dust on personal clothing. Must be removed before leaving the lab.
Respiratory N95 / P100 RespiratorRequired only if weighing outside of a certified chemical fume hood (not recommended)[4].

Operational Workflow & PPE Integration

The following diagram maps the logical relationship between the physical state of the chemical, the required engineering controls, and the specific PPE interventions.

Workflow N1 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (Solid Powder) N2 Fume Hood Verification (80-100 FPM) N1->N2 N3 Standard PPE Donning (Single Glove, Goggles) N2->N3 N4 Weighing & Transfer (Anti-Static Precautions) N3->N4 N5 Dissolution in DMSO (High Permeability Hazard) N4->N5 N6 Risk Mitigation (Double Gloving Required) N5->N6 DMSO Carrier Effect N7 In Vitro / In Vivo Assays N6->N7 N8 Halogenated Waste Disposal N7->N8

Operational workflow and PPE integration for handling pyrazolo[3,4-d]pyrimidine derivatives.

Step-by-Step Operational & Disposal Plan

To ensure scientific integrity and safety, every step in this protocol includes a Self-Validation Checkpoint . This ensures the system proves its own safety before you move to the next step.

Phase 1: Environmental Preparation & Cold-Chain Retrieval
  • Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity of 80–100 feet per minute (FPM)[2]. Clear the workspace of incompatible chemicals (e.g., strong oxidizers).

  • Retrieve Chemical: The compound is stored at 2-8°C[1]. Place the sealed container in a desiccator to equilibrate to room temperature.

    • Self-Validation Checkpoint: Do not open the container until all external condensation has evaporated. Opening it while cold introduces moisture, which rapidly degrades the reactive chloropyrimidine moiety, ruining your yield and creating unpredictable byproducts.

Phase 2: Weighing and Dry Handling
  • Don Dry PPE: Equip ANSI Z87.1 goggles, a standard lab coat, and single nitrile gloves (≥4 mil thickness)[3].

  • Static Mitigation: Use an anti-static gun (ionizing blower) or anti-static weigh boats. Pyrazolo-pyrimidine powders are highly prone to static cling.

    • Self-Validation Checkpoint: Visually inspect the weigh boat. If the powder is actively "jumping" or clinging to the upper sides of the boat, ambient humidity is too low. Stop, apply an ionizing blower, and proceed only when the powder rests flat.

  • Transfer: Weigh the required mass using a micro-spatula. Immediately seal the primary container, flush with argon or nitrogen, and return it to 2-8°C storage[1].

Phase 3: Dissolution and The DMSO Protocol
  • Acknowledge the Carrier Risk: For biological assays, this compound is almost exclusively dissolved in Dimethyl Sulfoxide (DMSO). DMSO rapidly bypasses the stratum corneum, taking dissolved small molecules directly into your bloodstream.

  • Don Wet PPE: Upgrade immediately to double nitrile gloves [3].

  • Dissolution: Slowly add DMSO to the pre-weighed powder inside the fume hood. Cap the vial tightly and vortex.

    • Self-Validation Checkpoint (Spill Protocol): If even a micro-drop of the DMSO stock solution contacts your outer glove, immediately remove the outer glove, wash your hands, and don a new pair. Do not wait for it to soak through. Nitrile provides a brief window of protection against DMSO, not an impenetrable barrier.

Phase 4: Decontamination and Waste Segregation
  • Surface Decontamination: Wipe down the balance and fume hood surfaces with a solvent capable of dissolving the compound (e.g., ethanol), followed by a secondary wipe with a mild detergent solution.

  • Solid Waste: Dispose of contaminated weigh boats, spatulas, and pipette tips in a designated, heavy-duty hazardous solid waste bin.

  • Liquid Waste: Because the molecule contains a chlorine atom at the 6-position, all liquid waste (including DMSO/water assay mixtures) must be segregated into a clearly labeled Halogenated Organic Waste container. Mixing halogenated waste with standard organic waste can lead to explosive reactions and violates EPA incineration standards[5].

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Personal Protective Equipment Information (PPE-Info)." Centers for Disease Control and Prevention. [Link]

Sources

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
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